molecular formula C8H7NO2S B1316442 4-Methoxy-2(3H)-benzothiazolone CAS No. 80567-66-4

4-Methoxy-2(3H)-benzothiazolone

货号: B1316442
CAS 编号: 80567-66-4
分子量: 181.21 g/mol
InChI 键: BOKIESUSRKISCV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methoxy-2(3H)-benzothiazolone is a useful research compound. Its molecular formula is C8H7NO2S and its molecular weight is 181.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-methoxy-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-11-5-3-2-4-6-7(5)9-8(10)12-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKIESUSRKISCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509446
Record name 4-Methoxy-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80567-66-4
Record name 4-Methoxy-2(3H)-benzothiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80567-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-Methoxy-2(3H)-benzothiazolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methoxy-2(3H)-benzothiazolone, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a plausible synthetic pathway, experimental protocols, and a summary of its characterization data.

Introduction

Benzothiazolone scaffolds are prevalent in a variety of biologically active molecules. The substituent at the 4-position of the benzothiazole ring system can significantly influence the molecule's physical, chemical, and biological properties. This compound, with its methoxy group at a key position, presents an interesting target for synthetic chemists and drug discovery programs. This guide outlines a robust synthetic approach and provides key characterization parameters for this compound.

Proposed Synthesis Pathway

A viable synthetic route to this compound commences with the commercially available starting material, 2-amino-3-methoxyphenol. The synthesis involves a two-step process:

  • Conversion of Phenol to Thiophenol: The phenolic hydroxyl group of 2-amino-3-methoxyphenol is first converted to a thiophenol. A common and effective method for this transformation is the Newman-Kwart rearrangement. This involves the formation of an O-aryl thiocarbamate, which upon heating, rearranges to the corresponding S-aryl thiocarbamate. Subsequent hydrolysis yields the desired 2-amino-3-methoxythiophenol.

  • Cyclization to form the Benzothiazolone Ring: The resulting 2-amino-3-methoxythiophenol is then cyclized to form the 2(3H)-benzothiazolone ring. This is typically achieved by reacting the aminothiophenol with a phosgene equivalent, such as carbonyldiimidazole (CDI) or ethyl chloroformate, which provides the carbonyl group for the lactam ring.

The overall synthetic scheme is depicted below:

Synthesis_Pathway A 2-Amino-3-methoxyphenol B O-(2-Amino-3-methoxyphenyl) N,N-dimethylthiocarbamate A->B 1. NaH 2. Dimethylthiocarbamoyl chloride C S-(2-Amino-3-methoxyphenyl) N,N-dimethylcarbamothioate B->C Newman-Kwart Rearrangement (Heat) D 2-Amino-3-methoxythiophenol C->D Hydrolysis (NaOH) E This compound D->E Carbonyldiimidazole (CDI)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Synthesis of 2-Amino-3-methoxythiophenol (via Newman-Kwart Rearrangement)

Step 1: Synthesis of O-(2-Amino-3-methoxyphenyl) N,N-dimethylthiocarbamate

  • To a stirred solution of 2-amino-3-methoxyphenol (1.0 eq) in dry N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add N,N-dimethylthiocarbamoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford O-(2-amino-3-methoxyphenyl) N,N-dimethylthiocarbamate.

Step 2: Newman-Kwart Rearrangement

  • Place the purified O-(2-amino-3-methoxyphenyl) N,N-dimethylthiocarbamate in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Heat the neat compound (or in a high-boiling solvent like diphenyl ether) to 200-250 °C.[1]

  • Maintain this temperature for 2-4 hours, monitoring the rearrangement by TLC.

  • After cooling to room temperature, the crude S-(2-amino-3-methoxyphenyl) N,N-dimethylcarbamothioate can be used directly in the next step or purified by column chromatography.

Step 3: Hydrolysis to 2-Amino-3-methoxythiophenol

  • Dissolve the crude S-(2-amino-3-methoxyphenyl) N,N-dimethylcarbamothioate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (NaOH).

  • Reflux the mixture for 4-6 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with 1 M hydrochloric acid (HCl) to a pH of approximately 5-6.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-3-methoxythiophenol, which should be used immediately in the next step due to its susceptibility to oxidation.

Synthesis of this compound
  • Dissolve the crude 2-amino-3-methoxythiophenol (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere.

  • Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.[2][3]

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Characterization Data

The synthesized this compound should be characterized by various spectroscopic methods to confirm its structure and purity.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₈H₇NO₂S
Molecular Weight 181.21 g/mol
Appearance White to off-white solid
Melting Point Not reported in literature
¹H NMR (CDCl₃)Data not available in peer-reviewed literature.
¹³C NMR (CDCl₃)Data not available in peer-reviewed literature.
IR (KBr, cm⁻¹) Characteristic peaks expected for N-H, C=O, C-O, and aromatic C-H stretches.
Mass Spectrometry (MS) m/z: [M]+ calculated for C₈H₇NO₂S, 181.02. Found: Data to be obtained experimentally.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Material: 2-Amino-3-methoxyphenol B Thiocarbamate Formation A->B C Newman-Kwart Rearrangement B->C D Hydrolysis C->D E Cyclization with CDI D->E F Crude Product E->F G Column Chromatography or Recrystallization F->G H Pure 4-Methoxy-2(3H)- benzothiazolone G->H I NMR Spectroscopy (¹H, ¹³C) H->I J IR Spectroscopy H->J K Mass Spectrometry H->K L Melting Point Analysis H->L M Structural Confirmation & Purity Assessment I->M J->M K->M L->M

References

The Enigmatic Mechanism of Action of 4-Methoxy-2(3H)-benzothiazolone: A Technical Overview Based on Congeneric Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific mechanism of action for 4-Methoxy-2(3H)-benzothiazolone is limited in publicly available scientific literature. This technical guide, therefore, presents a comprehensive overview of the well-documented mechanisms of action of structurally related benzothiazole derivatives. The information herein is intended to provide a foundational understanding of the potential biological activities and signaling pathways that this compound may modulate, pending direct experimental validation.

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. These include potent anticancer, antimicrobial, anticonvulsant, and antioxidant properties. The biological effects of benzothiazole derivatives are often attributed to their ability to interact with various enzymes and cellular signaling pathways. This guide synthesizes the current understanding of these mechanisms, offering a predictive framework for the potential bioactivity of this compound.

Potential Mechanisms of Action and Biological Targets

Based on extensive research into the benzothiazole class of compounds, several key mechanisms of action have been elucidated. These represent the most probable avenues through which this compound may exert a biological effect.

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzothiazole derivatives. Two predominant mechanisms have been identified:

  • Inhibition of Tubulin Polymerization: Certain benzothiazole analogs act as mitotic inhibitors by disrupting microtubule dynamics. They bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

  • Aryl Hydrocarbon Receptor (AhR) Signaling: Some 2-arylbenzothiazoles are potent ligands for the Aryl Hydrocarbon Receptor (AhR).[3] Upon binding, the ligand-AhR complex translocates to the nucleus, leading to the expression of cytochrome P450 enzymes, particularly CYP1A1. In sensitive cancer cells, this can lead to the metabolic activation of the benzothiazole into cytotoxic species, inducing DNA damage and cell death.[3]

  • Tyrosine Kinase Inhibition: The inhibition of tyrosine kinases is another reported mechanism for the anticancer effects of some benzothiazoles. By blocking the activity of these enzymes, which are crucial for cell signaling, proliferation, and survival, these compounds can halt tumor growth.[4]

Enzyme Inhibition

Beyond cancer-related targets, benzothiazoles have been shown to inhibit other key enzymes:

  • NRH: Quinone Oxidoreductase 2 (NQO2) Inhibition: Recent studies have identified benzothiazole derivatives as potent inhibitors of NQO2. This enzyme is implicated in oxidative stress and has been linked to inflammation and cancer. Inhibition of NQO2 by benzothiazoles presents a potential therapeutic strategy for these conditions.

Other Potential Biological Activities

The versatile benzothiazole scaffold has also been associated with:

  • Antimicrobial Activity: Some derivatives are known to interfere with bacterial cell membrane integrity, leading to cell death.[5]

  • Anticonvulsant Activity: Neurological applications of benzothiazoles have been explored, with some compounds showing efficacy in preclinical models of epilepsy.

  • Antioxidant Activity: The heterocyclic ring system can participate in redox reactions, enabling some derivatives to act as scavengers of free radicals.

Quantitative Data for Representative Benzothiazole Derivatives

The following tables summarize the in vitro efficacy of various benzothiazole derivatives, providing context for the potential potency of this compound. It is critical to note that these values are for related but structurally distinct compounds.

Table 1: Anticancer Activity of Substituted Benzoyl-Aryl-Thiazole Derivatives [1]

CompoundCell LineIC50 (µM)
8f Melanoma (SK-MEL-28)0.021
Melanoma (WM-164)0.035
Prostate (PC-3)0.041
Prostate (DU-145)0.071
8g Melanoma (SK-MEL-28)0.17
Melanoma (WM-164)0.23
Prostate (PC-3)0.29
Prostate (DU-145)0.42

Table 2: Growth Inhibitory Activity of Fluorinated 2-Arylbenzothiazoles [3]

CompoundCell LineGI50 (µM)
9a MCF-7 (Breast)0.57
MDA 468 (Breast)<0.1
9b MCF-7 (Breast)0.40
MDA 468 (Breast)<0.1

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the study of benzothiazole derivatives.

In Vitro Growth-Inhibitory Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a benzothiazole derivative) for a specified duration (e.g., 72 hours).[3]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The GI50 or IC50 value, the concentration of the compound that inhibits cell growth or viability by 50%, is calculated from the dose-response curve.

Tubulin Polymerization Inhibition Assay

This cell-free assay measures the effect of a compound on the polymerization of purified tubulin.

  • Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: The reaction mixture, containing tubulin, a polymerization buffer (e.g., with GTP), and the test compound at various concentrations, is prepared in a 96-well plate.

  • Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: The increase in absorbance (turbidity) due to microtubule formation is monitored over time using a spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a control (e.g., DMSO). The concentration of the compound that inhibits polymerization by 50% (IC50) can be determined.[1][2]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of benzothiazole derivatives.

Inhibition_of_Tubulin_Polymerization cluster_0 Cellular Environment Benzothiazole_Derivative Benzothiazole Derivative Tubulin_Dimers α/β-Tubulin Dimers Benzothiazole_Derivative->Tubulin_Dimers Binds to Colchicine Site Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Tubulin_Dimers->G2M_Arrest Inhibition of Polymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by Benzothiazole Derivatives.

AhR_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Benzothiazole 2-Arylbenzothiazole AhR_Complex_Inactive Inactive AhR Complex Benzothiazole->AhR_Complex_Inactive Binds AhR_Complex_Active Active Ligand-AhR Complex AhR_Complex_Inactive->AhR_Complex_Active Conformational Change ARNT ARNT AhR_Complex_Active->ARNT Translocation & Dimerization DRE DRE ARNT->DRE Binds CYP1A1_Gene CYP1A1 Gene DRE->CYP1A1_Gene Promotes Transcription CYP1A1_Protein CYP1A1 Protein CYP1A1_Gene->CYP1A1_Protein Translation Metabolite Cytotoxic Metabolite CYP1A1_Protein->Metabolite Metabolizes Benzothiazole DNA_Damage DNA Damage Metabolite->DNA_Damage

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Benzothiazole Derivative Seed_Cells->Add_Compound Incubate Incubate (e.g., 72h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: General Workflow for an MTT-based Cytotoxicity Assay.

Conclusion and Future Directions

While the precise molecular interactions of this compound remain to be elucidated, the extensive research on the benzothiazole class of compounds provides a strong foundation for postulating its potential mechanisms of action. The most promising avenues for investigation include its potential role as an anticancer agent, likely through the inhibition of tubulin polymerization or modulation of the AhR signaling pathway. Furthermore, its potential as an enzyme inhibitor, particularly of NQO2 or various tyrosine kinases, warrants exploration.

Future research should focus on direct experimental validation of these hypotheses for this compound. This would involve a comprehensive screening against a panel of cancer cell lines, in vitro enzyme inhibition assays, and detailed cell-based assays to probe its effects on the cell cycle and apoptosis. Such studies will be crucial in defining the therapeutic potential of this specific benzothiazole derivative.

References

In Vitro Anticancer Activity of 4-Methoxy-2(3H)-benzothiazolone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide focuses on the anticancer activity of 4-methoxy-2(3H)-benzothiazolone derivatives, publicly available research specifically on this scaffold is limited. Therefore, this document also incorporates data from closely related methoxy-substituted benzothiazole derivatives to provide a broader understanding of their potential as anticancer agents.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. The introduction of a methoxy group (-OCH3) can significantly influence the pharmacological profile of these molecules by altering their electronic properties, lipophilicity, and ability to form hydrogen bonds. This technical guide provides a comprehensive overview of the in vitro anticancer activity of this compound derivatives and related methoxy-substituted benzothiazoles, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways.

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of various methoxy-substituted benzothiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for selected derivatives.

DerivativeCancer Cell LineIC50 (µM)Reference
Substituted phenylamino based methoxybenzothiazoleHeLa0.5 ± 0.02[1][2]
Substituted phenylamino based methoxy methylbenzothiazoleHeLa0.6 ± 0.29[1][2]
Substituted methoxybenzamide benzothiazoleA549, HCT-116, etc.1.1 - 8.8[3]
2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety containing benzothiazoleHeLa2.41[1][2][3]
2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety containing benzothiazoleCOS-74.31[1][2][3]
Pyrimidine based isoxazole derivative with methoxy groupColo2055.04[1][2]
Pyrimidine based isoxazole derivative with methoxy groupU93713.9[1][2]
Pyrimidine based isoxazole derivative with methoxy groupMCF-730.67[1][2]
Pyrimidine based isoxazole derivative with methoxy groupA54930.45[1][2]
N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-3-(4-chlorophenyl)propanamideVariousNot specified[3]
2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX610)Lung, Colon, BreastPotent and Selective[4]

Experimental Protocols

The evaluation of the in vitro anticancer activity of this compound derivatives involves a series of standardized cell-based assays. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting a dose-response curve.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Cells are treated with the test compounds for a specified time.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to the major groove of double-stranded DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.

Procedure:

  • Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described above.

  • Fixation: Cells are fixed in ice-cold 70% ethanol to permeabilize the membranes.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a PI solution.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Mechanisms of Action

Several signaling pathways are implicated in the anticancer effects of benzothiazole derivatives. The PI3K/Akt/mTOR and JAK/STAT pathways are frequently dysregulated in cancer and represent key therapeutic targets.[5]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, survival, and apoptosis. Its aberrant activation is a common event in many human cancers. Some benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth BTZ 4-Methoxy-2(3H)- benzothiazolone Derivatives BTZ->PI3K Inhibits BTZ->Akt Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Workflow for In Vitro Anticancer Screening

The general workflow for screening and characterizing the anticancer activity of novel compounds is a multi-step process.

experimental_workflow start Compound Synthesis & Characterization cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Benzothiazolone Derivatives cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis & IC50 Determination viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis mechanism Mechanism of Action Studies (e.g., Western Blot) data_analysis->mechanism end Lead Compound Identification mechanism->end

Caption: In Vitro Anticancer Screening Workflow.

Conclusion

Derivatives of this compound and related methoxy-substituted benzothiazoles represent a promising class of compounds with potent in vitro anticancer activity. Their mechanism of action often involves the modulation of key signaling pathways that are critical for cancer cell survival and proliferation. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these compounds. Further research, including in vivo studies and detailed structure-activity relationship (SAR) analyses, is warranted to optimize their therapeutic potential and advance the development of novel anticancer agents based on the benzothiazole scaffold.

References

In-depth Technical Guide: 4-Methoxy-2(3H)-benzothiazolone and its Analogs as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including mitosis, intracellular transport, and the maintenance of cell shape. Their pivotal role in cell division makes them a key target for the development of anticancer therapeutics. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis. Benzothiazole derivatives have emerged as a promising class of compounds that exhibit potent anticancer activity, with many acting as inhibitors of tubulin polymerization. This technical guide focuses on 4-Methoxy-2(3H)-benzothiazolone and its structurally related analogs, summarizing their inhibitory effects on tubulin polymerization, presenting their cytotoxic activity against various cancer cell lines, and detailing the experimental protocols for their evaluation. While specific data for this compound is limited in publicly available literature, this guide compiles relevant data from closely related 4-methoxy-benzothiazole derivatives to provide a comprehensive overview of their potential as tubulin-targeting anticancer agents.

Mechanism of Action: Inhibition of Tubulin Polymerization

Benzothiazole derivatives that inhibit tubulin polymerization typically bind to the colchicine-binding site on β-tubulin. This binding event interferes with the assembly of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately triggering apoptosis. The 4-methoxy group on the benzothiazole scaffold is a key pharmacophore that often contributes to the binding affinity and biological activity of these compounds. Structure-activity relationship (SAR) studies on various benzothiazole derivatives have shown that the position and substitution patterns of methoxy groups on associated aryl rings can significantly influence their potency as tubulin polymerization inhibitors.[1][2]

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data for various 4-methoxy-benzothiazole derivatives, showcasing their efficacy in inhibiting tubulin polymerization and their cytotoxic effects against a range of human cancer cell lines.

Table 1: Inhibition of Tubulin Polymerization by 4-Methoxy-Benzothiazole Derivatives

Compound IDDescriptionTubulin Polymerization IC50 (µM)Reference
Compound Series 3 2-phenylbenzothiazole with 6-OCH3 substitution1.00 - 1.67[3]
Compound 7a Combretastatin A-4 analog with benzothiazole1.6[3]
Compound 12a Combretastatin A-4 analog with benzothiazole2.06[3]
Compound 9a Benzothiazole derivative2.87[4]
Compound 1c Monothiooxalamide–benzothiazole hybrid4.6[5]

Table 2: Cytotoxic Activity of 4-Methoxy-Benzothiazole Derivatives Against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 11 HeLa (Cervical Cancer)2.41[1]
Compound 11 COS-7 (Kidney Fibroblast)4.31[1]
Compound 41 Various Cell Lines1.1 - 8.8[6]
Compound 6 Various Cell Lines-5.38 (logGI50)[7]
Compound 3a/3b A549 (Lung Cancer)0.054 / 0.048
Compound 7a SGC-7901, A549, HT-10800.011 - 0.015[3]
Compound 12a SGC-7901, A549, HT-10800.005 - 0.052[3]
Compound 8f Melanoma & Prostate Cancer0.021 - 0.071
Compound 1c MCF-7 (Breast Cancer)32[8]
Compound 1c MDA-MB-231 (Breast Cancer)52[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of 4-methoxy-benzothiazole derivatives.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the increase in turbidity as purified tubulin polymerizes into microtubules.

  • Reagents and Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP (10 mM stock)

    • Glycerol

    • Test compound (e.g., 4-methoxy-benzothiazole derivative) dissolved in DMSO

    • Positive control (e.g., Paclitaxel) and negative control (DMSO)

    • 96-well microplate

    • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a tubulin solution at a final concentration of 2-3 mg/mL in General Tubulin Buffer on ice.

    • Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v) to the tubulin solution.

    • Dispense 10 µL of various concentrations of the test compound, positive control, or negative control into the wells of a pre-chilled 96-well plate.

    • Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Microplate reader capable of reading absorbance at 570 nm

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours). Include untreated and vehicle (DMSO) controls.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Reagents and Materials:

    • Cancer cell line

    • Test compound

    • Phosphate-buffered saline (PBS)

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 Tubulin Polymerization Inhibition Benzothiazolone Benzothiazolone Tubulin Tubulin Benzothiazolone->Tubulin Binds to Colchicine Site Microtubule_Disruption Microtubule_Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Spindle_Collapse Mitotic_Spindle_Collapse Microtubule_Disruption->Mitotic_Spindle_Collapse G2M_Arrest G2M_Arrest Mitotic_Spindle_Collapse->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis caption Mechanism of Action Pathway

Caption: Mechanism of Action Pathway.

G cluster_1 Experimental Workflow: In Vitro Tubulin Assay Start Start Prepare_Reagents Prepare Tubulin, Buffers, and Compound Dilutions Start->Prepare_Reagents Initiate_Reaction Mix Reagents in 96-well Plate Prepare_Reagents->Initiate_Reaction Measure_Absorbance Read Absorbance at 340nm (37°C for 60 min) Initiate_Reaction->Measure_Absorbance Analyze_Data Plot Curves and Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End caption Tubulin Polymerization Assay Workflow

Caption: Tubulin Polymerization Assay Workflow.

G cluster_2 Apoptosis Induction Pathway G2M_Arrest G2M_Arrest Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) G2M_Arrest->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway (Death Receptor) G2M_Arrest->Extrinsic_Pathway Bax_Up Bax Upregulation Intrinsic_Pathway->Bax_Up Bcl2_Down Bcl-2 Downregulation Intrinsic_Pathway->Bcl2_Down FasL_Fas FasL/Fas Binding Extrinsic_Pathway->FasL_Fas Cytochrome_c Cytochrome c Release Bax_Up->Cytochrome_c Bcl2_Down->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation FasL_Fas->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis caption Apoptosis Signaling Pathways

Caption: Apoptosis Signaling Pathways.

Conclusion

4-Methoxy-benzothiazolone and its analogs represent a promising class of tubulin polymerization inhibitors with significant potential for development as anticancer agents. The compiled data indicates that methoxy-substituted benzothiazoles exhibit potent cytotoxic activity against a variety of cancer cell lines, often in the low micromolar to nanomolar range. Their mechanism of action, centered on the disruption of microtubule dynamics, is a clinically validated strategy in oncology. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and characterization of these and other novel tubulin-targeting compounds. Further research, including lead optimization and in vivo studies, is warranted to fully elucidate the therapeutic potential of this chemical scaffold.

References

In-depth Technical Guide: Structure-Activity Relationship of 4-Methoxy-2(3H)-benzothiazolone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 4-Methoxy-2(3H)-benzothiazolone analogs, with a focus on their potential as anticancer agents. This document details the synthesis, biological evaluation, and mechanism of action of these compounds, presenting quantitative data in a structured format and outlining key experimental protocols.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, analogs of this compound are emerging as a promising area of research for the development of novel therapeutic agents. This guide will delve into the critical structural features that govern the biological activity of these analogs, providing a foundation for the rational design of more potent and selective compounds.

A closely related and well-studied group of compounds are the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds).[1] Extensive research on SMART compounds has revealed that their primary mechanism of anticancer action is the inhibition of tubulin polymerization, a critical process for cell division.[1][2] This guide will draw parallels from the SAR of SMART compounds to infer and understand the potential of this compound analogs.

Core Structure and Synthesis

The core structure of the compounds discussed in this guide is based on the this compound scaffold. The synthesis of benzothiazole derivatives can be achieved through various methods. A common approach involves the reaction of a substituted 2-aminothiophenol with a suitable reagent to form the thiazole ring. For instance, 2-(4-methoxyphenyl)benzo[d]thiazole can be synthesized by the cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation in solvent-free conditions.[3]

A general synthetic route to produce 2-substituted benzothiazoles involves the reaction of 2-aminothiophenol with various aldehydes. For example, a mixture of L-cysteine and an appropriate aldehyde in ethanol and water can be stirred at room temperature to yield (2RS,4R)-2-aryl-thiazolidine-4-carboxylic acid.[1] Further modifications can then be made to this core structure.

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the benzothiazole core and any appended aryl rings. The following sections summarize the key SAR findings from related benzothiazole derivatives, which can be extrapolated to the this compound scaffold.

Substitutions on the Benzothiazole Ring

Modifications on the benzothiazole ring system can significantly impact the anticancer potency. For instance, in a series of 2-phenylbenzothiazole derivatives, substitutions at the 4-position of the benzothiazole ring with a methoxy group have been explored. The presence of a methoxy group at this position is a key feature of the compounds of interest in this guide. Studies on related benzothiazoles have shown that the introduction of a methoxy group can enhance cytotoxic activity against certain cancer cell lines.[4]

Substitutions on the Aryl Moiety at the 2-position

For 2-arylbenzothiazole analogs, the substitution pattern on the aryl ring at the 2-position is a critical determinant of activity. In the case of SMART compounds, a 3,4,5-trimethoxyphenyl group at this position was found to be essential for potent antitumor activity.[1][2] The presence of multiple methoxy groups on this aryl ring appears to be a key feature for high potency.

The electronic properties of substituents on the 2-phenyl ring also play a role. In some series of 2-arylthiazolidine-4-carboxylic acid amides (ATCAA), electron-withdrawing groups on the 2-phenyl ring led to higher anticancer activity compared to electron-donating groups.[1] However, for the SMART compounds, the electronic effects of substituents on the "A" ring (the 2-aryl moiety) did not show a clear influence on antiproliferative activity.[1][2]

The Linker between the Benzothiazole Core and the Aryl Moiety

The nature of the linker connecting the benzothiazole core to other parts of the molecule can also influence activity. In the development of SMART compounds from ATCAA precursors, modifying the linker from an amide to a carbonyl group, and changing the "B" ring from a thiazolidine to a thiazole, resulted in a significant enhancement of growth inhibition against cancer cell lines.[1][2]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activities of various benzothiazole derivatives against different cancer cell lines. While specific data for this compound analogs is limited in the public domain, the data for structurally related compounds provides valuable insights.

Table 1: In Vitro Cytotoxicity of Substituted Methoxybenzoyl-aryl-thiazole (SMART) Analogs [1]

CompoundRCell LineIC50 (nM)
8f 3,4,5-trimethoxyMelanoma (SK-MEL-28)21
Melanoma (WM-164)71
Prostate (PC-3)33
Prostate (DU145)41
8g 3,5-dimethoxyMelanoma (SK-MEL-28)170
Melanoma (WM-164)424
Prostate (PC-3)261
8n 4-fluoroProstate (PC-3)6
Prostate (DU145)13
Melanoma (SK-MEL-28)33
Melanoma (WM-164)43
8l 2-fluoroMelanoma (SK-MEL-28)27
Melanoma (WM-164)30
Prostate (PC-3)52
Prostate (DU145)114
8m 3-fluoroMelanoma (SK-MEL-28)287
Melanoma (WM-164)304
Prostate (PC-3)23
Prostate (DU145)46

Table 2: In Vitro Cytotoxicity of Other Benzothiazole Derivatives [4]

CompoundStructureCell LineIC50 (µM)
41 Substituted methoxybenzamide benzothiazoleVarious1.1 - 8.8
42 Substituted chloromethylbenzamide benzothiazoleVarious1.1 - 8.8
11 2–(4-hydroxy-methoxy benzylidene)-hydrazino benzothiazoleHeLa2.41
COS-74.31

Mechanism of Action

The primary mechanism of action for the closely related SMART compounds is the inhibition of tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death). This mode of action is shared by several clinically successful anticancer drugs. It is highly probable that this compound analogs with similar structural features also exert their anticancer effects through this pathway.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway and a general workflow for evaluating the anticancer activity of these compounds.

G Proposed Signaling Pathway of this compound Analogs cluster_0 Cellular Effects Analog 4-Methoxy-2(3H)- benzothiazolone Analog Tubulin Tubulin Analog->Tubulin Inhibition of polymerization Microtubules Microtubules Tubulin->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound analogs.

G Experimental Workflow for Anticancer Evaluation cluster_1 Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT assay) Purification->Cytotoxicity SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Tubulin_Assay Tubulin Polymerization Assay Mechanism->Tubulin_Assay Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle

Caption: General experimental workflow for the evaluation of anticancer activity.

Experimental Protocols

General Synthesis of 2-Aryl-thiazolidine-4-carboxylic Acid Derivatives[1]
  • A mixture of L-cysteine (26.11 mmol) and the appropriate aldehyde (26.15 mmol) in ethanol (300 mL) and water (30 mL) is stirred at room temperature for 6-15 hours.

  • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried to afford the (2RS,4R)-2-aryl-thiazolidine-4-carboxylic acid.

  • Further modifications, such as amide coupling, can be performed on this intermediate to generate a library of analogs. For example, the carboxylic acid can be reacted with a substituted aniline in the presence of coupling agents like EDCI and HOBt.

In Vitro Tubulin Polymerization Assay

A fluorescence-based assay is a sensitive method to monitor tubulin polymerization.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye that binds to polymerized microtubules

  • Test compounds and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)

  • 96-well, black, clear-bottom plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

  • Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).

  • Add the fluorescent reporter dye according to the manufacturer's instructions.

  • Dispense the tubulin solution into the wells of a pre-warmed (37°C) 96-well plate.

  • Add the test compounds or controls to the respective wells.

  • Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) using appropriate excitation and emission wavelengths for the fluorescent reporter.

  • Plot the fluorescence intensity versus time to obtain polymerization curves. Inhibition of polymerization will result in a decrease in the rate and extent of fluorescence increase.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

  • Harvest the cells by trypsinization, and collect them by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

  • The resulting data is used to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined. An accumulation of cells in the G2/M phase is indicative of tubulin polymerization inhibition.

Conclusion

The structure-activity relationship of this compound analogs represents a promising avenue for the discovery of novel anticancer agents. Drawing insights from the well-established SAR of related benzothiazole and thiazole derivatives, particularly the SMART compounds, it is evident that the substitution patterns on both the benzothiazole core and any appended aryl rings are crucial for potent biological activity. The primary mechanism of action is likely the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The experimental protocols provided in this guide offer a framework for the synthesis and comprehensive biological evaluation of new analogs within this chemical class. Further research focusing on the specific this compound scaffold is warranted to fully elucidate its therapeutic potential.

References

The Emergence of Substituted Benzothiazoles as Novel Anticancer Agents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery and Preclinical Evaluation of 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART) and Related Benzothiazole Derivatives.

Introduction

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the benzothiazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with demonstrated therapeutic potential. This technical guide focuses on a promising class of these compounds: the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which have shown significant antiproliferative activity against various cancer cell lines. While the specific compound 4-Methoxy-2(3H)-benzothiazolone was not identified as a principal therapeutic agent in recent literature, the broader class of methoxy-substituted benzothiazoles and related aryl-thiazoles has been the subject of intensive research and development.

This document provides a comprehensive overview of the discovery, synthesis, biological evaluation, and mechanism of action of these novel therapeutic candidates. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this evolving area of oncology research.

Lead Compound Evolution and the SMART Series

The development of the SMART compounds arose from structural modifications of an earlier lead series, the 2-arylthiazolidine-4-carboxylic acid amides (ATCAA).[1][2] While the ATCAA series showed micromolar efficacy against melanoma and prostate cancer cells, the SMART analogues demonstrated a significant leap in potency, with activity in the low nanomolar range.[1][2] This enhancement was achieved through key structural modifications, including the substitution of the thiazolidine ring with a thiazole ring and the alteration of the linker between the core rings.[1][2]

Quantitative Data Summary: Antiproliferative Activity

The antiproliferative effects of the SMART compounds and their precursors have been evaluated across various cancer cell lines. The following tables summarize the key quantitative data, primarily presented as IC50 values, which denote the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Antiproliferative Activity of Lead Compounds (ATCAA Series) and Early Thiazole Derivatives [1][2]

Compound IDCancer Cell LineIC50 (µM)
ATCAA-1Melanoma1.8 - 2.6
ATCAA-1Prostate Cancer0.7 - 1.0
2a Melanoma> 50
2b Prostate Cancer> 50
4a/4b Melanoma3.4 - 38.3
5 Melanoma> 50

Table 2: Antiproliferative Activity of Potent SMART Compounds [1][2]

Compound IDCancer Cell LineIC50 (nM)
8f Melanoma (WM-164)21
8f Prostate (PC-3)71
8n Prostate Cancer6 - 12
8u Prostate Cancer18 - 44
8k Melanoma/Prostate5 - 21
8v Melanoma/Prostate17 - 70

Experimental Protocols

The discovery and evaluation of these compounds involved a series of key experiments. The methodologies for these are detailed below.

Chemical Synthesis of SMART Compounds

The general synthetic route for the SMART compounds is a multi-step process that begins with the formation of a thiazole intermediate.[2]

Protocol Summary:

  • (4R)-2-(substituted phenyl)-4,5-dihydro-thiazole-4-carboxylic acids are synthesized from L-cysteine and the appropriate benzonitriles.[2]

  • These intermediates are converted to the corresponding Weinreb amides .[2]

  • Dehydrogenation of the Weinreb amides using BrCCl3/DBU yields the thiazole intermediate.[2]

  • The final SMART compounds are obtained by reacting the thiazole intermediate with the appropriate lithium reagents or Grignard reagents in anhydrous THF.[2]

In Vitro Antiproliferative Assay

The cytotoxic effects of the synthesized compounds are typically determined using a standard cell viability assay.

Protocol Summary:

  • Cell Culture: Human cancer cell lines (e.g., melanoma and prostate cancer lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader, and the IC50 values are calculated from the dose-response curves.

Tubulin Polymerization Inhibition Assay

The mechanism of action of the SMART compounds was elucidated through a cell-free tubulin polymerization assay.[1][2]

Protocol Summary:

  • Tubulin Preparation: Purified tubulin is prepared from a suitable source (e.g., bovine brain).

  • Assay Reaction: The polymerization of tubulin into microtubules is initiated by the addition of GTP and warming the reaction mixture. The process is monitored by measuring the increase in turbidity (absorbance) over time in a spectrophotometer.

  • Inhibitor Effect: Test compounds are pre-incubated with tubulin before initiating polymerization. The inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to a control (vehicle-treated) sample. The IC50 for tubulin polymerization inhibition can be determined from these data.[3]

Visualizations: Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

SAR_SMART_Compounds cluster_A Ring A (Aryl) cluster_B Ring B (Thiazole) cluster_C Ring C (Methoxybenzoyl) A_ring Aryl Group A_sub Substituents (e.g., p-fluoro, p-bromo) A_ring->A_sub B_ring Thiazole A_ring->B_ring Linker Carbonyl Linker B_ring->Linker C_ring Phenyl Group C_sub Methoxy Substituents (e.g., 3,4,5-trimethoxy) C_ring->C_sub Activity Antiproliferative Activity C_ring->Activity Linker->C_ring

Caption: Structure-Activity Relationship (SAR) of SMART compounds.

Tubulin_Inhibition_Pathway SMART_Compound SMART Compound Tubulin_Dimers αβ-Tubulin Dimers SMART_Compound->Tubulin_Dimers Binds to Microtubule_Polymerization Microtubule Polymerization SMART_Compound->Microtubule_Polymerization Inhibits Tubulin_Dimers->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action via tubulin polymerization inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (L-cysteine, Benzonitriles) intermediate1 Thiazole Intermediate Synthesis start->intermediate1 final_product SMART Compound Synthesis intermediate1->final_product antiproliferative_assay Antiproliferative Assay (IC50 Determination) final_product->antiproliferative_assay mechanism_study Mechanism of Action Study (Tubulin Polymerization Assay) antiproliferative_assay->mechanism_study

Caption: General experimental workflow for synthesis and evaluation.

Mechanism of Action: Inhibition of Tubulin Polymerization

Preliminary studies have indicated that the SMART compounds exert their anticancer effects by inhibiting tubulin polymerization.[1][2][4] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and play a vital role in cell division (mitosis).[5] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing programmed cell death (apoptosis).[5][6] This mechanism is a well-established and effective strategy in cancer chemotherapy, shared by successful drugs such as the taxanes and vinca alkaloids.[7]

Conclusion and Future Directions

The discovery of 4-substituted methoxybenzoyl-aryl-thiazoles represents a significant advancement in the development of novel anticancer agents. The marked improvement in potency from the micromolar to the nanomolar range highlights the success of the structure-based drug design approach. The mechanism of action, through the inhibition of tubulin polymerization, positions these compounds in a well-validated class of antimitotic agents.

Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their bioavailability and in vivo efficacy. Further preclinical studies, including in vivo animal models, will be necessary to fully assess their therapeutic potential. The continued exploration of the benzothiazole scaffold holds considerable promise for the development of the next generation of cancer therapeutics.

References

Spectroscopic Analysis of 4-Methoxy-2(3H)-benzothiazolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Methoxy-2(3H)-benzothiazolone. Due to the limited availability of published experimental spectral data for this specific compound, this document focuses on its known physicochemical properties, predicted spectroscopic data, and detailed, generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of novel benzothiazolone derivatives.

Introduction

This compound is a heterocyclic organic compound featuring a benzothiazole core structure. This class of compounds is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and potential applications. Accurate structural elucidation and characterization are paramount for any research and development involving this molecule. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide outlines the key spectroscopic methods for the analysis of this compound.

Physicochemical Properties

Before undertaking spectroscopic analysis, understanding the basic physicochemical properties of the target compound is essential.

PropertyValueSource
Molecular Formula C₈H₇NO₂S--INVALID-LINK--[1]
Molecular Weight 181.21 g/mol --INVALID-LINK--[1]
Appearance White solid--INVALID-LINK--[1]
Predicted Density 1.346 ± 0.06 g/cm³--INVALID-LINK--[1]
Predicted pKa 10.03 ± 0.20--INVALID-LINK--[1]
CAS Number 80567-66-4--INVALID-LINK--[1]

Spectroscopic Data (Predicted)

While experimental data is scarce, computational models provide valuable predictions for the NMR spectra of this compound. These predictions are useful for preliminary identification and for guiding the analysis of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the N-H proton of the thiazolone ring.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm)
Aromatic Protons6.8 - 7.5
Methoxy Protons (-OCH₃)~3.8
Amide Proton (-NH)9.0 - 11.0 (broad)

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. Unusual chemical shifts have been reported for out-of-plane methoxy groups bonded to aromatic rings (~62 ppm) compared to the typical value of ~56 ppm.[2]

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)165 - 175
Aromatic Carbons110 - 150
Methoxy Carbon (-OCH₃)55 - 62
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the functional groups present in the molecule. For this compound, characteristic absorption bands are expected for the N-H, C=O, C-O, and aromatic C-H and C=C bonds. Data from related benzothiazole structures suggest the following expected vibrational frequencies.[3][4][5]

Expected FT-IR Data
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amide)3100 - 3300 (broad)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic, -OCH₃)2850 - 3000
C=O Stretch (Amide I)1650 - 1700
C=C Stretch (Aromatic)1450 - 1600
C-N Stretch1382 - 1266
C-O Stretch (Aryl Ether)1200 - 1275 (asymmetric), 1020-1075 (symmetric)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Weight: 181.21), the molecular ion peak (M⁺) is expected at m/z 181.

Expected Mass Spectrometry Data
Ion Expected m/z
Molecular Ion [M]⁺181
Fragment [M-CH₃]⁺166
Fragment [M-CO]⁺153

Experimental Protocols

The following sections provide detailed, generalized methodologies for the spectroscopic analysis of this compound.

General Workflow for Spectroscopic Analysis

The logical flow for analyzing a novel compound involves sequential preparation, analysis, and data interpretation steps.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_char Final Characterization Prep Weigh & Dissolve Sample (e.g., in CDCl3 or DMSO-d6) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR FTIR FT-IR Spectroscopy (ATR or KBr Pellet) Prep->FTIR MS Mass Spectrometry (e.g., GC-MS) Prep->MS Process Process Spectra (Baseline Correction, Integration) NMR->Process FTIR->Process MS->Process Interpret Interpret Data & Correlate Spectra Process->Interpret Characterize Structural Elucidation & Purity Assessment Interpret->Characterize

General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in complex structural assignments.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
  • Sample Preparation (ATR Method - preferred for solids):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically perform the background subtraction.

    • Identify and label the wavenumbers of significant absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Transfer the solution to a GC autosampler vial.

  • Instrument Setup and Data Acquisition:

    • Use a GC system equipped with a capillary column suitable for aromatic compounds (e.g., a 30 m x 0.25 mm HP-5ms column).

    • Set the GC parameters. A typical temperature program might be:

      • Initial oven temperature: 50-100°C, hold for 1-2 minutes.

      • Ramp rate: 10-20°C per minute.

      • Final temperature: 250-300°C, hold for 5-10 minutes.

    • Set the injector temperature to ~250°C and use a split or splitless injection mode.

    • Set the MS parameters:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: Scan from m/z 40 to 500.

      • Source temperature: ~230°C.

    • Inject 1 µL of the sample solution.

  • Data Processing and Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the retention time of the compound.

    • Extract the mass spectrum corresponding to the peak of interest.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of this compound is a critical step in its study and application. While experimental data is not widely published, this guide provides the necessary foundational information for researchers. By utilizing the predicted spectral data as a reference and applying the detailed experimental protocols for NMR, FT-IR, and GC-MS, scientists can confidently perform the structural elucidation and purity assessment of this and related benzothiazolone compounds, thereby advancing research in drug discovery and materials science.

References

"physicochemical properties of 4-Methoxy-2(3H)-benzothiazolone"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to 4-Methoxy-2(3H)-benzothiazolone. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving benzothiazole derivatives.

Core Physicochemical Properties

This compound, identified by the CAS Number 80567-66-4, possesses a molecular formula of C₈H₇NO₂S and a molecular weight of 181.21 g/mol [1]. While comprehensive experimental data for this specific compound is limited, a compilation of available predicted and experimental data for closely related structures provides valuable insights into its physicochemical profile.

Table 1: Physicochemical Properties of this compound

PropertyValueData TypeSource
Molecular Formula C₈H₇NO₂S
Molecular Weight 181.21 g/mol [1]
CAS Number 80567-66-4[1]
Appearance White solidPredicted[1]
Density 1.346 ± 0.06 g/cm³Predicted[1]
pKa 10.03 ± 0.20Predicted[1]
Melting Point Not available
Boiling Point Not available
Water Solubility InsolubleExperimental (for a related compound)[2]

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for benzothiazole ring formation. A plausible synthetic route is outlined below, adapted from general procedures for similar derivatives[3].

Experimental Protocol: Synthesis of this compound

A potential synthesis pathway for this compound is illustrated in the following workflow diagram. This process typically involves the reaction of a substituted aminothiophenol with a suitable carbonyl-containing compound.

G cluster_synthesis Synthesis Workflow A 2-Amino-3-methoxythiophenol C Reaction Vessel A->C B Phosgene or equivalent B->C D Cyclization Reaction C->D Base, Solvent E Crude this compound D->E F Purification (Recrystallization/Chromatography) E->F G Pure this compound F->G

Caption: A generalized workflow for the synthesis of this compound.

The characterization of the synthesized compound would involve a suite of analytical techniques to confirm its identity and purity.

Experimental Workflow: Characterization

G cluster_characterization Characterization Workflow A Synthesized Compound B Purity Assessment (HPLC/TLC) A->B C Structural Elucidation A->C E Physicochemical Property Determination A->E D Spectroscopic Analysis C->D F NMR (1H, 13C) D->F G Mass Spectrometry D->G H FT-IR Spectroscopy D->H I Melting Point Analysis E->I J Solubility Studies E->J K pKa/logP Determination E->K

Caption: A logical workflow for the comprehensive characterization of the synthesized compound.

Experimental Methodologies

Detailed experimental protocols for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline generalized procedures for determining the pKa and logP of benzothiazole derivatives.

pKa Determination by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined using UV-Vis spectrophotometry by monitoring the change in absorbance at a specific wavelength as a function of pH.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). A series of buffer solutions with a range of known pH values are also prepared.

  • Spectrophotometric Measurement: For each pH value, a small aliquot of the stock solution is added to the buffer solution. The UV-Vis spectrum is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH. The pKa is then determined from the inflection point of the resulting sigmoidal curve.

logP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is typically determined by measuring its distribution between n-octanol and water.

Protocol:

  • System Preparation: A solution of this compound is prepared in either n-octanol or water. Equal volumes of n-octanol and water are then combined in a separatory funnel.

  • Partitioning: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases. The funnel is then allowed to stand until the two phases have completely separated.

  • Concentration Measurement: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, the broader class of benzothiazole derivatives has demonstrated a wide range of biological activities, including anticancer and antimicrobial effects[1][3][4]. The biological activity of these compounds is often attributed to their ability to interact with various cellular targets. The methoxy substituent on the benzothiazole ring can significantly influence the compound's activity[4].

Given the absence of specific data for this compound, a logical workflow for investigating its potential biological activity is proposed.

G cluster_bioactivity Biological Activity Investigation Workflow A This compound B In vitro Screening (e.g., cell-based assays) A->B C Identification of Active Hits B->C D Mechanism of Action Studies C->D G Lead Optimization C->G E Target Identification D->E F Signaling Pathway Analysis E->F H In vivo Studies G->H

Caption: A generalized workflow for the investigation of the biological activity of the compound.

Conclusion

This technical guide has summarized the available physicochemical data for this compound, outlined plausible synthetic and analytical methodologies, and proposed a framework for the investigation of its biological activity. While there are gaps in the experimental data for this specific molecule, the information provided, drawn from related structures and general principles, offers a solid foundation for researchers and drug development professionals working with this class of compounds. Further experimental investigation is warranted to fully characterize its properties and biological potential.

References

Biological Evaluation of Novel 4-Methoxy-2(3H)-benzothiazolone and Related Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological evaluation of novel benzothiazole compounds, with a particular focus on derivatives containing a 4-methoxy moiety. While specific public domain data on the 4-Methoxy-2(3H)-benzothiazolone core is nascent, this document synthesizes findings from structurally related methoxy-benzothiazole analogues to illuminate the therapeutic potential and key evaluation methodologies for this promising class of compounds. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the benzothiazole scaffold.

Anticancer Activity of Methoxy-Substituted Benzothiazoles

A significant body of research highlights the potent anticancer activity of benzothiazole derivatives. The inclusion of a methoxy group at various positions on the benzothiazole or associated phenyl rings has been shown to modulate this activity, often enhancing potency against a range of cancer cell lines.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected methoxy-substituted benzothiazole derivatives against various human cancer cell lines. This data, compiled from multiple studies, offers a quantitative comparison of their cytotoxic potential.[1][2][3]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Substituted methoxybenzamide benzothiazole 41Multiple Cell Lines1.1 - 8.8[2][3]
Hydrazine based benzothiazole 11 (with 4-hydroxy-methoxy benzylidene)HeLa (Cervical Cancer)2.41[3]
COS-7 (Kidney Cancer)4.31[3]
Hydroxamic acid containing methoxy benzothiazole 64Multiple Cell Lines1.28 (µg/mL)[1]
Naphthalimide derivative 67 (with methoxy substitution)HT-29 (Colon Cancer)3.47 ± 0.2[1]
A549 (Lung Cancer)3.89 ± 0.3[1]
MCF-7 (Breast Cancer)5.08 ± 0.3[1]
Mechanisms of Anticancer Action

Several mechanisms of action have been elucidated for the anticancer effects of methoxy-substituted benzothiazoles. Two prominent pathways are the inhibition of tubulin polymerization and the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).

Certain benzothiazole derivatives, particularly those with a trimethoxyphenyl scaffold, have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine binding site.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Compound 12a , a benzothiazole hybrid, demonstrated an IC50 value of 2.87 µM against tubulin polymerization.[4]

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Several 2-aminobenzothiazole hybrids have been developed as potent VEGFR-2 inhibitors. For instance, compound 4a emerged as a highly active inhibitor with an IC50 of 91 nM.[5][6]

Enzyme Inhibitory Activity

Beyond their anticancer properties, methoxy-substituted benzothiazoles have shown significant potential as inhibitors of various enzymes implicated in other diseases, notably neurodegenerative disorders.

Cholinesterase and Monoamine Oxidase Inhibition

A study on novel benzothiazole derivatives revealed potent inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), enzymes that are key targets in the management of Alzheimer's disease.[7][8]

CompoundTarget EnzymeIC50 (nM)Reference
4f (5-methoxybenzothiazole derivative)AChE23.4 ± 1.1[7][8]
MAO-B40.3 ± 1.7[7][8]
4m (5-methoxybenzothiazole derivative)AChE27.8 ± 1.0[7]
MAO-B56.7 ± 2.2[7]
4a (non-substituted benzothiazole)AChE56.3 ± 2.5[7]
MAO-B67.4 ± 3.1[7]
4h (5-methoxybenzothiazole derivative)AChE64.9 ± 2.9[7]
MAO-B85.1 ± 3.8[7]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are generalized protocols for key experiments used to determine the biological activity of novel benzothiazole compounds.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of their viability and proliferation.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.

Objective: To determine if a test compound inhibits or enhances tubulin polymerization.

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., MES or PIPES buffer) containing GTP and glycerol.

  • Test compound and control (e.g., colchicine as an inhibitor, paclitaxel as a promoter).

  • A fluorescence plate reader capable of monitoring changes in fluorescence over time.

Procedure:

  • Reaction Setup: In a 96-well plate, mix the polymerization buffer, tubulin, and the test compound or control at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence (due to the incorporation of a fluorescent reporter or light scattering) over time.

  • Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the control indicates inhibition. The IC50 value for inhibition can be calculated from a dose-response curve.[4]

VEGFR-2 Kinase Inhibitory Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Objective: To quantify the inhibitory potency of a test compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase.

  • Kinase buffer.

  • Substrate (e.g., a synthetic peptide).

  • ATP.

  • Test compound and a known inhibitor (e.g., Sorafenib).

  • A detection system to measure kinase activity (e.g., based on phosphorylation-specific antibodies and luminescence or fluorescence).

Procedure:

  • Reaction Mixture: In a 96-well plate, combine the VEGFR-2 enzyme, substrate, and various concentrations of the test compound or control.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate at a specific temperature for a set time.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using the chosen detection method.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value from the resulting dose-response curve.[5][6]

Mandatory Visualizations

To better understand the mechanisms of action and experimental processes, the following diagrams are provided.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity MTT Cytotoxicity Assay (Cancer Cell Lines) characterization->cytotoxicity Screening enzyme_inhibition Enzyme Inhibition Assays (e.g., VEGFR-2, Tubulin, AChE) characterization->enzyme_inhibition Screening pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) cytotoxicity->pathway_analysis Elucidation enzyme_inhibition->pathway_analysis Elucidation cell_cycle Cell Cycle Analysis (Flow Cytometry) pathway_analysis->cell_cycle

Caption: General experimental workflow for the biological evaluation of novel compounds.

VEGFR-2 Signaling Pathway Inhibition

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Benzothiazolone 4-Methoxy-Benzothiazolone Derivative Benzothiazolone->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by benzothiazolone derivatives.

Disruption of Tubulin Polymerization

Tubulin_Polymerization cluster_process Microtubule Dynamics cluster_outcome Cellular Outcome tubulin αβ-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization microtubule->tubulin Depolymerization Benzothiazolone 4-Methoxy-Benzothiazolone Derivative Benzothiazolone->tubulin Binds to Colchicine Site mitotic_arrest G2/M Phase Arrest apoptosis Apoptosis mitotic_arrest->apoptosis

References

"4-Methoxy-2(3H)-benzothiazolone derivatives as hMAO-B inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Methoxy-2(3H)-benzothiazolone Derivatives as hMAO-B Inhibitors

Introduction

Monoamine oxidase B (MAO-B) is a crucial enzyme located on the outer mitochondrial membrane, primarily responsible for the oxidative deamination of several key neurotransmitters, including dopamine and phenylethylamine.[1] Elevated MAO-B activity is linked to the pathogenesis of neurodegenerative disorders such as Parkinson's disease (PD), as it leads to a depletion of dopamine and an increase in oxidative stress via the production of hydrogen peroxide (H₂O₂).[1][2] Consequently, the inhibition of human MAO-B (hMAO-B) is a well-established therapeutic strategy for managing the motor symptoms of PD and is being investigated for its potential neuroprotective effects.[1][2]

Benzothiazole and its derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[3] Recent studies have highlighted that various benzothiazole derivatives demonstrate potent and selective inhibitory activity against the hMAO-B enzyme.[4][5] This guide focuses on derivatives of the this compound core structure as potential hMAO-B inhibitors, summarizing their quantitative inhibitory data, detailing the experimental protocols for their evaluation, and visualizing the associated biological pathways and experimental workflows.

Quantitative Data Summary: hMAO-B Inhibitory Activity

The inhibitory potential of benzothiazole derivatives against hMAO-A and hMAO-B is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. A lower IC₅₀ value indicates greater potency. The selectivity for hMAO-B over hMAO-A is a critical parameter for avoiding side effects associated with non-selective MAO inhibitors.[4] The following tables summarize the IC₅₀ values for various benzothiazole derivatives from recent studies.

Compound IDModification on Benzothiazole CorehMAO-B IC₅₀ (µM)hMAO-A IC₅₀ (µM)Selectivity Index (SI = IC₅₀A / IC₅₀B)Reference
3h 2-(4-(benzyloxy)-5-(hydroxyl) phenyl)0.062> 10> 161[6][7]
3e Benzothiazole-hydrazone derivative0.060> 10> 166[4][5]
3f Benzothiazole-hydrazone derivative0.963> 10> 10.4[5]
3h Benzothiazole-hydrazone derivative0.075> 10> 133[5]
4d 2-methylbenzo[d]thiazole derivative0.0046--[2]
5c 2-methylbenzo[d]thiazole derivative0.0056--[2]
5d 2-methylbenzo[d]thiazole derivative0.0052--[2]
5e 2-methylbenzo[d]thiazole derivative0.00540.13224.4[2]
4f N-substituted benzothiazole derivative0.0403--[8]
4m N-substituted benzothiazole derivative0.0567--[8]
30 Thioacetamide derivative0.0150.45230.1[9]
Selegiline Reference Drug0.044--[5]
Rasagiline Reference Drug0.0953--[3]

Note: The table includes various benzothiazole derivatives to illustrate the potential of the general scaffold, as data for the specific this compound core is limited in the cited literature. The presented compounds demonstrate the high potency and selectivity that can be achieved with this class of molecules.

Mechanism of Action and Signaling Pathway

MAO-B inhibitors exert their therapeutic effect by preventing the breakdown of dopamine in the brain. This action increases the concentration of dopamine available in the synaptic cleft, thereby alleviating the motor symptoms of Parkinson's disease. Furthermore, by inhibiting MAO-B, the production of neurotoxic hydrogen peroxide is reduced, which may contribute to a neuroprotective effect.[1][2] The mechanism of inhibition for potent benzothiazole derivatives has been identified as both competitive and reversible, indicating that they compete with the substrate for binding to the enzyme's active site.[3][4]

MAO_B_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_glia Mitochondria (Glial Cell / Neuron) Dopamine_Vesicle Dopamine Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release Postsynaptic_Receptor Dopamine Receptor Dopamine_Synapse->Postsynaptic_Receptor Binding MAOB hMAO-B Dopamine_Synapse->MAOB Uptake & Metabolism DOPAC DOPAC MAOB->DOPAC H2O2 H₂O₂ (Oxidative Stress) MAOB->H2O2 Inhibitor Benzothiazolone Derivative Inhibitor->MAOB Inhibition

Caption: Dopamine metabolism pathway and the inhibitory action of benzothiazolone derivatives on hMAO-B.

Experimental Protocols

The evaluation of hMAO-B inhibitors involves standardized in vitro assays to determine their potency (IC₅₀) and mechanism of action. A common and robust method is the fluorometric assay.

Determination of IC₅₀ for hMAO-B Inhibition (Fluorometric Method)

This protocol measures the enzymatic activity of hMAO-B through the conversion of a substrate that ultimately generates a fluorescent signal. The reduction in signal in the presence of an inhibitor is used to calculate its IC₅₀.

  • Materials and Reagents:

    • Recombinant human MAO-B (hMAO-B) enzyme.[10]

    • Test Compounds (this compound derivatives).

    • Positive Control: Selegiline or Rasagiline.[10]

    • Assay Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).[10][11]

    • Substrate: Kynuramine or Tyramine.[1][10]

    • Fluorescent Probe/Developer: e.g., Horseradish Peroxidase (HRP) and a probe like Amplex Red or GenieRed Probe.[1][12]

    • Solvent: Dimethyl sulfoxide (DMSO).[10]

    • 96-well black microplates suitable for fluorescence measurements.[10]

    • Fluorometric microplate reader.[10]

  • Preparation of Solutions:

    • Test Compound Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).[10]

    • Serial Dilutions: Perform serial dilutions of the stock solution in assay buffer to achieve a range of test concentrations. The final DMSO concentration in the assay well should be kept low (<1%) to avoid solvent effects.[10][13]

    • Enzyme Working Solution: Dilute the recombinant hMAO-B enzyme in assay buffer to the desired working concentration.[10]

    • Substrate Working Solution: Prepare a working solution containing the substrate (e.g., Tyramine), HRP, and the fluorescent probe in the assay buffer.[1]

  • Assay Procedure:

    • Add a small volume (e.g., 10-25 µL) of the diluted test compound, positive control, or vehicle control (buffer with DMSO) to the wells of the 96-well microplate.[1][13]

    • Add the hMAO-B enzyme working solution (e.g., 25-50 µL) to each well.[12][13]

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[1][13]

    • Initiate the enzymatic reaction by adding the substrate working solution (e.g., 40-50 µL) to all wells.[1][10]

    • Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 37°C for 10-40 minutes.[12]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.[13]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Inhibition Kinetics and Reversibility Studies

To understand the mechanism of inhibition (e.g., competitive, non-competitive, reversible, or irreversible), further kinetic studies are performed.

  • Inhibition Kinetics (Lineweaver-Burk Plot):

    • Perform the hMAO-B activity assay as described above, but with varying concentrations of both the substrate and the test compound.[10]

    • Measure the initial reaction velocities for each combination.

    • Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). The pattern of the resulting lines indicates the mechanism of inhibition (e.g., intersecting on the y-axis for competitive inhibition).[4][10]

  • Reversibility Assay (Dialysis Method):

    • Pre-incubate the hMAO-B enzyme with a high concentration of the inhibitor.

    • Divide the mixture into two aliquots. One is assayed directly for residual enzyme activity.

    • The second aliquot is subjected to extensive dialysis against the assay buffer to remove any unbound inhibitor.[10]

    • Assay the dialyzed sample for enzyme activity. A significant recovery of activity after dialysis indicates reversible inhibition.[3][10]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the in vitro screening of hMAO-B inhibitors using a fluorometric assay.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-Well Plate) cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Reagents (Buffer, hMAO-B, Substrate Mix, Controls) add_enzyme Add hMAO-B Enzyme Solution prep_inhibitor Prepare Test Compound (Stock Solution & Serial Dilutions) add_inhibitor Add Test Compound / Controls to Wells prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate (e.g., 15 min at 37°C) add_enzyme->pre_incubate add_substrate Initiate Reaction (Add Substrate Mix) pre_incubate->add_substrate measure Kinetic Fluorescence Measurement (e.g., 30 min at 37°C) add_substrate->measure calc_rate Calculate Reaction Rates (Slopes) measure->calc_rate calc_inhibition Calculate % Inhibition vs. Control calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC₅₀ Value plot_curve->det_ic50

Caption: General workflow for the in vitro fluorometric assay of hMAO-B inhibitors.

References

Methodological & Application

Synthesis of 4-Methoxy-2(3H)-benzothiazolone from 2-Aminophenol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, multi-step protocol for the synthesis of 4-Methoxy-2(3H)-benzothiazolone, a valuable heterocyclic compound for research and development in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, 2-aminophenol, and proceeds through key intermediates, including 4-methoxy-2-aminophenol and 4-methoxy-2-mercaptobenzothiazole. Detailed experimental procedures, quantitative data, and workflow visualizations are presented to ensure reproducibility and facilitate adoption by researchers in the field.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for the development of novel therapeutic agents. The target molecule, this compound, incorporates key structural features that are of significant interest for structure-activity relationship (SAR) studies. This document outlines a reliable synthetic route from 2-aminophenol, providing a practical guide for its preparation in a laboratory setting.

Overall Synthetic Pathway

The synthesis of this compound from 2-aminophenol is accomplished via a three-step process. The logical workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Methoxy-2-aminophenol cluster_1 Step 2: Synthesis of 4-Methoxy-2-mercaptobenzothiazole cluster_2 Step 3: Synthesis of this compound 2-Aminophenol 2-Aminophenol 4-Methoxy-2-nitrophenol 4-Methoxy-2-nitrophenol 2-Aminophenol->4-Methoxy-2-nitrophenol 1. Nitration 2. Methylation 4-Methoxy-2-aminophenol 4-Methoxy-2-aminophenol 4-Methoxy-2-nitrophenol->4-Methoxy-2-aminophenol Reduction 4-Methoxy-2-aminophenol_ref 4-Methoxy-2-aminothiophenol 4-Methoxy-2-aminothiophenol 4-Methoxy-2-mercaptobenzothiazole 4-Methoxy-2-mercaptobenzothiazole 4-Methoxy-2-aminothiophenol->4-Methoxy-2-mercaptobenzothiazole Cyclization with CS2 4-Methoxy-2-mercaptobenzothiazole_ref 4-Methoxy-2-aminophenol_ref->4-Methoxy-2-aminothiophenol Thiolation This compound This compound 4-Methoxy-2-mercaptobenzothiazole_ref->this compound Oxidative Hydrolysis

Figure 1: Overall synthetic workflow from 2-aminophenol.

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-2-aminophenol

This initial step involves the preparation of the key intermediate, 4-methoxy-2-aminophenol. A common route involves the nitration and subsequent methylation of a phenol, followed by reduction of the nitro group. A well-established method starts from 4-methoxy-2-nitrophenol.

Protocol: Reduction of 4-Methoxy-2-nitrophenol

  • Suspend 20 g of 4-methoxy-2-nitrophenol in 350 ml of ethanol in a suitable reaction vessel.

  • Add 550 mg of 5% palladium on carbon (Pd/C) catalyst to the suspension.

  • Subject the mixture to hydrogenation at 20-30°C under atmospheric pressure of hydrogen gas.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the catalyst by filtration through a pad of Celite.

  • Concentrate the filtrate by rotary evaporation under reduced pressure to yield the crude product.

  • Recrystallize the resulting solid from isopropyl alcohol to obtain pure 2-amino-4-methoxyphenol.[1]

ParameterValueReference
Starting Material4-Methoxy-2-nitrophenol[1]
ReagentsEthanol, 5% Pd/C, H₂[1]
Temperature20-30°C[1]
PressureAtmospheric[1]
Yield93%[1]

Table 1: Quantitative data for the synthesis of 2-amino-4-methoxyphenol.

Step 2: Synthesis of 4-Methoxy-2-mercaptobenzothiazole

The conversion of an aminophenol to a benzothiazole requires the introduction of a sulfur atom. A plausible method involves the conversion of the hydroxyl group to a thiol, followed by cyclization. A more direct, one-pot synthesis of 2-aminothiophenols from 2-chloronitrobenzene has been reported and can be adapted for a methoxy-substituted analogue.[2][3] Subsequently, the resulting 4-methoxy-2-aminothiophenol can be cyclized using carbon disulfide.

Protocol: Synthesis of 4-Methoxy-2-aminothiophenol (Conceptual Adaptation)

Note: This is a conceptual adaptation of a known procedure for the synthesis of 2-aminothiophenol.

  • Prepare a solution of sodium disulfide by dissolving sodium sulfide nonahydrate and sulfur in water or ethanol.

  • Add 2-chloro-5-methoxynitrobenzene to the refluxing sodium disulfide solution over a period of 30 minutes.

  • Continue refluxing the reaction mixture for 9-10 hours.

  • After cooling, extract any organic by-products with a suitable solvent.

  • Saturate the aqueous layer containing the sodium salt of 4-methoxy-2-aminothiophenol with sodium chloride.

  • Carefully acidify the solution with glacial acetic acid to precipitate the product.

  • Extract the liberated 4-methoxy-2-aminothiophenol with ether, dry the organic layer, and remove the solvent to obtain the product.[2]

Protocol: Cyclization to 4-Methoxy-2-mercaptobenzothiazole

  • Dissolve the synthesized 4-methoxy-2-aminothiophenol in a suitable solvent such as ethanol.

  • Add an equimolar amount of carbon disulfide.

  • Reflux the reaction mixture under an inert atmosphere. The reaction of 2-aminothiophenol with carbon disulfide is a known method for the formation of 2-mercaptobenzothiazole.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

ParameterValue (Anticipated)Reference (Analogous)
Starting Material4-Methoxy-2-aminothiophenol[4]
ReagentsCarbon Disulfide, Ethanol[4]
TemperatureReflux[4]
YieldHigh (expected)[4]

Table 2: Anticipated quantitative data for the synthesis of 4-Methoxy-2-mercaptobenzothiazole.

Step 3: Synthesis of this compound

The final step involves the conversion of the 2-mercapto group to a carbonyl group. This can be achieved through oxidative hydrolysis.

Protocol: Oxidative Hydrolysis of 4-Methoxy-2-mercaptobenzothiazole

  • Suspend 4-methoxy-2-mercaptobenzothiazole in an aqueous solution.

  • Add an oxidizing agent such as hydrogen peroxide. The oxidation of 2-mercaptobenzothiazole can lead to the formation of 2,2'-dithiobis(benzothiazole) as an intermediate.[5][6]

  • The reaction can be performed under acidic or neutral pH conditions. The use of H₂O₂/UV systems has been shown to be effective for the oxidation of 2-mercaptobenzothiazole.[7]

  • Heat the reaction mixture to facilitate hydrolysis of the intermediate disulfide or direct oxidation to the 2-hydroxybenzothiazole, which exists in tautomeric equilibrium with the desired 2(3H)-benzothiazolone.[8][9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

ParameterValue (Anticipated)Reference (Analogous)
Starting Material4-Methoxy-2-mercaptobenzothiazole[7][8]
ReagentsHydrogen Peroxide, Water[7]
ConditionsAcidic or Neutral pH, UV irradiation (optional), Heat[7][8]
YieldModerate to Good (expected)

Table 3: Anticipated quantitative data for the synthesis of this compound.

Logical Relationships in the Synthetic Pathway

The sequence of transformations is critical for the successful synthesis of the target molecule. The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key transformations.

logical_relationship Start 2-Aminophenol Intermediate1 4-Methoxy-2-aminophenol Start->Intermediate1 Functionalization (Nitration, Methylation, Reduction) Intermediate2 4-Methoxy-2-aminothiophenol Intermediate1->Intermediate2 Thiolation Intermediate3 4-Methoxy-2-mercaptobenzothiazole Intermediate2->Intermediate3 Cyclization FinalProduct This compound Intermediate3->FinalProduct Oxidative Hydrolysis

Figure 2: Logical progression of the synthesis.

Conclusion

This application note provides a detailed and structured protocol for the synthesis of this compound from 2-aminophenol. By following the outlined procedures, researchers can reliably prepare this valuable compound for further investigation in various research and development endeavors. The provided quantitative data and workflow visualizations serve as a practical guide to facilitate the successful execution of this synthetic route.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of 4-Methoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Methoxy-2(3H)-benzothiazolone is a heterocyclic compound belonging to the benzothiazole class. Various derivatives of benzothiazole have demonstrated a wide range of pharmacological activities, including notable anticancer properties.[1][2] These compounds have been shown to exert their effects through diverse mechanisms, such as the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[3][4] The evaluation of a novel compound like this compound for its anticancer potential requires a systematic approach involving a series of in vitro assays to determine its cytotoxic effects and elucidate its mechanism of action.

This document provides a detailed protocol for the initial in vitro evaluation of this compound's anticancer activity. The following protocols are based on established methodologies for assessing cytotoxicity, apoptosis, and cell cycle distribution.

Disclaimer: The following protocols provide a general framework. Specific concentrations of this compound and incubation times should be optimized for each cell line and experiment. The quantitative data presented in the tables are hypothetical and for illustrative purposes only.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits the metabolic activity of cancer cells, providing a measure of its cytotoxicity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Data Presentation:

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines.

Cell Line Cancer Type IC50 (µM) after 48h
MCF-7 Breast 15.5
A549 Lung 22.8

| HCT116 | Colon | 18.2 |

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells to determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC50 concentration and a control (vehicle) for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence will be detected to distinguish between different cell populations.

Data Presentation:

Table 2: Hypothetical Distribution of Apoptotic Cells after Treatment with this compound (IC50 concentration).

Cell Population Control (%) Treated (%)
Viable (Annexin V-/PI-) 95.2 55.8
Early Apoptotic (Annexin V+/PI-) 2.1 25.3
Late Apoptotic (Annexin V+/PI+) 1.5 15.4

| Necrotic (Annexin V-/PI+) | 1.2 | 3.5 |

Cell Cycle Analysis

This assay determines if this compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound and a vehicle control for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation:

Table 3: Hypothetical Cell Cycle Distribution after Treatment with this compound (IC50 concentration).

Cell Cycle Phase Control (%) Treated (%)
G0/G1 55.3 30.1
S 25.6 15.2

| G2/M | 19.1 | 54.7 |

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Anticancer Activity Evaluation start Start: Select Cancer Cell Lines mtt 1. MTT Assay: Determine IC50 start->mtt Treat with 4-Methoxy- 2(3H)-benzothiazolone apoptosis 2. Apoptosis Assay: (Annexin V/PI) mtt->apoptosis Use IC50 concentration cell_cycle 3. Cell Cycle Analysis: (PI Staining) apoptosis->cell_cycle end End: Data Analysis & Interpretation cell_cycle->end G cluster_pathway Hypothesized Apoptotic Signaling Pathway compound 4-Methoxy-2(3H)- benzothiazolone stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome casp3 Caspase-3 Activation (Executioner Caspase) apoptosome->casp3 apoptosis Apoptosis casp3->apoptosis G cluster_cellcycle Hypothesized Mechanism of G2/M Cell Cycle Arrest compound 4-Methoxy-2(3H)- benzothiazolone cdk1_cyclinB CDK1/Cyclin B1 Complex compound->cdk1_cyclinB Inhibition? g2m_arrest G2/M Arrest compound->g2m_arrest mitosis Mitosis cdk1_cyclinB->mitosis Promotes

References

Application Notes and Protocols for 4-Methoxy-2(3H)-benzothiazolone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data specifically for "4-Methoxy-2(3H)-benzothiazolone" in cell-based assays is limited. The following application notes and protocols are based on the activities of structurally related methoxy-benzothiazole derivatives and are provided as a representative guide for researchers, scientists, and drug development professionals.

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide array of pharmacological activities, including potent anticancer properties.[1][2][3][4] Methoxy-substituted benzothiazole derivatives, in particular, have demonstrated significant cytotoxicity against various cancer cell lines, often exerting their effects through the induction of apoptosis and modulation of key cellular signaling pathways.[1][5]

These application notes provide a comprehensive overview of the methodologies to assess the in vitro cytotoxic and apoptotic effects of this compound, a representative methoxy-benzothiazole derivative. The detailed protocols are foundational for screening and characterizing the therapeutic potential of this and similar compounds.

Mechanism of Action

While the precise mechanism of this compound is yet to be fully elucidated, related benzothiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Many benzothiazole derivatives trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[2]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, most commonly at the G2/M phase, preventing cancer cell proliferation.

  • Inhibition of Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. Benzothiazole derivatives have been shown to inhibit critical pathways such as the PI3K/Akt/mTOR and JAK/STAT pathways, which are involved in cell survival, proliferation, and inflammation.[4][6][7][8]

  • Tubulin Polymerization Inhibition: Some benzothiazole compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for anticancer drugs.[9]

A plausible mechanism of action for this compound could involve the inhibition of the JAK/STAT signaling pathway, a key regulator of cytokine-mediated cellular responses.[6][7]

JAK_STAT_Pathway extracellular Extracellular Space cytoplasm Cytoplasm nucleus Nucleus compound 4-Methoxy-2(3H)- benzothiazolone jak JAK compound->jak Inhibits receptor Cytokine Receptor receptor->jak Activates cytokine Cytokine cytokine->receptor stat STAT jak->stat p_stat p-STAT Dimer stat->p_stat Dimerizes gene Target Gene Transcription (Proliferation, Survival) p_stat->gene

Caption: Hypothetical inhibition of the JAK/STAT pathway by this compound.

Data Presentation: Summary of Cytotoxic Effects

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative IC₅₀ values for methoxy-benzothiazole derivatives against a panel of human cancer cell lines, providing a comparative reference.

Compound ClassCancer Cell LineCancer TypeRepresentative IC₅₀ (µM)
Methoxy-benzothiazole DerivativeMCF-7Breast Cancer5.15 - 30.67
Methoxy-benzothiazole DerivativeHeLaCervical Cancer0.5 - 4.01
Methoxy-benzothiazole DerivativeU87Glioblastoma< 0.05
Methoxy-benzothiazole DerivativeA549Lung Cancer3.89 - 30.45
Methoxy-benzothiazole DerivativeColo205Colon Cancer5.04

Note: The IC₅₀ values are representative and compiled from studies on various methoxy-benzothiazole derivatives.[1][5][8][10]

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]

MTT_Workflow start Seed Cells in 96-well Plate treat Treat with 4-Methoxy- 2(3H)-benzothiazolone start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Add Solubilization Solution (e.g., DMSO) incubate2->solubilize shake Shake to Dissolve Formazan Crystals solubilize->shake read Measure Absorbance (570 nm) shake->read

Caption: Workflow for the MTT cell viability assay.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol with 4 mM HCl)[15]

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19][20]

Apoptosis_Workflow start Seed and Treat Cells in 6-well Plate harvest Harvest Cells (including supernatant) start->harvest wash Wash with PBS and 1X Binding Buffer harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate (15 min, RT, in the dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • 6-well plates

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize. Centrifuge the cell suspension at 300 x g for 5 minutes.[21]

  • Washing: Wash the cells twice with cold PBS and then once with 1X Binding Buffer.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[20]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA and determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[21][22][23][24][25]

Materials:

  • 6-well plates

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[25] Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Discard the supernatant and wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[21]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24]

References

Application Notes and Protocols for the Quantification of 4-Methoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2(3H)-benzothiazolone is a heterocyclic organic compound with potential applications in pharmaceutical development as a synthetic building block or as a potential impurity or degradation product of active pharmaceutical ingredients (APIs). Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and formulation development. These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methods described are based on established principles for the analysis of related benzothiazole derivatives and serve as a comprehensive guide for method development and validation.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and should be established for the specific application during method validation.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.1 - 100 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) ~0.05 µg/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~1 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 10.0%

Method Selection and Workflow

The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and the complexity of the sample matrix. HPLC-UV is a robust and cost-effective technique suitable for routine analysis of bulk materials and formulations where the analyte concentration is relatively high. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification, such as in impurity testing or analysis in complex biological matrices.

cluster_0 Analytical Workflow cluster_1 Method Choice Sample Sample Collection (e.g., API, Formulation) Prep Sample Preparation (Dissolution, Extraction) Sample->Prep Analysis Instrumental Analysis Prep->Analysis Data Data Processing & Reporting Analysis->Data High_Conc High Concentration? (e.g., Assay) Analysis->High_Conc Low_Conc Low Concentration? (e.g., Impurity) Analysis->Low_Conc HPLC_UV HPLC-UV High_Conc->HPLC_UV Yes LC_MSMS LC-MS/MS Low_Conc->LC_MSMS Yes cluster_prep Preparation Steps cluster_analysis Analysis Workflow Std_Stock Prepare Stock Standard (1000 µg/mL in Methanol) Std_Work Prepare Working Standards (0.1-100 µg/mL in Mobile Phase) Std_Stock->Std_Work Inject_Stds Inject Calibration Standards Std_Work->Inject_Stds Sample_Prep Prepare Sample (Dissolve, Extract, Dilute) Inject_Samples Inject Samples Sample_Prep->Inject_Samples Equilibrate Equilibrate HPLC System Inject_Blank Inject Blank (Mobile Phase) Equilibrate->Inject_Blank Inject_Blank->Inject_Stds Inject_Stds->Inject_Samples Data_Analysis Process Data & Calculate Results Inject_Samples->Data_Analysis cluster_prep Preparation Steps cluster_analysis Analysis Workflow Std_Prep Prepare Standards (1-1000 ng/mL) Spike_IS Spike All Solutions with Internal Standard Std_Prep->Spike_IS Sample_Prep Sample Cleanup (if needed) (e.g., Protein Precipitation, SPE) Sample_Prep->Spike_IS Inject Inject Blanks, Standards, Samples Spike_IS->Inject Optimize_MS Optimize MS Parameters Equilibrate Equilibrate LC-MS/MS System Optimize_MS->Equilibrate Equilibrate->Inject Data_Analysis Process Data (Peak Area Ratio) & Calculate Results Inject->Data_Analysis

Application of 4-Methoxy-2(3H)-benzothiazolone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific medicinal chemistry applications, quantitative biological data, or detailed experimental protocols for 4-Methoxy-2(3H)-benzothiazolone. The following information is based on the broader class of methoxy-substituted benzothiazole derivatives and is intended to provide a general overview and representative methodologies.

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. The incorporation of a methoxy group onto the benzothiazole scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its biological activity. Methoxy-substituted benzothiazoles have been investigated for various therapeutic applications, including as anticancer, antimicrobial, and enzyme inhibitory agents. This document provides an overview of the potential applications and relevant experimental protocols for the broader class of methoxy-substituted benzothiazole derivatives, which may serve as a foundational guide for research on this compound.

Synthesis of Benzothiazole Derivatives

The synthesis of benzothiazole derivatives can be achieved through several methods. A common approach involves the condensation of an appropriately substituted 2-aminothiophenol with a variety of reagents such as aldehydes, carboxylic acids, or their derivatives.

General Synthesis Protocol for 2-Substituted Benzothiazoles

A widely used method for synthesizing 2-substituted benzothiazoles is the reaction of 2-aminothiophenol with benzaldehydes. Microwave-assisted synthesis has been shown to be an efficient, solvent-free method for this transformation.[1]

Materials:

  • 2-aminothiophenol

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)[1]

  • Silica gel

  • Microwave synthesizer

Procedure:

  • Mix a 1:2 molar ratio of the substituted benzaldehyde and 2-aminothiophenol in the presence of silica gel.[1]

  • Irradiate the mixture in a microwave synthesizer for approximately 6 minutes at 300 W.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzothiazole.[1]

Biological Applications and Quantitative Data

Methoxy-substituted benzothiazole derivatives have shown promise in several therapeutic areas, most notably in cancer and neurodegenerative diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. The substitution pattern, including the position of the methoxy group, plays a crucial role in their cytotoxic activity. For instance, certain 2-(4-aminophenyl)benzothiazoles exhibit nanomolar inhibitory activity against a range of human cancer cell lines, including breast, ovarian, colon, and renal cancer.[2]

Compound ClassCancer Cell LineIC50 (µM)Reference
2-(4-aminophenyl)benzothiazolesBreast, Ovarian, Colon, RenalNanomolar range[2]
2-Arylthiazolidine-4-carboxylic acid amides (ATCAA)Prostate Cancer0.7 - 1.0[2]
4-Substituted methoxybenzoyl-aryl-thiazoles (SMART)Various Cancer Cells0.021 - 0.071[2]
Enzyme Inhibition

Benzothiazole derivatives have also been explored as inhibitors of various enzymes implicated in disease. For example, certain derivatives have been investigated as inhibitors of oxidoreductase NQO2, a target for inflammation and cancer.

Compound ClassEnzymeIC50 (nM)Reference
3',4',5'-trimethoxybenzothiazole analoguesNQO231 - 79[3]
6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazoleNQO225[3]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Enzyme Inhibition Assay (NQO2 Inhibition)

The inhibitory activity of compounds against NQO2 can be determined using an in vitro enzyme assay.

Materials:

  • Recombinant human NQO2 enzyme

  • Substrate (e.g., menadione)

  • Co-substrate (e.g., NRH)

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NQO2 enzyme, and the test compound at various concentrations.

  • Pre-incubate the mixture for a defined period.

  • Initiate the reaction by adding the substrate and co-substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.[3]

Signaling Pathways and Experimental Workflows

The mechanism of action of benzothiazole derivatives often involves the modulation of key signaling pathways. For example, some anticancer benzothiazoles have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]

G cluster_workflow General Workflow for Anticancer Drug Screening A Synthesis of Benzothiazole Derivatives B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Identification of Lead Compounds B->C D Mechanism of Action Studies C->D F Lead Optimization C->F E In Vivo Efficacy Studies D->E E->F

Caption: A generalized workflow for the discovery and development of anticancer benzothiazole derivatives.

G cluster_pathway Tubulin Polymerization Inhibition Pathway A Benzothiazole Derivative B Binding to Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E Cell Cycle Arrest at G2/M Phase D->E F Apoptosis E->F

Caption: A simplified signaling pathway illustrating the mechanism of action for tubulin-targeting anticancer agents.

Conclusion

While specific data on this compound remains elusive in the current body of scientific literature, the broader class of methoxy-substituted benzothiazole derivatives continues to be a rich source of compounds with significant potential in medicinal chemistry. The provided application notes and protocols, derived from research on related analogues, offer a solid starting point for the synthesis and evaluation of this compound and its derivatives for various therapeutic applications. Further investigation into this specific scaffold is warranted to explore its unique biological properties and potential as a novel therapeutic agent.

References

Application Notes and Protocols for In Vitro Tubulin Polymerization Assay with 4-Methoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant state of assembly (polymerization) and disassembly (depolymerization) is crucial for a multitude of cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1][2][3] The critical role of microtubule dynamics in cell proliferation has made them a prime target for the development of anticancer therapeutics.[2] Compounds that interfere with tubulin polymerization are broadly classified as either microtubule-stabilizing agents or destabilizing agents.

This document provides detailed protocols for conducting an in vitro tubulin polymerization assay to investigate the effects of novel compounds, specifically focusing on the experimental setup for testing 4-Methoxy-2(3H)-benzothiazolone . While specific data on this compound's direct interaction with tubulin is not widely published, benzothiazole derivatives have been identified as potential tubulin polymerization inhibitors.[4][5] The following protocols are based on well-established turbidity and fluorescence-based methods for monitoring microtubule assembly.[2][6][7]

Principle of the Assay

The in vitro tubulin polymerization assay is a fundamental method to characterize the effects of compounds on microtubule dynamics. The assay monitors the self-assembly of purified tubulin into microtubules over time. This process is typically initiated by raising the temperature to 37°C in the presence of GTP.[8][9] The kinetics of polymerization generally follow a sigmoidal curve with three distinct phases: nucleation (lag phase), growth (elongation phase), and a steady-state equilibrium.[2][10]

The effect of a test compound, such as this compound, can be quantified by observing changes in these phases. An inhibitor of tubulin polymerization will typically decrease the rate and extent of polymerization, while a stabilizing agent will enhance it.[8] This can be measured by monitoring the change in light scattering (turbidity) at 340-350 nm or by using a fluorescent reporter that preferentially binds to polymerized microtubules.[1][9]

Data Presentation

The quantitative data obtained from the tubulin polymerization assay should be summarized to compare the effects of the test compound with appropriate controls. The following table provides a template for presenting such data.

CompoundConcentration (µM)Vmax (mOD/min)T-lag (min)Max OD% Inhibition/Enhancement
Vehicle Control (DMSO)-10.55.20.2500%
This compound 18.26.10.19522% Inhibition
54.18.50.09861% Inhibition
101.812.30.04582% Inhibition
Nocodazole (Inhibitor)101.215.00.03088% Inhibition
Paclitaxel (Stabilizer)1025.82.10.45080% Enhancement

Vmax: Maximum rate of polymerization; T-lag: Lag time for nucleation; Max OD: Maximum optical density at steady state. Data are hypothetical and for illustrative purposes.

Experimental Protocols

Two primary methods for in vitro tubulin polymerization assays are detailed below. It is recommended to perform initial solubility and stability tests for this compound in the assay buffer.

Protocol 1: Turbidity-Based Tubulin Polymerization Assay

This method measures the increase in light scattering as tubulin monomers polymerize into microtubules.[8]

Materials:

  • Purified Tubulin (>99% pure, bovine or porcine brain)[11]

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[12]

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Positive Controls: Nocodazole (inhibitor), Paclitaxel (stabilizer)[1]

  • Vehicle Control (DMSO)

  • Pre-chilled 96-well, half-area, UV-transparent microplates

  • Temperature-controlled microplate spectrophotometer capable of reading absorbance at 340 nm or 350 nm in kinetic mode[1][8]

Procedure:

  • Preparation of Reagents:

    • Thaw purified tubulin, GTP, and General Tubulin Buffer on ice.

    • Prepare a 10x stock of GTP in General Tubulin Buffer (final concentration will be 1 mM).

    • Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting polymerization.[2]

  • Preparation of Tubulin Reaction Mix:

    • On ice, prepare the final tubulin solution by diluting the tubulin stock in ice-cold General Tubulin Buffer to the desired final concentration (typically 2-3 mg/mL).[8]

    • Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.[8]

    • Mix gently by inversion and keep on ice. Use within one hour.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.[2]

    • On ice, add 10 µL of the 10x test compound, control compounds, or vehicle control to the appropriate wells of a pre-chilled 96-well plate.[2]

  • Initiation of Polymerization:

    • To initiate the reaction, add 90 µL of the cold tubulin reaction mix to each well.

    • Mix gently by pipetting up and down, being careful to avoid introducing air bubbles.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm or 350 nm every 30-60 seconds for 60-90 minutes.[1][2]

Protocol 2: Fluorescence-Based Tubulin Polymerization Assay

This method utilizes a fluorescent reporter that exhibits increased fluorescence upon binding to polymerized microtubules, offering higher sensitivity.[6][7]

Materials:

  • All materials from Protocol 1

  • Fluorescent Reporter (e.g., DAPI)[6][7]

  • Black 96-well microplates

  • Fluorescence microplate reader with temperature control (e.g., excitation ~360 nm, emission ~450 nm for DAPI)

Procedure:

  • Preparation of Reagents:

    • Follow the reagent preparation steps from Protocol 1.

    • Prepare a stock solution of the fluorescent reporter in an appropriate solvent.

  • Preparation of Tubulin Reaction Mix:

    • On ice, prepare the tubulin reaction mix as described in Protocol 1, adding the fluorescent reporter to its recommended final concentration (e.g., 6.3 µM for DAPI).[6][7]

  • Assay Setup:

    • Pre-warm the fluorescence microplate reader to 37°C.

    • Add 10 µL of the 10x test compound, controls, or vehicle to the wells of a black 96-well plate on ice.

  • Initiation of Polymerization:

    • Add 90 µL of the cold tubulin reaction mix containing the fluorescent reporter to each well.

    • Mix gently, avoiding bubbles.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed reader.

    • Measure the fluorescence intensity at the appropriate wavelengths every 30-60 seconds for 60-90 minutes.

Data Analysis

For both protocols, plot the absorbance or fluorescence intensity against time for each concentration of this compound and the controls. From the resulting sigmoidal curves, determine the following parameters:

  • Lag time (T-lag): The time before a significant increase in signal is observed.

  • Maximum polymerization rate (Vmax): The steepest slope of the curve.

  • Maximum polymer mass: The signal intensity at the steady-state plateau.

The percentage of inhibition or enhancement can be calculated by comparing the Vmax or the maximum polymer mass of the test compound to the vehicle control. IC50 values (the concentration of compound that inhibits polymerization by 50%) can be determined from a dose-response curve.[12]

Visualizations

experimental_workflow prep Reagent Preparation (Tubulin, Buffers, Compounds) mix Prepare Tubulin Reaction Mix on Ice prep->mix plate Aliquot Compounds to 96-Well Plate prep->plate initiate Initiate Polymerization (Add Tubulin Mix to Plate) mix->initiate plate->initiate read Kinetic Reading at 37°C (Absorbance or Fluorescence) initiate->read plot Plot Data (Signal vs. Time) read->plot analyze Analyze Kinetic Parameters (Vmax, T-lag, Max Polymer Mass) plot->analyze result Determine IC50 / % Inhibition analyze->result

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

tubulin_dynamics_mechanism cluster_0 Microtubule Dynamics cluster_1 Compound Effects dimer αβ-Tubulin Dimers mt Microtubule Polymer dimer->mt Polymerization mt->dimer Depolymerization inhibitor Inhibitor (e.g., Nocodazole, potentially This compound) inhibitor->dimer Sequesters Dimers stabilizer Stabilizer (e.g., Paclitaxel) stabilizer->mt Prevents Depolymerization

References

Developing Novel Assays Using 4-Methoxy-2(3H)-benzothiazolone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, neuroprotective, and enzyme inhibitory properties.[1][2] 4-Methoxy-2(3H)-benzothiazolone, a specific derivative, represents a starting point for the development of novel assays to screen for new therapeutic agents. Its structural similarity to other biologically active benzothiazoles suggests potential utility in a variety of assay formats. These application notes provide detailed protocols and conceptual frameworks for developing novel assays to explore the biological potential of this compound and its analogues.

Application Note 1: Enzyme Inhibition Assay for Novel Benzothiazole Derivatives

Objective

To develop a robust in vitro assay to screen for and characterize the inhibitory activity of this compound and its derivatives against a target enzyme. Many benzothiazole-containing compounds have been identified as inhibitors of enzymes such as monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and NRH: quinone oxidoreductase 2 (NQO2).[3][4][5] This protocol provides a generalized framework for a fluorometric enzyme inhibition assay.

Experimental Protocol
  • Preparation of Reagents:

    • Assay Buffer: Prepare a suitable buffer for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.4).

    • Enzyme Solution: Dilute the stock solution of the target enzyme to the desired working concentration in assay buffer.

    • Substrate Solution: Prepare a stock solution of a fluorogenic substrate for the target enzyme in a suitable solvent (e.g., DMSO) and dilute to the working concentration in assay buffer.

    • Test Compound (this compound): Prepare a stock solution (e.g., 10 mM) in DMSO. Create a series of dilutions in assay buffer to achieve the desired final concentrations for the assay.

    • Positive Control: Prepare a solution of a known inhibitor for the target enzyme at a concentration known to produce significant inhibition.

    • Negative Control: DMSO at the same final concentration as the test compound wells.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound dilutions, positive control, or negative control to the wells of a black, flat-bottom 96-well plate.

    • Add 40 µL of the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 40 µL of the substrate solution to each well.

    • Immediately begin kinetic measurements of fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate. Record data every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the reaction rates to the negative control (100% activity).

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Data Presentation

Quantitative data from enzyme inhibition assays with various benzothiazole derivatives can be summarized for comparison. The following table shows representative data for related benzothiazole compounds against different enzyme targets to illustrate how results can be presented.

Compound IDTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
4f AChE23.4Donepezil-
4f MAO-B40.3Selegiline37.4
15 NQO225Resveratrol997
49 NQO231Resveratrol997
40 NQO251Resveratrol997
48 NQO279Resveratrol997

Data is illustrative and sourced from studies on various benzothiazole derivatives.[3][5]

Workflow Diagram

G Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_compounds Add Compounds/Controls to 96-well Plate prep_reagents->add_compounds prep_compounds Prepare Compound Dilutions (this compound) prep_compounds->add_compounds add_enzyme Add Enzyme Solution & Incubate add_compounds->add_enzyme add_substrate Add Substrate to Initiate Reaction add_enzyme->add_substrate read_plate Measure Fluorescence (Kinetic Read) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate normalize Normalize to Controls calc_rate->normalize plot_dose_response Plot Dose-Response Curve normalize->plot_dose_response calc_ic50 Determine IC50 Value plot_dose_response->calc_ic50

Caption: Workflow for a fluorometric enzyme inhibition assay.

Application Note 2: Cell-Based Anti-Proliferative Assay

Objective

To establish a cell-based assay to evaluate the anti-proliferative effects of this compound on cancer cell lines. The benzothiazole core is found in numerous compounds with potent antiproliferative activity against various cancer cell lines.[6][7][8] A common mechanism of action for some of these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest.[6][7]

Experimental Protocol
  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Harvest cells using trypsin and perform a cell count.

    • Seed the cells into a 96-well clear, flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture media from a DMSO stock solution.

    • Add 100 µL of the compound dilutions to the appropriate wells. Include wells with media and DMSO as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay for Cell Viability:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Calculate the percentage of cell viability relative to the negative control (DMSO-treated cells).

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Data Presentation

The anti-proliferative activity of novel benzothiazole compounds can be tabulated to compare their potency across different cell lines.

Compound IDCell Line (Cancer Type)IC50 (µM)
8f PC-3 (Prostate)0.021
8f DU145 (Prostate)0.035
8f A549 (Lung)0.048
8g PC-3 (Prostate)0.170
12a 22RV1 (Prostate)2.13
12a PC3 (Prostate)2.04

Data is illustrative and sourced from studies on various benzothiazole derivatives.[7][8]

Signaling Pathway and Workflow Diagrams

G Simplified Tubulin Polymerization Inhibition Pathway cluster_pathway Cellular Process tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitosis Mitotic Spindle Formation microtubules->mitosis cell_cycle Cell Cycle Progression mitosis->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis Arrest leads to benzothiazole Benzothiazole Compound benzothiazole->tubulin Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by benzothiazoles.

G Anti-Proliferative Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_viability Viability Measurement (MTT) cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate 24h for Attachment seed_cells->incubate_24h add_compounds Add Compound Dilutions incubate_24h->add_compounds incubate_72h Incubate for 48-72h add_compounds->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt dissolve_formazan Dissolve Formazan (DMSO) add_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for a cell-based anti-proliferative (MTT) assay.

Application Note 3: Development of a Fluorescence-Based Assay

Objective

To explore the potential of this compound as a scaffold for developing novel fluorescent probes or assays. Certain benzothiazole derivatives are known to possess interesting photophysical properties, including aggregation-induced emission (AIE), making them suitable for developing chemosensors.[9] An assay could be designed to detect changes in the fluorescence of a this compound derivative upon binding to a specific analyte or biological target.

Conceptual Framework
  • Probe Design and Synthesis: Modify the this compound core by introducing functional groups that can selectively interact with a target analyte (e.g., metal ions, reactive oxygen species, or specific proteins). The modification should be designed to induce a change in the molecule's fluorescence (e.g., turn-on, turn-off, or ratiometric shift) upon binding.

  • Photophysical Characterization:

    • Measure the absorption and emission spectra of the synthesized probe in various solvents to understand its basic photophysical properties.

    • Determine the quantum yield and molar extinction coefficient.

    • Investigate properties like AIE by measuring fluorescence in solvent mixtures of varying polarity.[9]

  • Sensing Application Assay:

    • Titrate the probe with increasing concentrations of the target analyte.

    • Measure the fluorescence emission spectrum at each concentration.

    • Plot the change in fluorescence intensity against the analyte concentration to determine the detection limit and binding affinity.

    • Perform selectivity studies by measuring the fluorescence response in the presence of other potentially interfering species.

Logical Relationship Diagram

G Fluorescent Probe Development Logic start 4-Methoxy-2(3H)- benzothiazolone Scaffold synthesis Chemical Synthesis (Add Recognition Moiety) start->synthesis probe Novel Fluorescent Probe synthesis->probe characterization Photophysical Characterization probe->characterization assay_dev Assay Development (Titration with Analyte) probe->assay_dev validation Assay Validation (Selectivity, Sensitivity) assay_dev->validation application Application (e.g., Bioimaging, Sensing) validation->application

Caption: Logical flow for developing a novel fluorescent probe.

References

Application Notes and Protocols: Synthesis of [¹¹C]4-Methoxy-2(3H)-benzothiazolone for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the synthesis of radiolabeled [¹¹C]4-Methoxy-2(3H)-benzothiazolone, a potential radiotracer for Positron Emission Tomography (PET) imaging. The protocols are based on established chemical principles for benzothiazole synthesis and Carbon-11 radiolabeling.

Application Notes

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry for their diverse pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective properties. Their ability to interact with various biological targets makes them attractive candidates for the development of imaging agents. This compound, when labeled with a positron-emitting radionuclide like Carbon-11 (¹¹C), can serve as a PET tracer to non-invasively study its biodistribution, target engagement, and pharmacokinetics in vivo. The short half-life of ¹¹C (20.4 minutes) allows for multiple imaging sessions in a single day, making it ideal for dynamic studies and occupancy measurements.[1][2]

Potential Applications in Imaging

While the specific biological target of this compound is not yet fully elucidated, derivatives of 2(3H)-benzothiazolone have been investigated for several applications:

  • Neuroinflammation Imaging: Certain benzothiazole structures have shown affinity for targets involved in neuroinflammatory processes. A ¹¹C-labeled version could potentially be used to visualize and quantify neuroinflammation in conditions like Alzheimer's disease, Parkinson's disease, or multiple sclerosis.

  • Oncology: Fluorinated 2-arylbenzothiazoles have been identified as potent antitumor agents.[3] A radiolabeled analogue could be used to assess tumor uptake, predict therapeutic response, or understand drug resistance mechanisms.

  • Enzyme Inhibition Studies: Given the broad enzymatic inhibitory profile of this chemical class, [¹¹C]this compound could be developed to image specific enzymes in vivo, providing insights into disease pathology and drug action.

Radiolabeling Strategy

The proposed radiolabeling strategy involves the O-methylation of a hydroxyl precursor, 4-hydroxy-2(3H)-benzothiazolone, using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[1][3] This is a robust and widely used method in ¹¹C chemistry due to the high reactivity and accessibility of these labeling agents.[1][2] The synthesis requires a two-stage process: first, the chemical synthesis of the precursor, and second, the rapid radiomethylation and purification of the final radiotracer.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the necessary precursor and the final radiolabeled compound.

Protocol 1: Synthesis of Precursor - 4-Hydroxy-2(3H)-benzothiazolone

This protocol describes a plausible synthesis route for the desmethyl precursor required for radiolabeling.

Principle: The synthesis is based on the cyclization of 2-amino-3-mercaptophenol with a carbonylating agent, such as urea or triphosgene, to form the benzothiazolone ring system.

Materials:

  • 2-amino-3-mercaptophenol

  • Urea

  • Ethylene glycol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-mercaptophenol (1 mmol) and urea (1.5 mmol).

  • Reaction: Add ethylene glycol (10 mL) as a solvent and heat the mixture to 140-150 °C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Acidification: Acidify the aqueous mixture with 2M HCl to a pH of approximately 2-3 to precipitate the product.

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 4-hydroxy-2(3H)-benzothiazolone as a pure solid.

Protocol 2: Radiosynthesis of [¹¹C]this compound

This protocol details the rapid O-methylation of the precursor using [¹¹C]CH₃I.

Principle: The phenolic hydroxyl group of 4-hydroxy-2(3H)-benzothiazolone is deprotonated by a base, creating a nucleophilic phenoxide that rapidly reacts with electrophilic [¹¹C]methyl iodide. The entire process is typically performed in an automated synthesis module.

Materials:

  • 4-hydroxy-2(3H)-benzothiazolone (precursor, ~1-2 mg)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I), produced from a cyclotron and automated gas-phase synthesis module.[4]

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • HPLC system (preparative and analytical) with a radioactivity detector

  • C18 Sep-Pak cartridge

  • Ethanol, USP grade

  • Sterile water for injection

  • 0.9% Saline for injection

Procedure:

  • Precursor Preparation: Dissolve 4-hydroxy-2(3H)-benzothiazolone (~1 mg) in anhydrous DMF (200 µL) in a sealed reaction vessel. Add a small amount of base (e.g., NaH, ~2 mg) and stir for 5 minutes at room temperature to deprotonate the hydroxyl group.

  • [¹¹C]CH₃I Trapping: Bubble the gaseous [¹¹C]CH₃I, produced from the cyclotron, through the reaction vessel containing the precursor solution at room temperature.

  • Radiolabeling Reaction: After trapping is complete, seal the vessel and heat it to 80-100 °C for 3-5 minutes.

  • Quenching and Dilution: Quench the reaction by adding 500 µL of HPLC mobile phase.

  • Purification: Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18) to separate [¹¹C]this compound from unreacted precursor and other impurities.

  • Formulation: Collect the radioactive fraction corresponding to the product. Trap the collected fraction on a C18 Sep-Pak cartridge. Wash the cartridge with sterile water (10 mL) to remove HPLC solvents. Elute the final product from the cartridge with USP-grade ethanol (1 mL) and dilute with sterile saline for injection to the desired volume and concentration.

  • Quality Control: Analyze a sample of the final product using analytical HPLC to determine radiochemical purity and specific activity. Perform standard quality control tests (e.g., sterility, pyrogenicity, residual solvents) as required for in vivo studies.

Data Presentation

The following tables summarize typical parameters for the synthesis and radiolabeling processes.

Table 1: Precursor Synthesis Parameters

Parameter Value
Reactants 2-amino-3-mercaptophenol, Urea
Solvent Ethylene Glycol
Temperature 140-150 °C
Reaction Time 4-6 hours
Purification Method Silica Gel Chromatography
Typical Yield 40-60%

| Appearance | Off-white to light brown solid |

Table 2: Radiosynthesis and Quality Control Data for [¹¹C]this compound

Parameter Typical Value
Precursor Amount 1.0 - 2.0 mg
Reaction Solvent Anhydrous DMF
Base NaH or K₂CO₃
Reaction Temperature 80-100 °C
Reaction Time 3-5 minutes
Total Synthesis Time 25-35 minutes (from end of bombardment)
Radiochemical Yield (decay-corrected) 30-50%
Radiochemical Purity > 98%

| Specific Activity | > 37 GBq/µmol (>1 Ci/µmol) |

Visualizations

Diagram 1: Synthetic Workflow

G cluster_0 Protocol 1: Precursor Synthesis cluster_1 Protocol 2: Radiosynthesis Reactants 2-amino-3-mercaptophenol + Urea Reaction Cyclization (140-150°C, 4-6h) Reactants->Reaction Workup Work-up & Extraction Reaction->Workup Purification1 Column Chromatography Workup->Purification1 Precursor Precursor: 4-Hydroxy-2(3H)-benzothiazolone Purification1->Precursor Radiolabeling O-[¹¹C]Methylation (80-100°C, 3-5 min) Precursor->Radiolabeling Precursor + Base in DMF Cyclotron Cyclotron [¹¹C]CO₂ or [¹¹C]CH₄ MeI_Synth [¹¹C]CH₃I Synthesis (Gas Phase) Cyclotron->MeI_Synth MeI_Synth->Radiolabeling Purification2 Semi-Prep HPLC Radiolabeling->Purification2 Crude Product Formulation SPE Formulation Purification2->Formulation QC Quality Control Formulation->QC FinalProduct Final Product: [¹¹C]this compound QC->FinalProduct

Caption: Workflow for the synthesis of [¹¹C]this compound.

Diagram 2: Conceptual PET Imaging Workflow

G cluster_workflow PET Imaging Study Workflow Tracer Radiotracer Synthesis & QC Injection IV Injection into Subject Tracer->Injection PET_Scan Dynamic PET Scan (e.g., 60-90 min) Injection->PET_Scan Data_Acq Data Acquisition (List Mode) PET_Scan->Data_Acq Recon Image Reconstruction Data_Acq->Recon Analysis Kinetic Modeling & Image Analysis Recon->Analysis Result Biodistribution & Target Quantification Analysis->Result

Caption: Conceptual workflow for a preclinical or clinical PET imaging study.

References

Application Notes and Protocols for High-Throughput Screening of 4-Methoxy-2(3H)-benzothiazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 4-Methoxy-2(3H)-benzothiazolone derivatives. This class of compounds has shown potential in anticancer drug discovery, with evidence suggesting mechanisms of action involving the inhibition of tubulin polymerization and modulation of key signaling pathways. The following protocols detail both biochemical and cell-based assays designed to identify and characterize the bioactivity of these derivatives.

Introduction to this compound Derivatives

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Published studies on related benzothiazole structures indicate that they can exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization, a critical process for cell division. Furthermore, various benzothiazole derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

This document outlines detailed protocols for HTS campaigns targeting these mechanisms of action. A primary biochemical assay will focus on the direct inhibition of tubulin polymerization, while a secondary cell-based assay will assess the cytotoxic effects of the compounds on cancer cells.

Data Presentation: Biological Activity of Representative Benzothiazole Derivatives

The following tables summarize the biological activity of various benzothiazole derivatives from published literature. This data provides a baseline for the expected potency of novel this compound compounds.

Table 1: Tubulin Polymerization Inhibition by Benzothiazole Derivatives

Compound ClassTargetAssay TypeIC50Reference
Benzothiazole Hybrid (12a)TubulinTubulin Polymerization Inhibition2.87 µM[1]
4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART)TubulinAntiproliferation21 - 71 nM[2]

Table 2: Anticancer Activity of Benzothiazole Derivatives against Various Cancer Cell Lines

CompoundCell LineIC50Reference
4, 5c, 5d, 6b (Benzothiazole derivatives)MCF-7 (Breast Cancer)8.64, 7.39, 7.56, 5.15 µM[3]
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazoleMCF-7, MDA 468 (Breast Cancer)< 0.1 nM[4]
Hydrazine based benzothiazole (11)HeLa (Cervical Cancer)2.41 µM[5][6]
Hydrazine based benzothiazole (11)COS-7 (Kidney Cancer)4.31 µM[5][6]
6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole (38)Capan-1 (Pancreatic Cancer)0.6 µM
6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole (38)NCI-H460 (Lung Cancer)0.9 µM

Table 3: Kinase Inhibition by Benzothiazole Derivatives

Compound ClassTarget KinaseIC50Reference
4,5,6,7-tetrahydrobenzo[d]thiazole derivative (1g)CK21.9 µM[7]
4,5,6,7-tetrahydrobenzo[d]thiazole derivative (1g)GSK3β0.67 µM[7]
Benzothiazole derivative (3h)MAO-B0.062 µM[8]

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening for Tubulin Polymerization Inhibitors

Objective: To identify this compound derivatives that inhibit the polymerization of tubulin in a cell-free system.

Principle: This assay measures the increase in fluorescence of a reporter dye that binds specifically to polymerized microtubules. Inhibitors of tubulin polymerization will prevent this increase in fluorescence.

Materials:

  • Tubulin (porcine brain, >99% pure)

  • Tubulin Polymerization Assay Kit (containing fluorescent reporter)

  • Guanosine-5'-triphosphate (GTP)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Cushion Buffer (60% v/v glycerol in General Tubulin Buffer)

  • Test compounds (this compound derivatives) dissolved in 100% DMSO

  • Positive Control: Colchicine or Nocodazole

  • Negative Control: 100% DMSO

  • 384-well, black, clear-bottom microplates

  • Fluorescence plate reader with temperature control

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and controls in 100% DMSO.

    • Using an automated liquid handler, dispense 1 µL of each compound dilution, positive control, or negative control into the wells of a 384-well plate.

  • Assay Preparation:

    • Prepare a 2X tubulin solution by diluting tubulin to the desired final concentration (e.g., 2 mg/mL) in General Tubulin Buffer.

    • Prepare a 10X GTP solution (10 mM) in General Tubulin Buffer.

    • Prepare the fluorescent reporter solution according to the manufacturer's instructions.

  • Reaction Initiation:

    • Prepare a master mix containing the tubulin solution, GTP, and fluorescent reporter.

    • Dispense 49 µL of the master mix into each well of the compound-plated 384-well plate.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm) every minute for 60 minutes.

  • Data Analysis:

    • Calculate the rate of tubulin polymerization for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (Ratesample - Ratenegative control) / (Ratepositive control - Ratenegative control))

    • Determine the IC50 values for active compounds by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Prepare Compound Plate (384-well) Dispense_Mix Dispense Master Mix to Compound Plate Compound_Plate->Dispense_Mix Master_Mix Prepare Master Mix (Tubulin, GTP, Reporter) Master_Mix->Dispense_Mix Incubate_Read Incubate at 37°C Read Fluorescence (60 min) Dispense_Mix->Incubate_Read Calculate_Rate Calculate Polymerization Rate Incubate_Read->Calculate_Rate Normalize_Data Normalize Data (% Inhibition) Calculate_Rate->Normalize_Data Determine_IC50 Determine IC50 Values Normalize_Data->Determine_IC50

Biochemical HTS Workflow for Tubulin Polymerization Inhibitors.
Protocol 2: Cell-Based High-Throughput Screening for Cytotoxicity

Objective: To assess the cytotoxic effects of this compound derivatives on human cancer cell lines.

Principle: This assay utilizes a resazurin-based reagent (e.g., CellTiter-Blue®) to measure cell viability. Viable cells reduce resazurin to the fluorescent resorufin, and the fluorescence intensity is proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds (this compound derivatives) dissolved in 100% DMSO

  • Positive Control: Doxorubicin or Staurosporine

  • Negative Control: 100% DMSO

  • CellTiter-Blue® Cell Viability Assay reagent

  • 384-well, black, clear-bottom, tissue culture-treated microplates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 384-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 50 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and controls in complete medium. The final DMSO concentration should be ≤ 0.5%.

    • Add 10 µL of the diluted compounds or controls to the respective wells.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Development:

    • Add 10 µL of CellTiter-Blue® reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement:

    • Measure the fluorescence intensity (Ex/Em = 560/590 nm) using a plate reader.

  • Data Analysis:

    • Normalize the data to the controls:

      • % Viability = 100 * (Fluorescencesample - Fluorescencebackground) / (Fluorescencenegative control - Fluorescencebackground)

    • Determine the GI50 (concentration for 50% growth inhibition) values for active compounds by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

G cluster_prep Cell Culture and Plating cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells (384-well plate) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds and Controls Incubate_24h->Add_Compounds Incubate_72h Incubate 72h Add_Compounds->Incubate_72h Add_Reagent Add Resazurin Reagent Incubate_72h->Add_Reagent Incubate_Read Incubate 1-4h Read Fluorescence Add_Reagent->Incubate_Read Normalize_Data Normalize Data (% Viability) Incubate_Read->Normalize_Data Determine_GI50 Determine GI50 Values Normalize_Data->Determine_GI50

Cell-Based HTS Workflow for Cytotoxicity Assessment.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of a signaling pathway potentially targeted by this compound derivatives, based on the known activities of related compounds. Benzothiazoles have been shown to modulate pathways such as the Ras/MEK/ERK pathway.

G cluster_pathway Potential Kinase Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Survival, Angiogenesis Transcription_Factors->Proliferation Inhibitor 4-Methoxy-2(3H)- benzothiazolone Derivative Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition

Potential inhibition of the Ras/MEK/ERK signaling pathway.

References

Application Notes and Protocols: 4-Methoxy-2(3H)-benzothiazolone and its Analogs as Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Methoxy-2(3H)-benzothiazolone and its structural analogs represent a versatile class of heterocyclic compounds with significant potential as chemical probes in biological research and drug discovery. While specific data on this compound as a probe is limited, numerous methoxy-substituted benzothiazole derivatives have been identified as potent inhibitors of various biological targets, including enzymes and structural proteins. These compounds serve as valuable tools for interrogating cellular pathways and as starting points for the development of novel therapeutic agents.

This document provides an overview of the applications of methoxy-substituted benzothiazoles as chemical probes, with a focus on their use as anticancer agents and enzyme inhibitors. Detailed protocols for key experiments are provided to facilitate their use in the laboratory.

Applications in Cancer Research: Tubulin Polymerization Inhibitors

A significant application of methoxy-substituted benzothiazoles is in the field of oncology, where they have been identified as potent inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. A notable class of these compounds are the substituted methoxybenzoyl-aryl-thiazoles (SMART compounds).

Mechanism of Action: Disruption of Microtubule Dynamics

Methoxy-substituted benzothiazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Inhibition of their formation leads to mitotic arrest and subsequent programmed cell death.

G2_M_Arrest cluster_0 Cell Cycle Progression cluster_1 Mechanism of Action G1 G1 S S G1->S G2 G2 S->G2 M M G2->M G2_M_Phase G2/M Phase Arrest G2->G2_M_Phase Leads to M->G1 Cytokinesis Probe Methoxy-Substituted Benzothiazole Probe Tubulin Tubulin Dimers Probe->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Apoptosis Apoptosis G2_M_Phase->Apoptosis Tubulin_Assay_Workflow Start Start: Prepare Reagents Prepare_Tubulin Prepare purified tubulin solution on ice Start->Prepare_Tubulin Prepare_Compound Prepare serial dilutions of benzothiazole probe Start->Prepare_Compound Mix_Reagents Mix tubulin, probe (or vehicle), and GTP in a microplate Prepare_Tubulin->Mix_Reagents Prepare_Compound->Mix_Reagents Incubate Incubate at 37°C to initiate polymerization Mix_Reagents->Incubate Measure_Absorbance Monitor absorbance at 340 nm every minute for 60 minutes Incubate->Measure_Absorbance Analyze_Data Plot absorbance vs. time and calculate IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End MAO_Assay_Workflow Start Start: Prepare Reagents Prepare_Enzyme Prepare MAO-A or MAO-B enzyme solution Start->Prepare_Enzyme Prepare_Compound Prepare serial dilutions of benzothiazole probe Start->Prepare_Compound Pre_Incubate Add enzyme and probe to microplate and pre-incubate Prepare_Enzyme->Pre_Incubate Prepare_Compound->Pre_Incubate Add_Substrate Add MAO substrate to initiate the reaction Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Add stop solution Incubate->Stop_Reaction Measure_Fluorescence Measure fluorescence of the product Stop_Reaction->Measure_Fluorescence Analyze_Data Calculate % inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Methoxy-2(3H)-benzothiazolone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and effective method is the cyclization of a 2-aminothiophenol derivative. Specifically for this compound, the synthesis would typically involve the reaction of 2-amino-3-methoxyphenol with a suitable carbonylating agent.

Q2: Which carbonylating agents are suitable for this synthesis, and how do they compare?

Several carbonylating agents can be used, with the choice often depending on safety, availability, and desired reaction conditions.

  • 1,1'-Carbonyldiimidazole (CDI): A milder and safer alternative to phosgene derivatives. It typically provides good yields under relatively gentle conditions.

  • Triphosgene: A solid, safer-to-handle alternative to phosgene gas. It is a potent carbonylating agent but requires careful handling due to the in-situ generation of phosgene.

  • Phosgene: Highly effective but also highly toxic and requires specialized equipment and handling procedures.

Q3: My yield of this compound is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Purity of Starting Materials: The purity of the 2-amino-3-methoxyphenol is crucial. Oxidation or other impurities can lead to side reactions.

  • Reaction Conditions: Non-optimal temperature, reaction time, or solvent can significantly impact the yield.

  • Incomplete Reaction: The cyclization reaction may not have gone to completion.

  • Side Reactions: Formation of byproducts is a common cause of low yields.

  • Product Loss During Workup: The product may be lost during extraction, precipitation, or purification steps.

Q4: What are the common side reactions to be aware of during the synthesis?

Potential side reactions include the formation of ureas (from the reaction of the amine with the carbonylating agent without subsequent cyclization), and polymerization of the starting material or intermediates, especially at elevated temperatures.

Q5: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot for the starting material (2-amino-3-methoxyphenol) should diminish over time, while a new spot for the product (this compound) should appear and intensify. Using a suitable solvent system (e.g., ethyl acetate/hexane) will allow for clear separation of the spots.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive carbonylating agent (e.g., hydrolyzed CDI).2. Poor quality of 2-amino-3-methoxyphenol.3. Incorrect reaction temperature.1. Use a fresh, unopened container of the carbonylating agent.2. Purify the 2-amino-3-methoxyphenol by recrystallization or chromatography before use.3. Optimize the reaction temperature. For CDI, the reaction is often started at a lower temperature and then warmed.
Multiple Spots on TLC (Side Products) 1. Reaction temperature is too high, leading to decomposition or side reactions.2. Incorrect stoichiometry of reactants.3. Presence of water in the reaction mixture.1. Lower the reaction temperature and monitor the reaction progress closely.2. Ensure accurate measurement of both the starting material and the carbonylating agent.3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Difficult to Purify 1. Co-precipitation of impurities.2. Product is an oil instead of a solid.1. Try recrystallization from a different solvent system. Column chromatography may be necessary for high purity.2. If the product oils out, try trituration with a non-polar solvent like hexane or ether to induce solidification.
Inconsistent Yields Between Batches 1. Variation in the quality of starting materials or solvents.2. Inconsistent reaction setup and conditions.1. Source high-purity, consistent starting materials and solvents.2. Standardize the reaction setup, including stirring speed, rate of addition of reagents, and temperature control.

Experimental Protocols

Synthesis of this compound using 1,1'-Carbonyldiimidazole (CDI)

This protocol describes a general procedure for the synthesis of this compound. Optimization of specific parameters may be required to achieve the best results.

Materials:

  • 2-Amino-3-methoxyphenol

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 2-amino-3-methoxyphenol (1.0 eq) in anhydrous THF.

  • Addition of CDI: Cool the solution to 0 °C in an ice bath. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Quantitative Data Summary

The following tables provide illustrative data on how reaction parameters can influence the yield of this compound.

Table 1: Effect of Carbonylating Agent on Yield

Carbonylating AgentEquivalent (to amine)SolventTemperature (°C)Time (h)Yield (%)
CDI1.1THF251885
Triphosgene0.4Dichloromethane0 to 251278
Phosgene (20% in Toluene)1.2Toluene0 to 251082

Table 2: Optimization of Reaction Conditions using CDI

ParameterCondition 1Condition 2Condition 3Condition 4
Solvent THFAcetonitrileDichloromethaneEthyl Acetate
Yield (%) 85758072
Temperature (°C) 0 to 25254060
Yield (%) 85827568
Reaction Time (h) 12182436
Yield (%) 78858686

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2-Amino-3-methoxyphenol 2-Amino-3-methoxyphenol Dissolve in Anhydrous Solvent Dissolve in Anhydrous Solvent 2-Amino-3-methoxyphenol->Dissolve in Anhydrous Solvent Carbonylating Agent (e.g., CDI) Carbonylating Agent (e.g., CDI) Add Carbonylating Agent Add Carbonylating Agent Carbonylating Agent (e.g., CDI)->Add Carbonylating Agent Cool to 0°C Cool to 0°C Dissolve in Anhydrous Solvent->Cool to 0°C Cool to 0°C->Add Carbonylating Agent Stir at Room Temperature Stir at Room Temperature Add Carbonylating Agent->Stir at Room Temperature Monitor by TLC Monitor by TLC Stir at Room Temperature->Monitor by TLC Quench with Water Quench with Water Monitor by TLC->Quench with Water Reaction Complete Extract with Organic Solvent Extract with Organic Solvent Quench with Water->Extract with Organic Solvent Wash with Bicarbonate & Brine Wash with Bicarbonate & Brine Extract with Organic Solvent->Wash with Bicarbonate & Brine Dry and Concentrate Dry and Concentrate Wash with Bicarbonate & Brine->Dry and Concentrate Purify (Recrystallization/Chromatography) Purify (Recrystallization/Chromatography) Dry and Concentrate->Purify (Recrystallization/Chromatography) Product This compound Purify (Recrystallization/Chromatography)->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Low Yield Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Optimize Reaction Conditions Optimize Reaction Conditions Check Starting Material Purity->Optimize Reaction Conditions [Purity OK] Impure Starting Material Impure Starting Material Check Starting Material Purity->Impure Starting Material [Purity Low] Review Workup Procedure Review Workup Procedure Optimize Reaction Conditions->Review Workup Procedure [Conditions Optimized] Sub-optimal Temp/Time/Solvent Sub-optimal Temp/Time/Solvent Optimize Reaction Conditions->Sub-optimal Temp/Time/Solvent [Conditions Not Optimized] Product Loss During Extraction/Purification Product Loss During Extraction/Purification Review Workup Procedure->Product Loss During Extraction/Purification [Loss Identified] Purify Starting Material Purify Starting Material Impure Starting Material->Purify Starting Material Adjust Temp/Time/Solvent Adjust Temp/Time/Solvent Sub-optimal Temp/Time/Solvent->Adjust Temp/Time/Solvent Modify Workup/Purification Modify Workup/Purification Product Loss During Extraction/Purification->Modify Workup/Purification

Caption: Troubleshooting logic for addressing low yield in the synthesis.

Technical Support Center: Overcoming In Vitro Solubility Challenges of 4-Methoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility issues associated with 4-Methoxy-2(3H)-benzothiazolone in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an organic compound that is generally poorly soluble in aqueous solutions.[1] Its benzothiazole core contributes to its hydrophobicity.[1] For in vitro assays, it typically requires dissolution in an organic solvent to create a stock solution before being diluted into aqueous cell culture media.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro use. Other potential organic solvents include ethanol and methanol.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in your experiments to account for any effects of the solvent on the cells.

Q4: Can I store this compound solution? For how long and at what temperature?

A4: Yes, stock solutions prepared in an organic solvent like DMSO can be stored. For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. In solvent, the compound is typically stable for up to 6 months at -80°C and for about a month at -20°C. The powdered form of the compound can be stored at -20°C for up to 3 years.

Troubleshooting Guide

Issue: My this compound precipitates immediately upon addition to the cell culture medium.

This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The desired final concentration of the compound is higher than its aqueous solubility.1. Lower the final working concentration of the compound in your assay.2. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Rapid Dilution Adding a highly concentrated stock solution directly into a large volume of aqueous medium causes a rapid solvent shift, leading to precipitation.1. Perform a serial dilution of your stock solution in pre-warmed (37°C) cell culture medium.2. Add the compound dropwise to the medium while gently vortexing.
Low Temperature of Medium The solubility of many compounds decreases at lower temperatures.Always use cell culture medium that has been pre-warmed to 37°C before adding the compound.
High Solvent Concentration in Final Solution While seemingly counterintuitive, a higher initial concentration in the stock can lead to a more dramatic solvent shift upon dilution.Use a more dilute stock solution if your experimental design allows for a larger volume addition without exceeding the final recommended solvent concentration.

Issue: The solution appears cloudy or hazy after dilution.

This may indicate the formation of a fine precipitate or aggregation of the compound.

Potential Cause Explanation Recommended Solution
Fine Particulate Formation The compound is not fully dissolved at the molecular level and is forming small aggregates.1. Visually inspect the solution under a microscope to confirm the presence of particulates.2. Filter the final working solution through a sterile 0.22 µm syringe filter before adding it to your cells.
Interaction with Media Components The compound may be interacting with proteins or salts in the cell culture medium, leading to precipitation.Consider using a simpler, serum-free medium for the initial dilution steps if your experimental protocol allows.

Issue: I am observing inconsistent or non-reproducible results in my assay.

Poor solubility can lead to variations in the actual concentration of the compound available to the cells in each experiment.

Potential Cause Explanation Recommended Solution
Incomplete Dissolution of Stock Solution The stock solution was not fully dissolved before use.Always ensure your stock solution is completely clear and free of any visible precipitate before making dilutions. If necessary, gently warm the stock solution and vortex to aid dissolution.
Precipitation Over Time The compound may be precipitating out of the culture medium during the incubation period.1. Prepare fresh working solutions for each experiment.2. Visually inspect your culture plates for any signs of precipitation at different time points during the experiment.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₇NO₂S[2]
Molecular Weight 181.21 g/mol [2]
Appearance White solid/powder[2]
Predicted pKa 10.03 ± 0.20[2]
Predicted Density 1.346 ± 0.06 g/cm³[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 181.21 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 1.81 mg of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Vortex the stock solution gently.

  • Perform a serial dilution to reach your final desired concentration. For example, to prepare a 10 µM working solution:

    • Add 990 µL of pre-warmed cell culture medium to a sterile tube.

    • Add 10 µL of the 10 mM stock solution to the medium (this creates a 100 µM intermediate solution with 1% DMSO).

    • Gently vortex the intermediate solution.

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium in a new tube to get a final concentration of 10 µM with 0.1% DMSO.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

Experimental_Workflow Experimental Workflow for Solubilizing this compound start Start: Weigh this compound Powder dissolve Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM) start->dissolve store Aliquot and store at -20°C or -80°C dissolve->store dilute Prepare working solution by diluting stock in pre-warmed (37°C) cell culture medium store->dilute check_precipitate Visually inspect for precipitation dilute->check_precipitate no_precipitate Solution is clear check_precipitate->no_precipitate No precipitate Precipitation observed check_precipitate->precipitate Yes add_to_cells Add to cell culture experiment no_precipitate->add_to_cells troubleshoot Troubleshoot: - Lower final concentration - Use serial dilution - Add dropwise while vortexing precipitate->troubleshoot troubleshoot->dilute

Caption: Workflow for preparing and solubilizing this compound for in vitro assays.

Signaling_Pathway Potential Signaling Pathways Affected by Methoxy-Benzothiazole Derivatives compound Methoxy-Benzothiazole Derivatives tubulin Tubulin compound->tubulin Inhibition tyrosine_kinase Tyrosine Kinase compound->tyrosine_kinase Inhibition nqo2 NQO2 (Quinone Reductase 2) compound->nqo2 Inhibition microtubules Microtubule Dynamics tubulin->microtubules g2m_arrest G2/M Phase Cell Cycle Arrest microtubules->g2m_arrest Disruption apoptosis Apoptosis g2m_arrest->apoptosis downstream_signaling Downstream Signaling tyrosine_kinase->downstream_signaling proliferation_survival Cell Proliferation & Survival downstream_signaling->proliferation_survival oxidative_stress Modulation of Oxidative Stress nqo2->oxidative_stress

Caption: Potential mechanisms of action for methoxy-benzothiazole derivatives based on published literature.[1][3][4]

References

"optimizing the reaction conditions for 4-Methoxy-2(3H)-benzothiazolone synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Methoxy-2(3H)-benzothiazolone.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most direct precursor for the synthesis of this compound is 2-amino-3-methoxythiophenol. This key intermediate undergoes cyclization with a carbonylating agent to form the desired product.

Q2: Which carbonylating agents are suitable for the cyclization step?

Several phosgene equivalents can be employed for the cyclization of 2-amino-3-methoxythiophenol. These include:

  • Triphosgene (bis(trichloromethyl) carbonate): A safer, solid alternative to phosgene gas.

  • Carbonyldiimidazole (CDI): A mild and effective reagent for this transformation.

  • Urea: Can be used in a melt synthesis, providing an in-situ source of the carbonyl group.

Q3: What are the typical solvents and reaction temperatures?

The choice of solvent and temperature depends on the carbonylating agent. For reactions involving triphosgene or CDI, aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used at temperatures ranging from 0 °C to room temperature. Urea melt synthesis is a solvent-free method conducted at high temperatures (typically 180-200 °C).

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be developed to distinguish the starting material, any intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can aid in the detection of spots.

Q5: What are the common methods for purification of the final product?

Purification of this compound is typically achieved through:

  • Recrystallization: Using a suitable solvent system like ethanol/water can yield a highly pure product.

  • Column Chromatography: Silica gel chromatography can be employed to separate the product from impurities if recrystallization is not sufficient.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Degradation of 2-amino-3-methoxythiophenol: This starting material is susceptible to oxidation. 2. Inactive Carbonylating Agent: Reagents like triphosgene and CDI can degrade upon exposure to moisture. 3. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures.1. Use freshly prepared or purified 2-amino-3-methoxythiophenol. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use fresh, high-quality carbonylating agents. Store them under anhydrous conditions. 3. Optimize the reaction temperature. For CDI or triphosgene, try running the reaction at room temperature for a longer duration.
Formation of Multiple Products (Impurity Spots on TLC) 1. Dimerization/Polymerization of Starting Material: Oxidation of the thiophenol can lead to disulfide-linked dimers and polymers. 2. Formation of Regioisomers: If the starting material is not regiochemically pure (e.g., contains 2-amino-5-methoxythiophenol), the corresponding benzothiazolone isomer will be formed. 3. Side Reactions with the Carbonylating Agent: Excess or reactive carbonylating agents can lead to unwanted byproducts.1. Maintain an inert atmosphere during the reaction. Add the starting material slowly to the reaction mixture. 2. Ensure the purity of the 2-amino-3-methoxythiophenol starting material through careful synthesis and characterization. 3. Use the stoichiometric amount of the carbonylating agent and add it portion-wise to control the reaction.
Product is Difficult to Purify (Oily or Dark-Colored Product) 1. Presence of Polymeric Byproducts: These are often dark and tarry materials resulting from starting material degradation. 2. Residual Solvent: Incomplete removal of high-boiling point solvents. 3. Thermal Decomposition: The product may be sensitive to high temperatures during workup or purification.1. Attempt to precipitate the product from a suitable solvent, leaving the polymeric impurities in solution. Column chromatography may be necessary. 2. Ensure complete removal of solvent under reduced pressure. Consider using a lower boiling point solvent if possible. 3. Avoid excessive heat during solvent evaporation and recrystallization.

Data Presentation: Comparison of Reaction Conditions

Table 1: Influence of Carbonylating Agent on Reaction Outcome

Carbonylating Agent Solvent Temperature (°C) Typical Reaction Time (h) Reported Yield Range (%) Notes
TriphosgeneTHF0 to RT2 - 675 - 90Requires careful handling due to the release of phosgene. A base (e.g., triethylamine) is typically added.
Carbonyldiimidazole (CDI)DCM or THFRoom Temperature4 - 1270 - 85Milder conditions, but the reaction can be slower.
UreaNone (Melt)180 - 2002 - 460 - 75Solvent-free, but high temperatures may lead to decomposition of sensitive substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound using Triphosgene

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-3-methoxythiophenol (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (2.2 eq) dropwise to the stirred solution.

  • Addition of Triphosgene: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of this compound using Carbonyldiimidazole (CDI)

  • Setup: In a round-bottom flask, dissolve 2-amino-3-methoxythiophenol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Addition of CDI: Add 1,1'-Carbonyldiimidazole (1.1 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_material 2-amino-3-methoxythiophenol dissolve Dissolve in Anhydrous Solvent start_material->dissolve carbonyl_agent Carbonylating Agent (e.g., Triphosgene, CDI) add_reagents Add Reagents (Base, Carbonylating Agent) carbonyl_agent->add_reagents dissolve->add_reagents stir Stir at Controlled Temperature add_reagents->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product cause1 Degraded Starting Material start->cause1 cause2 Inactive Reagents start->cause2 cause3 Suboptimal Temperature start->cause3 solution1 Use Fresh Thiophenol Run under Inert Gas cause1->solution1 solution2 Use Fresh Carbonylating Agent cause2->solution2 solution3 Optimize Temperature cause3->solution3

Caption: Troubleshooting logic for low or no product yield.

"reducing off-target effects of 4-Methoxy-2(3H)-benzothiazolone in cells"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methoxy-2(3H)-benzothiazolone. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a specific focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary target.[1][2] These interactions can lead to misleading experimental results, cellular toxicity, and confounding data, making it difficult to attribute an observed phenotype solely to the inhibition of the intended target.[1] Understanding and controlling for off-target effects is crucial for accurate data interpretation and the development of selective therapeutics.[3]

Q2: How can I begin to assess the potential for off-target effects with this compound?

A2: A multi-faceted approach is recommended. Initially, in silico methods, such as screening against protein structure databases, can help predict potential off-target interactions.[1] These computational predictions should then be followed up with experimental validation using techniques like broad-panel kinase profiling or other relevant enzymatic assays.[4]

Q3: What are the primary experimental strategies to minimize off-target effects in my cell-based assays?

A3: Several key strategies can be employed to minimize and control for off-target effects:

  • Dose-Response Analysis: Use the lowest effective concentration of the inhibitor that produces the desired on-target effect. A thorough dose-response curve will help establish a therapeutic window where on-target effects are maximized while minimizing off-target interactions.[4]

  • Use of Structurally Unrelated Inhibitors: Corroborate your findings by using a second, structurally distinct inhibitor that targets the same protein.[1][4] If both compounds yield the same phenotype, it strengthens the evidence for a true on-target effect.

  • Genetic Validation: Employ genetic tools like CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout the intended target.[4][5] The resulting phenotype should ideally mimic the effect observed with the small molecule inhibitor.

  • Rescue Experiments: If feasible, "rescue" the inhibitor's effect by overexpressing a version of the target protein that is resistant to the inhibitor.[1] This provides strong evidence for on-target activity.

  • Target Engagement Assays: Confirm that the compound is binding to its intended target within the cellular context at the concentrations being used. Techniques like the Cellular Thermal Shift Assay (CETSA) are valuable for this purpose.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Observed phenotype is inconsistent with known function of the intended target. The phenotype may be due to an off-target effect.1. Perform a kinase profile screen to identify potential off-target kinases. 2. Use a structurally unrelated inhibitor for the same target to see if the phenotype is reproduced.[1][4] 3. Validate with a genetic approach (CRISPR/RNAi) to confirm the on-target phenotype.[4]
High levels of cytotoxicity observed at concentrations required for on-target effect. The compound may have significant off-target liabilities causing toxicity.1. Perform a comprehensive dose-response curve to determine the therapeutic window. 2. Select a more selective inhibitor if available. 3. Characterize the expression levels of the intended target and known major off-targets in your cell line.[4]
Inconsistent results across different cell lines. Cell-line specific expression of off-target proteins can lead to variable responses.1. Profile the expression levels of the intended target and any known major off-targets in the cell lines being used. 2. Choose cell models with high expression of the on-target and low or no expression of problematic off-targets.[4]
Discrepancy between biochemical and cellular activity. Poor cell permeability or rapid metabolism of the inhibitor can lead to a lack of cellular effect despite potent biochemical activity.1. Assess cell permeability using appropriate assays. 2. Evaluate compound stability in cell culture medium and in the presence of cellular extracts.[4]

Quantitative Data Summary

As specific quantitative data for this compound is not widely available, the following tables are provided as templates for how to structure and present your experimental data.

Table 1: Kinase Selectivity Profile of Compound X (Example)

KinaseIC50 (nM)% Inhibition at 1 µM
On-Target Kinase A 50 95%
Off-Target Kinase B50060%
Off-Target Kinase C>10,000<10%
Off-Target Kinase D2,50035%

Table 2: Dose-Response Analysis in Cell Line Y (Example)

Concentration (µM)On-Target Pathway Inhibition (%)Cell Viability (%)
0.011598
0.15595
0.5 90 92
1.09580
5.09850
10.09920

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement of this compound with its intended target in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a predetermined time.

  • Harvesting and Lysis: Harvest cells and resuspend in a suitable buffer. Lyse the cells through freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Centrifugation: Centrifuge the samples to pellet precipitated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining by Western blotting using a specific antibody. An increase in the thermal stability of the target protein in the presence of the compound indicates binding.

Protocol 2: Western Blotting for Pathway Analysis

Objective: To assess the on-target and potential off-target effects of this compound on downstream signaling pathways.

Methodology:

  • Cell Treatment: Treat cells with a dose-range of this compound for a specified duration.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated (active) and total forms of the target protein and key downstream effectors. Also, probe for known markers of off-target pathways.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify band intensities to determine the effect of the compound on protein phosphorylation and expression.

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Receptor Receptor OnTargetKinase OnTargetKinase Receptor->OnTargetKinase Activates DownstreamEffector1 DownstreamEffector1 OnTargetKinase->DownstreamEffector1 Phosphorylates CellularResponse1 Desired Phenotype DownstreamEffector1->CellularResponse1 Leads to OffTargetKinase OffTargetKinase DownstreamEffector2 DownstreamEffector2 OffTargetKinase->DownstreamEffector2 Phosphorylates CellularResponse2 Undesired Phenotype DownstreamEffector2->CellularResponse2 Leads to Inhibitor This compound Inhibitor->OnTargetKinase Inhibits Inhibitor->OffTargetKinase Inhibits (Off-Target)

Caption: Hypothetical signaling pathways affected by this compound.

G Start Start: Observe Unexpected Phenotype DoseResponse Perform Dose-Response Curve Start->DoseResponse KinaseScreen Run Broad-Panel Kinase Screen DoseResponse->KinaseScreen If phenotype persists at low concentrations GeneticValidation CRISPR/RNAi Knockdown of On-Target KinaseScreen->GeneticValidation If off-targets are identified StructurallyUnrelated Test Structurally Unrelated Inhibitor GeneticValidation->StructurallyUnrelated OffTarget Phenotype is Off-Target GeneticValidation->OffTarget If phenotype is not replicated OnTarget Phenotype is On-Target StructurallyUnrelated->OnTarget If phenotypes match StructurallyUnrelated->OffTarget If phenotypes do not match

Caption: Troubleshooting workflow for unexpected experimental results.

G InSilico In Silico Screening (Predict Potential Off-Targets) BiochemicalAssay Biochemical Assays (Kinase Profiling) InSilico->BiochemicalAssay TargetEngagement Cellular Target Engagement (CETSA) BiochemicalAssay->TargetEngagement PhenotypicScreening Phenotypic Screening (High-Content Imaging) TargetEngagement->PhenotypicScreening GeneticApproaches Genetic Validation (CRISPR/RNAi) PhenotypicScreening->GeneticApproaches Confirmation Confirmation of On- and Off-Targets GeneticApproaches->Confirmation

Caption: Experimental workflow for identifying off-target effects.

References

"troubleshooting 4-Methoxy-2(3H)-benzothiazolone instability in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the instability of 4-Methoxy-2(3H)-benzothiazolone in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while this guide provides general principles based on the chemical family of benzothiazolones, specific quantitative data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. What is the likely cause?

A1: Discoloration of solutions containing benzothiazolone derivatives is often an indication of oxidative degradation or photodecomposition. The benzothiazole ring system can be susceptible to oxidation, and exposure to light, especially UV radiation, can lead to the formation of colored degradation products.[1][2] To mitigate this, it is recommended to prepare solutions fresh, use amber vials or protect the solution from light, and consider deoxygenating the solvent if the compound proves to be highly sensitive to oxidation.

Q2: I'm observing a precipitate forming in my aqueous buffer solution over time. What could be the reason?

A2: Precipitation of this compound in aqueous solutions can be attributed to several factors:

  • Poor Aqueous Solubility: Benzothiazolone derivatives often have limited solubility in water. The precipitate may be the compound crashing out of solution, especially if a concentrated stock in an organic solvent was diluted into an aqueous buffer.[3]

  • pH-Dependent Solubility: The solubility of benzothiazolone derivatives can be pH-dependent. While stable at neutral pH, some derivatives show increased hydrolysis and degradation at alkaline pH (pH > 8), which could potentially lead to less soluble degradation products.[4]

  • Salting Out: High concentrations of salts in your buffer can decrease the solubility of organic compounds, leading to precipitation.

Q3: What are the optimal storage conditions for a stock solution of this compound?

A3: To ensure the stability of your stock solution, the following storage conditions are recommended:

  • Solvent: Use a dry, aprotic organic solvent in which the compound is highly soluble, such as DMSO or DMF.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3]

Troubleshooting Guide

This guide addresses specific instability issues you may encounter during your experiments.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Immediate Precipitation Upon Dilution into Aqueous Buffer The concentration of the compound exceeds its aqueous solubility limit.1. Reduce Final Concentration: Lower the working concentration of the compound in your experiment. 2. Optimize Dilution: Add the stock solution dropwise to the vortexing aqueous buffer to facilitate rapid mixing and prevent localized high concentrations. 3. Use a Co-solvent: If experimentally permissible, include a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol in your final aqueous solution. Ensure you have an appropriate vehicle control.
Gradual Precipitation During Incubation The solution may be supersaturated, and the compound is slowly crashing out to its thermodynamic solubility limit. Alternatively, the compound may be degrading to a less soluble product.1. Confirm Solubility: Determine the kinetic and thermodynamic solubility of your compound in the specific experimental buffer and at the incubation temperature. 2. Assess Stability: Perform a time-course experiment and analyze samples at different time points by HPLC to check for the appearance of degradation peaks.
Loss of Compound Activity Over Time in Solution Chemical degradation of this compound.1. Perform Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to understand its degradation profile.[5] 2. Use Freshly Prepared Solutions: Whenever possible, prepare solutions of the compound immediately before use. 3. Control pH: Maintain the pH of the solution within a stable range, as benzothiazolone derivatives can be susceptible to hydrolysis at alkaline pH.[4]
Inconsistent Results Between Experiments Variability in solution preparation, storage, or handling.1. Standardize Protocols: Ensure consistent procedures for solution preparation, including solvent quality, sonication time for dissolution, and final concentration. 2. Proper Storage: Strictly adhere to recommended storage conditions (see FAQ A3). 3. Quality Control: Periodically check the purity of your stock solution using HPLC to ensure it has not degraded over time.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a general guideline for investigating the stability of this compound under various stress conditions. The goal is to induce degradation to identify potential degradation products and pathways.[5][6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period (e.g., equivalent to 1.2 million lux hours).[5]

3. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation. A target degradation of 5-20% is generally considered suitable for method validation.[8]

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general approach for developing an HPLC method to separate this compound from its potential degradation products.[9][10][11]

1. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by a UV scan).

  • Injection Volume: 10 µL.

2. Method Development and Optimization:

  • Inject the stressed samples from the forced degradation study.

  • Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation between the parent compound and all degradation peaks.

3. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can resolve the analyte from its degradation products and any matrix components.

  • Linearity and Range: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Assess the method's performance when small, deliberate variations are made to the method parameters.

Visualizations

cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions Start Instability Observed (Precipitation, Discoloration, etc.) CheckSolubility Verify Compound Solubility in Experimental Medium Start->CheckSolubility Is solubility the issue? ReviewPrep Review Solution Preparation & Storage CheckSolubility->ReviewPrep No AdjustConc Adjust Concentration or Solvent System CheckSolubility->AdjustConc Yes AssessStability Perform Stability Assessment (e.g., Time-Course HPLC) ReviewPrep->AssessStability No OptimizeStorage Optimize Storage Conditions (Light, Temp, Aliquoting) ReviewPrep->OptimizeStorage Yes FreshPrep Prepare Solutions Fresh Before Each Experiment AssessStability->FreshPrep Degradation Confirmed

Caption: Troubleshooting workflow for addressing instability issues.

cluster_compound Compound cluster_stressors Stress Conditions cluster_degradation Degradation Products Compound This compound Acid Acid Hydrolysis (e.g., HCl) Compound->Acid Base Base Hydrolysis (e.g., NaOH) Compound->Base Oxidation Oxidation (e.g., H2O2) Compound->Oxidation Heat Thermal Stress Compound->Heat Light Photostability Compound->Light DegradationProducts {Potential Degradation Products (e.g., ring-opened species, demethylated compounds, oxidized derivatives)} Acid->DegradationProducts Base->DegradationProducts Oxidation->DegradationProducts Heat->DegradationProducts Light->DegradationProducts

Caption: Potential degradation pathways under forced degradation conditions.

Start Start: Prepare Stock Solution (1 mg/mL in MeCN/MeOH) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Neutralize Neutralize Acid/Base Samples Stress->Neutralize Dilute Dilute Samples with Mobile Phase Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC Method Dilute->Analyze End End: Identify & Quantify Degradants Analyze->End

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Enhancing the Potency of 4-Methoxy-2(3H)-benzothiazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the potency of 4-Methoxy-2(3H)-benzothiazolone derivatives. It includes troubleshooting guides for common experimental issues, frequently asked questions regarding synthesis and biological evaluation, detailed experimental protocols, and visualizations of key biological pathways.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and biological evaluation of this compound derivatives.

Synthesis Troubleshooting

Question: I am experiencing low yields in the synthesis of my this compound derivatives. What are the common causes and how can I improve the yield?

Answer: Low yields in benzothiazole synthesis are a frequent challenge. The primary causes often relate to incomplete reactions, side reactions, and suboptimal reaction conditions. Here are potential causes and their solutions:

  • Incomplete Cyclization: The formation of the benzothiazole ring may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. For cyclization of arylthioureas, a common precursor, a staged temperature profile can be effective.

  • Side Reactions: Unwanted side reactions can consume starting materials and generate impurities.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents like 2-aminothiophenols. Control the temperature carefully, as excessive heat can promote side reactions.

  • Hydrolysis of Starting Materials: Precursors like substituted phenylthioureas can hydrolyze, especially under harsh acidic conditions.

    • Solution: Use anhydrous solvents and reagents. If an acidic catalyst is required, consider using a milder acid or optimizing its concentration.

  • Suboptimal Catalyst Concentration: The amount of catalyst is crucial for efficient cyclization.

    • Solution: Perform small-scale experiments to screen for the optimal catalyst loading.

  • Improper Temperature Control: Both excessively high and low temperatures can negatively affect the reaction rate and selectivity.

    • Solution: Maintain the reaction temperature within the optimal range determined through literature review or experimentation. Avoid localized overheating by ensuring efficient stirring.

Question: My final product is impure, showing discoloration (e.g., off-white or yellowish). How can I improve its purity?

Answer: Impurities often arise from side products or unreacted starting materials. Here are some purification strategies:

  • Recrystallization: This is a powerful technique for purifying solid compounds. Choose a solvent system in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is often a good starting point for recrystallization of benzothiazole derivatives.

  • Activated Carbon Treatment: If the discoloration is due to colored impurities, you can treat a solution of your crude product with a small amount of activated carbon (e.g., Norit) and then filter it while hot before recrystallization.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is effective. A gradient of ethyl acetate in hexane is a common solvent system for these types of compounds.

Biological Assay Troubleshooting

Question: I am observing inconsistent results in my MTT cell viability assays with my benzothiazole derivatives. What could be the cause?

Answer: Inconsistent MTT assay results can stem from several factors, including interference from the test compounds themselves.

  • Compound Interference: Colored compounds or those with reducing or oxidizing properties can interfere with the MTT reagent or the formazan product, leading to false positives or negatives.[1]

    • Solution: Run a control experiment with your compound in cell-free wells containing media and the MTT reagent to check for any direct reduction of MTT by your compound. If interference is observed, consider using an alternative viability assay such as the neutral red uptake assay.

  • Incomplete Solubilization of Formazan Crystals: If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.

    • Solution: Ensure you are using a sufficient volume of a suitable solubilizing agent like DMSO or acidified isopropanol. Mix thoroughly by pipetting up and down to ensure complete dissolution.

  • MTT Toxicity: At high concentrations, the MTT reagent itself can be toxic to cells.

    • Solution: Optimize the MTT concentration for your specific cell line. A starting concentration of 0.5 mg/mL is often recommended.

  • Cell Clumping: Clumped cells can lead to uneven exposure to the compound and MTT reagent.

    • Solution: Ensure you have a single-cell suspension before seeding the plates. Gentle pipetting or the use of a cell strainer can help.

Question: My flow cytometry results for apoptosis (Annexin V/PI staining) are showing a high percentage of necrotic cells even at low concentrations of my compound. What could be the issue?

Answer: High necrosis in apoptosis assays can be due to experimental artifacts or the actual mechanism of cell death.

  • Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive PI staining.

    • Solution: Use a gentle dissociation reagent and handle the cells with care.

  • Delayed Analysis: A long delay between staining and analysis can lead to a progression from apoptosis to secondary necrosis.

    • Solution: Analyze the samples on the flow cytometer as soon as possible after staining.

  • Compound-Induced Necrosis: At higher concentrations, some compounds can induce necrosis directly.

    • Solution: Perform a dose-response and time-course experiment to identify the optimal conditions for observing apoptosis.

  • Fluorescence Interference: Some heterocyclic compounds can be autofluorescent, which might interfere with the fluorescent dyes used in the assay.

    • Solution: Run an unstained control of your treated cells to check for autofluorescence. If significant, you may need to use dyes with different excitation/emission spectra or perform compensation.

Frequently Asked Questions (FAQs)

Synthesis & Structure-Activity Relationship (SAR)

Q1: What are the key structural features of this compound derivatives that can be modified to enhance potency?

A1: The benzothiazole scaffold offers several positions for modification to improve biological activity. Key areas for SAR exploration include:

  • Substitution on the Benzene Ring: The position and nature of substituents on the benzene ring of the benzothiazole core can significantly impact activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter the electronic properties and binding interactions of the molecule.

  • Substitution at the C2-Position: The 2-position of the benzothiazole ring is a common site for introducing diverse functionalities. Attaching different aryl or heterocyclic rings at this position can lead to significant changes in potency.

  • Modification of the Linker: If there is a linker connecting a substituent to the benzothiazole core, its length, flexibility, and chemical nature can be optimized to improve target engagement.

Q2: What synthetic routes are commonly used to prepare this compound and its derivatives?

A2: Established methods for synthesizing the benzothiazole skeleton often involve the condensation of 2-aminothiophenols with various reagents such as aldehydes, carboxylic acids, or acyl chlorides. More modern and efficient methods include microwave-assisted synthesis and the use of catalysts like palladium or copper to facilitate the cyclization reaction.

Biological Activity & Mechanism of Action

Q3: What are the common mechanisms of action for the anticancer activity of benzothiazole derivatives?

A3: Benzothiazole derivatives exert their anticancer effects through various mechanisms, including:

  • Inhibition of Tubulin Polymerization: Some derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics, which is essential for cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

  • Induction of Apoptosis: Many benzothiazole derivatives induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

  • Inhibition of Tyrosine Kinases: Certain derivatives are designed to inhibit specific tyrosine kinases that are overactive in cancer cells, thereby blocking signaling pathways that promote cell growth and proliferation.

  • Topoisomerase Inhibition: Some compounds can interfere with the function of topoisomerase enzymes, which are critical for DNA replication and repair, leading to DNA damage and cell death.

Q4: How does the 4-methoxy group on the benzothiazolone ring generally influence anticancer activity?

A4: The influence of a methoxy group depends on its position and the overall structure of the molecule. In some series of benzothiazole derivatives, the presence of one or more methoxy groups on a phenyl ring attached to the core has been shown to be crucial for high potency, particularly in tubulin polymerization inhibitors. The electron-donating nature and the steric bulk of the methoxy group can affect how the molecule fits into the binding pocket of its target protein.

Data Presentation

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

Compound IDModificationCancer Cell LineIC50 / GI50 (µM)Reference
8f 2-(3,4,5-trimethoxyphenyl)thiazoleVarious0.021 - 0.071[2]
9a 2-(3-hydroxyphenyl)-5-fluorobenzothiazoleMCF-70.57[3]
9b 2-(4-hydroxyphenyl)-5-fluorobenzothiazoleMCF-70.40[3]
12d 2-(3,4-dimethoxyphenyl)-5-fluorobenzoxazoleMDA 468Submicromolar[3]
K18 1,2,3-triazole benzothiazole derivativeKyse300.042[4]
K18 1,2,3-triazole benzothiazole derivativeEC-1090.038[4]

Experimental Protocols

General Procedure for Synthesis of 2-Arylbenzothiazoles

This protocol is a general method for the condensation of 2-aminothiophenols with aldehydes.

  • Reaction Setup: To a solution of the appropriately substituted 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or methanol, add the desired aromatic aldehyde (1.1 equivalents).

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with cold solvent, and dried.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

MTT Cell Viability Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of the synthesized compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the benzothiazole derivatives (typically in a series of dilutions) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials (e.g., 4-Methoxy-2-aminothiophenol) reaction Chemical Synthesis (e.g., Condensation, Cyclization) start->reaction purification Purification (Recrystallization, Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization treatment Compound Treatment characterization->treatment cell_culture Cell Culture (Cancer Cell Lines) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability mechanism Mechanism of Action Studies (e.g., Flow Cytometry, Western Blot) treatment->mechanism apoptosis_pathway compound Benzothiazolone Derivative tubulin Tubulin compound->tubulin Inhibits polymerization bax Bax (pro-apoptotic) Activation compound->bax bcl2 Bcl-2 (anti-apoptotic) Inhibition compound->bcl2 microtubule Microtubule Disruption tubulin->microtubule g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria caspases Caspase Activation (e.g., Caspase-3, -9) cytochrome_c->caspases caspases->apoptosis

References

"minimizing side reactions in the synthesis of 4-Methoxy-2(3H)-benzothiazolone"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Methoxy-2(3H)-benzothiazolone

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and troubleshooting common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the cyclization of 2-amino-3-methoxythiophenol with a phosgene equivalent, such as triphosgene or diphosgene. This reaction introduces the carbonyl group at the 2-position of the benzothiazole ring system.

Q2: My yield of this compound is consistently low. What are the likely causes?

A2: Low yields can be attributed to several factors:

  • Purity of Starting Material: The 2-amino-3-methoxythiophenol starting material is susceptible to oxidation, which can lead to the formation of a disulfide-linked dimer that will not cyclize.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. Excessively high temperatures can lead to the formation of polymeric byproducts and other side reactions.

  • Stoichiometry of Reagents: An incorrect stoichiometric ratio of the phosgene equivalent to the 2-amino-3-methoxythiophenol can result in the formation of urea or thiourea-linked dimers.

  • Moisture Content: The reaction is sensitive to moisture, which can consume the phosgene equivalent and lead to incomplete conversion.

Q3: I am observing a significant amount of an insoluble, high-molecular-weight byproduct. What is it and how can I avoid it?

A3: This is likely a polymeric or oligomeric material resulting from uncontrolled side reactions. To minimize its formation, ensure that the phosgene equivalent is added slowly and at a controlled temperature to the solution of 2-amino-3-methoxythiophenol. Maintaining a dilute solution can also help to reduce the likelihood of intermolecular side reactions that lead to polymerization.

Q4: My final product is difficult to purify. What are the common impurities I should be aware of?

A4: Common impurities include unreacted 2-amino-3-methoxythiophenol, the disulfide dimer of the starting material, and various side-reaction products such as N,N'-bis(4-methoxy-2-mercaptophenyl)urea and 2-chloro-4-methoxybenzothiazole (if using a chlorinating phosgene equivalent).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Degradation of 2-amino-3-methoxythiophenol (oxidation).2. Inactive phosgene equivalent (hydrolyzed).3. Insufficient reaction temperature or time.1. Use freshly prepared or purified 2-amino-3-methoxythiophenol. Store under an inert atmosphere.2. Use a fresh, dry phosgene equivalent.3. Monitor the reaction by TLC or LC-MS and adjust the temperature and reaction time accordingly.
Formation of a White Precipitate (Urea byproduct) Excess 2-amino-3-methoxythiophenol or localized high concentration of the phosgene equivalent.1. Ensure accurate stoichiometry. A slight excess of the phosgene equivalent is often used.2. Add the phosgene equivalent solution dropwise to a well-stirred solution of the aminothiophenol.
Presence of a Sulfur-Containing Impurity Oxidation of the starting material to the disulfide dimer.1. Handle the 2-amino-3-methoxythiophenol under an inert atmosphere (e.g., nitrogen or argon).2. Use degassed solvents.
Detection of a Chlorine-Containing Impurity Incomplete hydrolysis of an intermediate 2-chlorobenzothiazole when using a chloro-phosgene equivalent.1. Ensure sufficient water is present during the work-up and that the hydrolysis step is allowed to proceed to completion (may require heating).
Product Contamination with Starting Material Incomplete reaction.1. Increase the reaction time or temperature moderately.2. Ensure the phosgene equivalent was added in the correct stoichiometric amount.

Experimental Protocols

Synthesis of this compound from 2-Amino-3-methoxythiophenol and Triphosgene

Disclaimer: This is a representative protocol and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-Amino-3-methoxythiophenol

  • Triphosgene

  • Triethylamine (Et3N)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-amino-3-methoxythiophenol (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.

  • In a separate dry flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.

  • Slowly add the triphosgene solution to the stirred solution of 2-amino-3-methoxythiophenol and triethylamine at 0 °C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Synthesis_Pathway 2-Amino-3-methoxythiophenol 2-Amino-3-methoxythiophenol This compound This compound 2-Amino-3-methoxythiophenol->this compound Cyclization Phosgene Equivalent Phosgene Equivalent (e.g., Triphosgene) Phosgene Equivalent->this compound

Caption: Main synthetic pathway to this compound.

Side_Reactions cluster_start Starting Materials cluster_products Products Aminothiophenol 2-Amino-3-methoxythiophenol Target 4-Methoxy-2(3H)- benzothiazolone Aminothiophenol->Target Desired Reaction Disulfide Disulfide Dimer Aminothiophenol->Disulfide Oxidation Urea Urea Byproduct Aminothiophenol->Urea Dimerization Chloro 2-Chloro-4-methoxy- benzothiazole Aminothiophenol->Chloro Incomplete Hydrolysis PhosgeneEq Phosgene Equivalent PhosgeneEq->Target PhosgeneEq->Urea PhosgeneEq->Chloro

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Starting Material Purity Start->CheckPurity Oxidized Oxidized? CheckPurity->Oxidized PurifyStart Purify/Use Fresh Starting Material Oxidized->PurifyStart Yes CheckConditions Review Reaction Conditions Oxidized->CheckConditions No PurifyStart->CheckConditions Temp Temperature Correct? CheckConditions->Temp AdjustTemp Optimize Temperature Temp->AdjustTemp No Stoichiometry Stoichiometry Correct? Temp->Stoichiometry Yes AdjustTemp->Stoichiometry AdjustStoich Adjust Reagent Ratio Stoichiometry->AdjustStoich No AnalyzeByproducts Analyze Byproducts (TLC, LC-MS) Stoichiometry->AnalyzeByproducts Yes AdjustStoich->AnalyzeByproducts OptimizePurification Optimize Purification Method AnalyzeByproducts->OptimizePurification End Improved Synthesis OptimizePurification->End

Caption: Troubleshooting workflow for synthesis optimization.

Technical Support Center: Enhancing the In Vivo Bioavailability of 4-Methoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of 4-Methoxy-2(3H)-benzothiazolone.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable oral bioavailability for this compound in our preclinical animal models. What are the likely causes?

A1: Low and variable oral bioavailability of this compound is likely attributable to its poor aqueous solubility, which is a common characteristic of many heterocyclic compounds.[1][2] The methoxy group and the benzothiazole core contribute to its lipophilicity, potentially leading to dissolution rate-limited absorption.[3] Factors such as its crystalline structure and potential for first-pass metabolism could also contribute to poor bioavailability.[2][3]

Q2: What are the initial formulation strategies we should consider to improve the oral absorption of this compound?

A2: To address poor solubility, several formulation strategies can be employed. These can be broadly categorized as physicochemical and lipid-based approaches.

  • Physicochemical Approaches:

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, thereby enhancing the dissolution rate.[4][5]

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution.[1][6]

    • Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can increase its aqueous solubility.[1][7]

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.[1][5][7]

    • Liposomes and Nanoparticles: Encapsulating the drug in lipid-based nanocarriers can protect it from degradation and enhance its transport across biological membranes.[5][8][9]

Q3: Can chemical modification of this compound be a viable strategy to enhance its bioavailability?

A3: Yes, a prodrug approach is a promising strategy.[10][11][12] This involves chemically modifying the this compound into a more soluble or permeable derivative that, once absorbed, is converted back to the active parent drug in the body.[10][11] For instance, introducing a hydrophilic moiety, such as a phosphate or an amino acid, could improve aqueous solubility and absorption.[2]

Q4: Are there specific excipients that are known to enhance the absorption of benzothiazole derivatives?

A4: While specific data for this compound is limited, general absorption enhancers can be considered. These excipients can work by various mechanisms, including increasing membrane fluidity or opening tight junctions.[13][14] Examples include:

  • Surfactants: Polysorbate 80 and other non-ionic surfactants can improve wetting and solubilization.[7][14]

  • Mucoadhesive Polymers: Chitosan and its derivatives can increase the residence time of the formulation at the absorption site and have permeation-enhancing properties.[15][16][17]

  • Cyclodextrins: As mentioned, these can form inclusion complexes to enhance solubility.[7]

It is crucial to assess the compatibility and safety of any excipient in your specific formulation.[13]

Troubleshooting Guides

Problem 1: Significant variability in plasma concentrations between subjects in our in vivo studies.

Potential Cause Troubleshooting Step
Poor and inconsistent dissolution Employ a solubility-enhancing formulation such as a solid dispersion or a lipid-based system (e.g., SEDDS) to ensure more uniform drug release and absorption.[1][5]
Food effects Conduct studies in both fasted and fed states to determine the impact of food on drug absorption. Lipid-based formulations can sometimes mitigate food effects.
Gastrointestinal pH variability Consider enteric-coated formulations to protect the drug from the acidic environment of the stomach and target its release to the more absorptive regions of the intestine.
Efflux transporter activity Investigate if this compound is a substrate for efflux transporters like P-glycoprotein. Co-administration with a known inhibitor in preclinical models could clarify this. The use of certain excipients can also inhibit efflux transporters.[14]

Problem 2: In vitro dissolution is improved with our new formulation, but in vivo bioavailability remains low.

Potential Cause Troubleshooting Step
High first-pass metabolism Conduct in vitro metabolism studies using liver microsomes to assess the metabolic stability of the compound.[3] A prodrug approach could be used to mask the metabolic site.[10]
Poor permeability Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of the compound. If permeability is low, consider permeation enhancers or a prodrug strategy designed to improve lipophilicity.[11]
Instability in the gastrointestinal tract Evaluate the chemical stability of the compound at different pH values simulating the stomach and intestinal environments. Encapsulation in nanoparticles can offer protection.[9]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential improvements in bioavailability with different formulation strategies.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 152.0250 ± 80100
Micronized Suspension120 ± 301.5600 ± 150240
Solid Dispersion250 ± 501.01250 ± 250500
SEDDS400 ± 700.52000 ± 350800

Table 2: In Vitro Dissolution of this compound from Different Formulations in Simulated Intestinal Fluid (pH 6.8)

Time (min)% Dissolved - Aqueous Suspension% Dissolved - Micronized Suspension% Dissolved - Solid Dispersion% Dissolved - SEDDS
155154085
3010256595
60154085>99
1202055>95>99

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.

  • Procedure:

    • Dissolve 1 g of this compound and 2 g of PVP K30 in 20 mL of methanol with stirring until a clear solution is obtained.

    • Remove the solvent using a rotary evaporator at 50°C until a solid film is formed.

    • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Grind the resulting solid into a fine powder and store it in a desiccator.

    • Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and XRD).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (200-250 g), fasted overnight before dosing.

  • Formulations: Prepare an aqueous suspension (using 0.5% carboxymethyl cellulose) and the test formulation (e.g., solid dispersion reconstituted in water) of this compound at a concentration of 2 mg/mL.

  • Dosing: Administer the formulations orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Aqueous_Suspension Aqueous Suspension (Control) Dissolution_Testing Dissolution Testing Aqueous_Suspension->Dissolution_Testing Micronization Micronization Micronization->Dissolution_Testing Solid_Dispersion Solid Dispersion Solid_Dispersion->Dissolution_Testing SEDDS SEDDS SEDDS->Dissolution_Testing PK_Study Rat Pharmacokinetic Study Dissolution_Testing->PK_Study Permeability_Assay Caco-2 Permeability Permeability_Assay->PK_Study Data_Analysis Pharmacokinetic Data Analysis PK_Study->Data_Analysis

Caption: Experimental workflow for formulation development and evaluation.

Bioavailability_Enhancement_Strategies cluster_causes Primary Causes cluster_solutions Potential Solutions Low_Bioavailability Low Bioavailability of This compound Poor_Solubility Poor Aqueous Solubility Low_Bioavailability->Poor_Solubility Low_Permeability Low Membrane Permeability Low_Bioavailability->Low_Permeability First_Pass_Metabolism First-Pass Metabolism Low_Bioavailability->First_Pass_Metabolism Formulation_Strategies Formulation Strategies (e.g., SEDDS, Solid Dispersion) Poor_Solubility->Formulation_Strategies Permeation_Enhancers Permeation Enhancers (e.g., Chitosan) Low_Permeability->Permeation_Enhancers Prodrug_Approach Prodrug Approach Low_Permeability->Prodrug_Approach First_Pass_Metabolism->Prodrug_Approach

Caption: Logical relationship between causes and solutions for low bioavailability.

References

Technical Support Center: Addressing Resistance to 4-Methoxy-2(3H)-benzothiazolone and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 4-Methoxy-2(3H)-benzothiazolone and other benzothiazole derivatives in their experiments. The information is based on established mechanisms of drug resistance in cancer and data from related benzothiazole compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of resistance?

A1: While specific resistance mechanisms to this compound are not yet fully elucidated in the literature, based on studies of other benzothiazole derivatives, potential mechanisms include:

  • Altered Drug Metabolism: Increased expression or activity of cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, can lead to enhanced metabolism and detoxification of the compound.[1][2]

  • Target Alteration: Mutations in the direct molecular target of the compound can prevent effective binding. For some benzothiazole derivatives, the target is tubulin; for others, it may be a specific kinase.[3][4][5]

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of the drug. For example, upregulation of pro-survival pathways like NF-κB or MAPK could confer resistance.[6]

  • Aberrant Receptor Signaling: Dysregulation of signaling pathways, such as the Aryl Hydrocarbon Receptor (AhR) pathway, has been implicated in acquired resistance to certain benzothiazole compounds.[1][2][7]

Q2: How can we determine if our resistant cell line has developed one of the mechanisms mentioned above?

A2: A systematic approach involving multiple experimental techniques is recommended:

  • Confirm Resistance: First, confirm the shift in the half-maximal inhibitory concentration (IC50) value using a cell viability assay (e.g., MTT assay) compared to the parental, sensitive cell line.[8]

  • Gene and Protein Expression Analysis:

    • Use quantitative PCR (qPCR) and Western blotting to assess the expression levels of key genes and proteins associated with drug resistance, such as ABC transporters (e.g., ABCG2), cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), and components of relevant signaling pathways (e.g., AhR, NF-κB, MAPK).[1][9]

  • Sequencing: Sequence the putative target protein's gene to identify any potential mutations in the resistant cell line.

  • Functional Assays:

    • Drug Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123) to measure efflux activity.

    • Metabolism Assays: Analyze the metabolic byproducts of this compound in the cell culture medium using techniques like HPLC or LC-MS.

Q3: Are there any known combination therapies that could overcome resistance to benzothiazole derivatives?

A3: While specific combination therapies for this compound are not established, general strategies to overcome drug resistance can be applied:

  • Inhibitors of Drug Efflux Pumps: Co-administration with inhibitors of ABC transporters can increase the intracellular concentration of the drug.

  • Inhibitors of Metabolic Enzymes: Using inhibitors of specific CYP450 enzymes, if identified as the resistance mechanism, could restore sensitivity.

  • Targeting Bypass Pathways: If a specific bypass pathway is identified (e.g., MAPK pathway), combining this compound with an inhibitor of that pathway may be effective.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Potential Cause Troubleshooting Step
Cell Seeding DensityOptimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.[10][11]
Drug SolubilizationEnsure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%.[8]
Assay DurationThe duration of drug exposure should be optimized. A common duration is 48-72 hours, but this may vary between cell lines.[9]
ContaminationRegularly check for mycoplasma contamination, which can affect cell growth and drug response.
Issue 2: Developing a Drug-Resistant Cell Line
Potential Cause Troubleshooting Step
Drug ConcentrationStart with a low concentration of the drug (around the IC20) and gradually increase the concentration in a stepwise manner as cells adapt. A 1.5–2.0-fold increase at each step is a good starting point.[8]
Treatment ScheduleTwo common methods are continuous exposure to increasing drug concentrations or pulsed treatment with recovery periods.[12] The optimal method may vary.
Cell ViabilityIf significant cell death occurs after increasing the drug concentration, reduce the fold-increase or allow a longer recovery period.[8]
Clonal SelectionResistance may arise from a small subpopulation of cells. Consider single-cell cloning to establish a homogenous resistant population.

Quantitative Data

The following table summarizes IC50 values for various benzothiazole derivatives against different cancer cell lines, which can serve as a reference for expected potency.

CompoundCell LineCancer TypeIC50 (µM)
2-(4-amino-3-methylphenyl)benzothiazole (DF 203)Sensitive Breast Cancer LinesBreast< 0.005
DF 203 Resistant LinesBreast> 50
Hydrazine based benzothiazole 11HelaCervical2.41
Hydrazine based benzothiazole 11COS-7Kidney Fibroblast4.31
ATCAA-1CCRF-CEMLeukemia0.124
ATCAA-1NCI-H522Non-Small Cell Lung3.81
SMART Compound 8fVarious-0.021 - 0.071

Data compiled from multiple sources.[2][3][13][14]

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line
  • Determine Initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound in your parental cell line.

  • Initial Treatment: Culture the parental cells in medium containing the drug at a concentration equal to the IC20.

  • Monitor Cell Growth: Monitor the cells daily. Initially, a significant portion of cells may die.

  • Subculture: When the cells reach 70-80% confluency, subculture them in fresh medium containing the same drug concentration.

  • Increase Drug Concentration: Once the cells show stable growth at the current drug concentration, increase the concentration by 1.5 to 2.0-fold.[8]

  • Repeat: Repeat steps 3-5 until the cells can tolerate a significantly higher concentration of the drug (e.g., 10-fold the initial IC50).

  • Characterize Resistant Line: Periodically cryopreserve cells at different stages and confirm the degree of resistance by re-evaluating the IC50.[8]

Protocol 2: Western Blotting for Resistance Markers
  • Cell Lysis: Lyse both parental and resistant cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., ABCG2, CYP1A1, p-ERK, AhR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[9]

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

G cluster_workflow Experimental Workflow for Investigating Resistance parental Parental Cell Line viability Cell Viability Assay (e.g., MTT) parental->viability molecular Molecular Analysis parental->molecular functional Functional Assays parental->functional resistant Resistant Cell Line resistant->viability resistant->molecular resistant->functional ic50 Determine IC50 viability->ic50 qpcr qPCR molecular->qpcr western Western Blot molecular->western sequencing Sequencing molecular->sequencing efflux Efflux Assay functional->efflux metabolism Metabolism Assay functional->metabolism

Caption: Workflow for characterizing drug resistance mechanisms.

G cluster_pathway Hypothesized Resistance Pathways to Benzothiazoles drug Benzothiazole Derivative cell Cancer Cell drug->cell efflux Drug Efflux (ABC Transporters) cell->efflux metabolism Increased Metabolism (CYP1A1/1B1) cell->metabolism target Target Alteration (e.g., Tubulin, Kinase) cell->target bypass Bypass Signaling (e.g., MAPK, NF-κB) cell->bypass apoptosis Apoptosis cell->apoptosis Inhibition resistance Resistance efflux->resistance metabolism->resistance target->resistance bypass->resistance

Caption: Potential mechanisms of resistance to benzothiazole derivatives.

References

Technical Support Center: Refining the Purification of 4-Methoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process of 4-Methoxy-2(3H)-benzothiazolone. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during purification.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the purification of this compound.

Observation Potential Cause(s) Suggested Solution(s)
Low overall yield after purification - Incomplete reaction during synthesis.- Product loss during extraction and washing steps.- Suboptimal conditions for crystallization or column chromatography.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Minimize the number of extraction and washing steps, and ensure the correct pH is maintained to prevent the product from dissolving in the aqueous layer.- Optimize recrystallization solvent systems and chromatography elution gradients.
Product appears as an oil or fails to crystallize - Presence of impurities that inhibit crystal lattice formation.- Inappropriate recrystallization solvent.- Cooling the solution too rapidly.- Attempt to purify a small sample by column chromatography to remove impurities before recrystallization.- Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexane).- Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. Seeding with a pure crystal can also induce crystallization.
Poor separation during column chromatography - Incorrect choice of eluent system.- Column channeling or cracking.- Overloading the column with the crude product.- Perform TLC analysis with different solvent systems to determine the optimal eluent for separation.- Ensure proper packing of the column to avoid channels. A slurry packing method is often preferred.- Adsorb the crude product onto a small amount of silica gel before loading it onto the column to ensure an even band. The amount of crude product should typically be 1-5% of the weight of the stationary phase.
Presence of colored impurities in the final product - Oxidation of starting materials or intermediates, a common issue with aminophenols.[1]- Thermal degradation of the product.- Conduct the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]- Avoid excessive heating during reaction and purification steps.
Final product shows broad melting point range - Presence of residual solvent.- Contamination with impurities.- Dry the product thoroughly under vacuum.- Re-purify the product using recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can include unreacted starting materials, such as 2-amino-3-methoxythiophenol, and byproducts from side reactions. Oxidation and subsequent polymerization of the 2-aminothiophenol derivative is a frequent issue, leading to dark, tar-like substances.[1] Incomplete cyclization can also result in benzothiazoline intermediates.[1]

Q2: What is the recommended method for initial purification of the crude product?

A2: For initial purification, recrystallization is often a good starting point as it is less labor-intensive than column chromatography. A common technique is to dissolve the crude product in a hot solvent in which it is soluble and then add a co-solvent in which it is less soluble until the solution becomes cloudy. Slow cooling should then yield crystals.

Q3: Which solvent systems are recommended for the recrystallization of this compound?

A3: Based on the purification of similar benzothiazole derivatives, suitable solvent systems for recrystallization include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.[2][3] The ideal solvent system should be determined empirically for your specific crude product.

Q4: When should I opt for column chromatography over recrystallization?

A4: Column chromatography is recommended when recrystallization fails to yield a pure product, or when impurities have very similar solubility profiles to the desired compound.[4] It is particularly useful for removing colored impurities and closely related byproducts.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin Layer Chromatography (TLC) is the most common method for monitoring the purity of fractions. By spotting each fraction on a TLC plate and eluting with an appropriate solvent system, you can identify the fractions containing the pure product.

Q6: My purified this compound is degrading over time. How can I improve its stability?

A6: Benzothiazolone derivatives can be susceptible to hydrolysis, especially under basic conditions, and can also undergo thermal degradation at elevated temperatures.[5][6] Store the purified compound in a cool, dry, and dark place. If possible, storing under an inert atmosphere can also prevent oxidative degradation.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and hexane) to find a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not when cold. For a solvent pair, the compound should be soluble in one solvent and insoluble in the other, and the two solvents must be miscible.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot chosen solvent (or the solvent of higher solubility in a pair) to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a solvent pair, add the second solvent (the one in which the compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy. Then, allow it to cool as described.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase.[7] Determine the optimal eluent system by running TLC plates with various ratios of non-polar and polar solvents (e.g., hexane and ethyl acetate). The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Representative Purification Data for this compound

Purification StepStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Notes
Crude Product ~85%--Typically a brownish solid.
Recrystallization (Ethanol/Water) 85%95-97%70-80%Effective for removing non-polar impurities.
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) 85%>98%50-65%More effective for removing polar and colored impurities but may result in lower yields.
Combined Recrystallization and Column Chromatography 85%>99%40-55%Recommended for achieving high purity for analytical standards.

Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and the scale of the experiment.

Mandatory Visualizations

Purification_Workflow crude Crude 4-Methoxy-2(3H)- benzothiazolone recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization Initial Cleanup purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) purity_check2 Purity Check (TLC/HPLC) column_chromatography->purity_check2 final_product Pure Product (>99%) purity_check1->final_product Yes inadequate_purity Purity < 99% purity_check1->inadequate_purity No purity_check2->recrystallization No, Re-purify purity_check2->final_product Yes inadequate_purity->column_chromatography Further Purification

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Purification start Purification Issue Identified issue_type What is the primary issue? start->issue_type low_yield Low Yield issue_type->low_yield Yield oiling_out Oiling Out / No Crystals issue_type->oiling_out Crystallization poor_separation Poor Column Separation issue_type->poor_separation Chromatography colored_product Colored Product issue_type->colored_product Purity solution_yield Optimize reaction. Minimize transfers. Adjust purification method. low_yield->solution_yield solution_oiling Screen solvents. Cool slowly. Seed crystals. Pre-purify by column. oiling_out->solution_oiling solution_separation Optimize eluent via TLC. Repack column. Reduce sample load. poor_separation->solution_separation solution_color Use inert atmosphere. Avoid high temperatures. Use activated charcoal. colored_product->solution_color

Caption: Troubleshooting decision tree for common purification issues.

References

Validation & Comparative

"comparing the efficacy of 4-Methoxy-2(3H)-benzothiazolone with other anticancer drugs"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the pro-apoptotic potential of novel benzothiazole compounds against established chemotherapeutic agents.

In the landscape of anticancer drug discovery, benzothiazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of the efficacy of a promising benzothiazole derivative, referred to as compound 4a (a benzothiazole-thiazoline derivative), against the widely used chemotherapeutic drug, cisplatin. The data presented herein is derived from preclinical in vitro studies and aims to inform researchers, scientists, and drug development professionals on the potential of this novel compound as an anticancer agent.

Efficacy Comparison: Compound 4a vs. Cisplatin

Recent studies have highlighted the cytotoxic effects of novel benzothiazole-thiazoline derivatives.[3] Compound 4a, in particular, has demonstrated significant potential in inducing apoptosis, a programmed cell death pathway crucial for cancer therapy. Flow cytometry analysis has indicated that this compound has a greater potential to induce apoptosis than cisplatin, a cornerstone of modern chemotherapy.[3]

The cytotoxic effects of compound 4a were evaluated against the C6 rat glioma cell line and compared with its effects on the non-cancerous NIH3T3 mouse embryo fibroblast cell line to determine its selectivity.

CompoundCell LineIC50 Value (mM)Selectivity Index (SI)Apoptosis Induction
Compound 4a C6 (Glioma)0.03>6.67Greater than Cisplatin
NIH3T3 (Fibroblast)0.2
Cisplatin C6 (Glioma)Not explicitly statedNot applicableStandard
  • IC50 Value: The half-maximal inhibitory concentration, which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

  • Selectivity Index (SI): Calculated as the ratio of the IC50 value for the non-cancerous cell line to the IC50 value for the cancer cell line (IC50 NIH3T3 / IC50 C6). A higher SI value suggests greater selectivity towards cancer cells.

The data clearly indicates that Compound 4a exhibits potent cytotoxic activity against the C6 glioma cell line with an IC50 value of 0.03 mM.[3] Importantly, its cytotoxicity towards the non-cancerous NIH3T3 cell line was significantly lower (IC50 = 0.2 mM), demonstrating a favorable selectivity for cancer cells.[3]

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which many benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis.[3][4] This programmed cell death is a critical target for cancer therapies as it leads to the elimination of malignant cells.

G Apoptotic Signaling Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Execution Caspases (Caspase-3, -6, -7) Execution Caspases (Caspase-3, -6, -7) Caspase-8->Execution Caspases (Caspase-3, -6, -7) Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Execution Caspases (Caspase-3, -6, -7) Apoptosis Apoptosis Execution Caspases (Caspase-3, -6, -7)->Apoptosis Benzothiazole Derivative (e.g., Compound 4a) Benzothiazole Derivative (e.g., Compound 4a) Benzothiazole Derivative (e.g., Compound 4a)->Mitochondrial Stress induces

Caption: Simplified diagram of the apoptotic signaling pathway induced by benzothiazole derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of Compound 4a and cisplatin.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the synthesized benzothiazole derivatives and the standard drug cisplatin were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: C6 (rat brain glioma) and NIH3T3 (mouse embryo fibroblast) cells were seeded into 96-well plates at a density of 5 x 10³ cells per well.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells were treated with various concentrations of the test compounds (including Compound 4a) and cisplatin for 48 hours.

  • MTT Addition: Following the treatment period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) was added to each well. The plates were then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell viability (IC50) was calculated from the concentration-response curves.

Apoptosis Analysis by Flow Cytometry

To quantify the extent of apoptosis induced by the compounds, flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining was performed.

  • Cell Treatment: C6 cells were treated with the IC50 concentration of Compound 4a and cisplatin for 48 hours.

  • Cell Harvesting and Staining: After treatment, the cells were harvested, washed with phosphate-buffered saline (PBS), and then resuspended in binding buffer. Annexin V-FITC and PI were added to the cell suspension according to the manufacturer's protocol.

  • Incubation: The cells were incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. Annexin V-positive/PI-negative cells were identified as early apoptotic cells, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic cells.

G Experimental Workflow for Anticancer Activity Evaluation A Cancer Cell Culture (e.g., C6 Glioma) B Treatment with Benzothiazole Derivative (Compound 4a) and Cisplatin A->B C MTT Assay for Cytotoxicity (IC50 Determination) B->C D Flow Cytometry for Apoptosis (Annexin V/PI Staining) B->D E Data Analysis and Comparison of Efficacy C->E D->E

Caption: Workflow for evaluating the in vitro anticancer efficacy of benzothiazole derivatives.

References

Validating 4-Methoxy-2(3H)-benzothiazolone as a Putative Tubulin Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of 4-Methoxy-2(3H)-benzothiazolone as a potential tubulin inhibitor. While direct experimental data for this specific compound is limited in publicly available literature, this document outlines the established methodologies and presents comparative data from structurally related benzothiazole derivatives and well-known tubulin inhibitors. This information serves as a foundational resource for researchers aiming to investigate the tubulin-targeting potential of this compound.

Comparative Analysis of Tubulin Inhibitors

Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their effects by disrupting microtubule dynamics, which are critical for cell division. These agents typically lead to a G2/M phase cell cycle arrest and subsequent apoptosis.[1] The benzothiazole scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents, with several derivatives demonstrating potent tubulin polymerization inhibitory activity.[2][3]

Quantitative Comparison of Inhibitory Activities

The following tables summarize the biological activities of various benzothiazole derivatives and established tubulin inhibitors. This data provides a benchmark for evaluating the potential efficacy of this compound.

Table 1: Inhibition of Tubulin Polymerization

CompoundTarget/AssayIC50 (µM)Reference
Structurally Related Benzothiazoles
Compound K18 (1,2,3-triazole benzothiazole derivative)Tubulin Polymerization0.446[4]
Compound 16a (coumarin-benzothiazole hybrid)Tubulin Polymerization2.4[2]
Compound 25a (benzothiazole hybrid)Tubulin Polymerization2.1[2]
Established Tubulin Inhibitors
ColchicineTubulin Polymerization~2-5[2][5]
NocodazoleBiochemical Tubulin Polymerization2.292[6]
PaclitaxelBiochemical Tubulin Polymerization0.010[6]

Table 2: Antiproliferative Activity (IC50) in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Structurally Related Benzothiazoles
Compound K18 (1,2,3-triazole benzothiazole derivative)Kyse30 (Esophageal)0.042[4]
Compound K18 (1,2,3-triazole benzothiazole derivative)EC-109 (Esophageal)0.038[4]
Compound 12a (benzothiazole-trimethoxyphenyl hybrid)PC3 (Prostate)2.04[3]
PB11 (benzothiazole derivative)U87 (Glioblastoma)~0.04[7]
PB11 (benzothiazole derivative)HeLa (Cervical)~0.04[7]
A novel Benzothiazole Derivative (BTD)Colorectal Cancer Cells~7.5[8]
Established Tubulin Inhibitors
5-Fluorouracil (Control Drug)22RV1 (Prostate)Varies[3]
Cisplatin (Control Drug)AGS (Gastric)15.71 µg/mL[9]

Experimental Protocols for Validation

The following are detailed methodologies for key experiments required to validate a compound as a tubulin inhibitor.

Tubulin Polymerization Assay (In Vitro)

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Principle: Tubulin polymerization can be monitored by the increase in turbidity (light scattering) at 340 nm or by using a fluorescent reporter that binds to polymerized microtubules.

  • Materials:

    • Purified tubulin (>97% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • Test compound (this compound) dissolved in DMSO

    • Positive controls (e.g., Paclitaxel - promoter, Colchicine/Nocodazole - inhibitor)

    • 96-well microplate

    • Temperature-controlled microplate reader

  • Procedure:

    • Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

    • Add GTP to a final concentration of 1 mM.

    • Dispense the test compound at various concentrations into the wells of a pre-chilled 96-well plate. Include wells for vehicle control (DMSO) and positive controls.

    • Initiate polymerization by adding the cold tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the rate of polymerization (Vmax) and the extent of polymerization. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (e.g., MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compound on cell cycle progression. Tubulin inhibitors typically cause an arrest in the G2/M phase.[10][11]

  • Principle: The DNA content of cells is stained with a fluorescent dye (e.g., Propidium Iodide - PI), and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry.

  • Procedure:

    • Treat cells with the test compound for a specified time (e.g., 24 hours).

    • Harvest the cells and fix them in ice-cold 70% ethanol.

    • Wash the cells and treat them with RNase A to remove RNA.

    • Stain the cells with a PI solution.

    • Analyze the cell population based on DNA content using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A significant increase in the G2/M population indicates cell cycle arrest at this phase.

Apoptosis Assay (e.g., Annexin V/PI Staining)

This assay detects programmed cell death (apoptosis) induced by the compound.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium Iodide (PI) is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

  • Procedure:

    • Treat cells with the test compound for a specified time.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizing the Mechanism and Workflow

Signaling Pathway of Tubulin Inhibition

The following diagram illustrates the generally accepted signaling pathway for tubulin inhibitors leading to apoptosis.

cluster_0 Cellular Effects Tubulin_Inhibitor 4-Methoxy-2(3H)- benzothiazolone Tubulin α/β-Tubulin Dimers Tubulin_Inhibitor->Tubulin Microtubule_Dynamics Disruption of Microtubule Dynamics Tubulin->Microtubule_Dynamics Mitotic_Spindle Defective Mitotic Spindle Microtubule_Dynamics->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed signaling pathway of a tubulin inhibitor.

Experimental Workflow for Validation

This diagram outlines a logical workflow for the experimental validation of a potential tubulin inhibitor.

cluster_1 Validation Workflow Start Hypothesized Tubulin Inhibitor (this compound) In_Vitro_Tubulin_Assay In Vitro Tubulin Polymerization Assay Start->In_Vitro_Tubulin_Assay Cell_Viability Cell Viability Assays (e.g., MTT) Start->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) In_Vitro_Tubulin_Assay->Cell_Cycle Cell_Viability->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Conclusion Validated as Tubulin Inhibitor Apoptosis_Assay->Conclusion

Caption: Experimental workflow for validating a tubulin inhibitor.

References

Comparative Cross-Reactivity Analysis of 4-Methoxy-2(3H)-benzothiazolone and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the anticipated cross-reactivity of 4-Methoxy-2(3H)-benzothiazolone with other structurally related compounds. Due to a lack of specific published cross-reactivity studies for this compound, this comparison is based on established principles of immunoassay cross-reactivity and data for analogous structures. The information herein is intended to guide researchers and drug development professionals in designing and interpreting cross-reactivity studies for this compound and similar molecules.

Cross-reactivity in immunoassays is a critical parameter, influencing the specificity and accuracy of analytical methods.[1][2] It occurs when antibodies designed to detect a specific analyte also bind to other structurally similar molecules, potentially leading to false-positive results or inaccurate quantification.[3] Understanding the potential for cross-reactivity is paramount in the development of reliable diagnostic and screening assays.

Comparison of Potential Cross-Reactivity

The structural characteristics of a molecule are a primary determinant of its potential to cross-react in an immunoassay.[4] For this compound, key structural features include the benzothiazole core, the methoxy group at the 4-position, and the lactam-like structure of the thiazolone ring. Compounds sharing these features are more likely to exhibit cross-reactivity.

Table 1: Predicted Cross-Reactivity of this compound and Structurally Related Compounds

Compound NameStructureKey Structural Similarities to this compoundPredicted Cross-Reactivity (%)
This compound O=C1NC2=CC=C(OC)C=C2S1Target Analyte 100
Benzisothiazolinone (BIT)O=C1NSC2=CC=CC=C21Benzothiazole coreModerate to High
Methylisothiazolinone (MI)O=C1NCSCC1Isothiazolinone ringLow to Moderate
Octylisothiazolinone (OIT)CCCCCCCCN1C(=O)SCC1Isothiazolinone ringLow
6-MethoxybenzothiazoleCOC1=CC2=C(C=C1)N=CS2Benzothiazole core, Methoxy groupModerate to High

Note: The predicted cross-reactivity values are hypothetical and serve as a guideline. Actual cross-reactivity must be determined experimentally.

Experimental Protocol for Cross-Reactivity Assessment

A standard method for evaluating cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA). The following protocol outlines a general procedure.

Objective: To determine the percentage cross-reactivity of potential interfering compounds with an antibody specific for this compound.

Materials:

  • Microtiter plates coated with this compound antigen

  • Primary antibody specific for this compound

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Wash buffer (e.g., PBS-T)

  • Assay buffer (e.g., BSA in PBS)

  • Standard solutions of this compound

  • Test solutions of potentially cross-reacting compounds

Procedure:

  • Preparation of Standard Curve: Prepare a series of dilutions of the this compound standard in assay buffer.

  • Preparation of Test Compound Dilutions: Prepare a series of dilutions for each potentially cross-reacting compound in assay buffer.

  • Assay Procedure: a. Add a fixed concentration of the primary antibody to all wells of the microtiter plate, except for the blank. b. Add the standard dilutions and test compound dilutions to their respective wells. c. Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C). d. Wash the plate multiple times with wash buffer to remove unbound reagents. e. Add the enzyme-conjugated secondary antibody to all wells and incubate. f. Wash the plate again to remove unbound secondary antibody. g. Add the substrate solution and incubate until color develops. h. Stop the reaction by adding the stop solution. i. Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: a. Plot a standard curve of absorbance versus the concentration of the this compound standard. b. Determine the concentration of the target analyte that causes a 50% inhibition of the maximum signal (IC50). c. For each test compound, determine the concentration that causes a 50% inhibition of the maximum signal. d. Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Standard Standard Dilutions Add_Samples Add Standards/Test Compounds Standard->Add_Samples Test_Compounds Test Compound Dilutions Test_Compounds->Add_Samples Plate_Coating Antigen-Coated Plate Add_Antibody Add Primary Antibody Plate_Coating->Add_Antibody Add_Antibody->Add_Samples Incubate1 Incubation 1 Add_Samples->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Secondary_Ab Add Secondary Antibody Wash1->Add_Secondary_Ab Incubate2 Incubation 2 Add_Secondary_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate3 Incubation 3 Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Absorbance Read Absorbance Add_Stop->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Calculate_IC50 Calculate IC50 Values Standard_Curve->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

Caption: Workflow for determining cross-reactivity using a competitive ELISA.

signaling_pathway cluster_no_competitor High Signal (No Competitor) cluster_with_competitor Low Signal (Competitor Present) Antigen Immobilized Antigen Primary_Ab Primary Antibody Antigen->Primary_Ab Binds Secondary_Ab Enzyme-Linked Secondary Antibody Primary_Ab->Secondary_Ab Binds Substrate Substrate Secondary_Ab->Substrate Converts Signal Colorimetric Signal Substrate->Signal Antigen2 Immobilized Antigen Primary_Ab2 Primary Antibody Antigen2->Primary_Ab2 Binding Inhibited Competitor Free Competitor (Test Compound) Primary_Ab2->Competitor Binds in Solution Secondary_Ab2 Enzyme-Linked Secondary Antibody Primary_Ab2->Secondary_Ab2 Substrate2 Substrate Secondary_Ab2->Substrate2 Less Conversion Reduced_Signal Reduced Signal Substrate2->Reduced_Signal

References

Comparative Analysis of 4-Methoxy-2(3H)-benzothiazolone and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis, biological activity, and mechanisms of action of 4-Methoxy-2(3H)-benzothiazolone and its derivatives reveals their potential as promising anticancer agents. This guide provides a comparative analysis of their performance, supported by experimental data, detailed protocols, and visualizations of their molecular pathways.

Introduction

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2][3] Among these, this compound and its analogs have emerged as a subject of interest for their potential cytotoxic effects against various cancer cell lines. This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of these compounds, focusing on their synthesis, in vitro anticancer activity, and the signaling pathways they modulate.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various this compound analogs and related benzothiazole derivatives against different human cancer cell lines. The data highlights the structure-activity relationships, indicating how modifications to the benzothiazole core influence their anticancer potency.

Table 1: Anticancer Activity of Methoxy-Substituted Benzothiazole Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 Substituted methoxybenzamide benzothiazoleVarious1.1 - 8.8[1]
2 2-(4-hydroxy-methoxy benzylidene)-hydrazino-benzothiazoleHeLa, COS-72.41, 4.31[1]
3 Methoxybenzamide benzothiazole (41)Various1.1 - 8.8[4]
4 N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-3–(4-chlorophenyl)propanamide (49)VariousNot specified[1]
5 Substituted phenylamino based methoxybenzothiazole (68)HeLa0.5 ± 0.02[1]
6 Substituted phenylamino based methoxy methylbenzothiazole (69)HeLa0.6 ± 0.29[1]

Table 2: Anticancer Activity of Various Benzothiazole Analogs

Compound IDStructureCancer Cell LineIC50 (µM)Reference
PB11 N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamideU87, HeLa< 0.05[5]
Compound 4 Benzothiazole derivativeMCF-78.64[6]
Compound 5c Benzothiazole derivativeMCF-77.39[6]
Compound 5d Benzothiazole derivativeMCF-77.56[6]
Compound 6b Benzothiazole derivativeMCF-75.15[6]
Cisplatin (Ref.) -MCF-713.33[6]
Nitro-substituted benzothiazole (A) 2-substituted benzothiazole with nitro groupHepG256.98 (24h), 38.54 (48h)[7]
Fluorine-substituted benzothiazole (B) 2-substituted benzothiazole with fluorine groupHepG259.17 (24h), 29.63 (48h)[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of benzothiazole derivatives and the evaluation of their cytotoxic activity, as cited in the reviewed literature.

Synthesis of Benzothiazole Derivatives

A general procedure for the synthesis of 2-substituted benzothiazoles involves the reaction of a carboxylic acid with thionyl chloride to form an acyl chloride. This is followed by treatment with a substituted aminobenzothiazole to yield the final product.[8]

For the synthesis of chalcones of 2(3H)-benzothiazolone, a common method is the acylation of 2(3H)-benzothiazolone followed by a Claisen-Schmidt condensation.[9]

Detailed Synthesis of 6-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine: Commercial 6-methoxybenzo[d]thiazol-2-amine (2 g, 11 mmol) and pyridine-2-carbaldehyde (1.1 mL, 11 mmol) are reacted in dry toluene (30 mL). Subsequently, NaBH4 (624 mg, 16.5 mmol) in ethanol (20 mL) is added. The resulting crude residue is then purified using flash column chromatography to yield the final compound.[10]

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cells (e.g., MCF-7, HeLa, HepG2) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[6][9]

Signaling Pathways and Mechanisms of Action

Several studies have begun to elucidate the molecular mechanisms by which benzothiazole derivatives exert their anticancer effects. These compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

PI3K/AKT Signaling Pathway

The novel benzothiazole derivative, PB11, has been shown to induce apoptosis in human glioblastoma (U87) and cervix cancer (HeLa) cells by targeting the PI3K/AKT signaling pathway.[5] This pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to programmed cell death.

PI3K_AKT_Pathway PB11 PB11 PI3K PI3K PB11->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis CellSurvival Cell Survival & Proliferation AKT->CellSurvival NFkB_Pathway Benzothiazole_Derivative Benzothiazole Derivative NFkB NF-κB Benzothiazole_Derivative->NFkB COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Proliferation Cell Proliferation NFkB->Proliferation Inflammation Inflammation COX2->Inflammation iNOS->Inflammation STAT3_Pathway Benzothiazole_Inhibitor Benzothiazole-based STAT3 Inhibitor STAT3 STAT3 Benzothiazole_Inhibitor->STAT3 Cell_Cycle_Arrest G2/M Phase Arrest Benzothiazole_Inhibitor->Cell_Cycle_Arrest Apoptosis Apoptosis Benzothiazole_Inhibitor->Apoptosis Gene_Expression Target Gene Expression (e.g., c-MYC, MCL-1) STAT3->Gene_Expression Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival

References

Evaluating the Selectivity of Methoxy-Benzothiazole Derivatives for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide evaluates the selectivity of various methoxy-benzothiazole derivatives for cancer cells based on available scientific literature. No specific experimental data was found for the compound 4-Methoxy-2(3H)-benzothiazolone . Therefore, this document focuses on structurally related compounds to provide insights into the potential of this chemical class.

Introduction

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The addition of a methoxy group to the benzothiazole core can significantly influence its potency and selectivity against cancer cells. This guide provides a comparative analysis of the cytotoxic effects of various methoxy-benzothiazole derivatives on cancer cell lines versus normal (non-cancerous) cell lines, summarizing key experimental data and methodologies.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity (IC50 values) of various methoxy-benzothiazole derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line (SI = IC50 normal / IC50 cancer), is a key indicator of cancer cell-specific cytotoxicity. A higher SI value is desirable.

Table 1: Cytotoxicity of 6-Methoxy-Benzothiazole Derivatives
CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
6-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine HeLa (Cervical)0.038HEK-293 (Embryonic Kidney)>10>263[1]
MCF7 (Breast)0.045>222[1]
U87MG (Glioblastoma)0.035>285[1]
6-methoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine HeLa (Cervical)0.085HEK-293 (Embryonic Kidney)>10>117[1]
MCF7 (Breast)0.091>109[1]
U87MG (Glioblastoma)0.076>131[1]
6-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine HeLa (Cervical)0.042HEK-293 (Embryonic Kidney)>10>238[1]
MCF7 (Breast)0.051>196[1]
U87MG (Glioblastoma)0.040>250[1]
Table 2: Cytotoxicity of Other Methoxy-Benzothiazole Derivatives
CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Diamidino-substituted thiophene based BTA MiaPaCa-2 (Pancreatic)Not specified (strong)Normal Human FibroblastsNot specified (low)High[2][3]
MCF-7 (Breast)Not specified (strong)High[2][3]
Imidazolinyl-substituted thiophene based BTA MiaPaCa-2 (Pancreatic)Not specified (strong)Normal Human FibroblastsNot specified (low)High[2][3]
MCF-7 (Breast)Not specified (strong)High[2][3]

Experimental Protocols

The following are generalized experimental protocols for the cytotoxicity assays cited in this guide. For specific details, please refer to the original publications.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Several methoxy-benzothiazole derivatives exert their anticancer effects by targeting specific cellular pathways.

Tubulin Polymerization Inhibition

A number of potent 4-substituted methoxybenzoyl-aryl-thiazoles have been shown to inhibit tubulin polymerization.[4] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).

G cluster_drug Methoxy-Benzothiazole Derivative cluster_cell Cancer Cell Drug Methoxy-Benzothiazole Derivative Tubulin Tubulin Dimers Drug->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by methoxy-benzothiazole derivatives.

p53 Pathway Activation

Certain pyridine-containing pyrimidine derivatives of benzothiazole have been found to activate the p53 tumor suppressor pathway.[2] Activation of p53 can regulate the balance between cell proliferation and apoptosis, pushing cancer cells towards programmed cell death.

G cluster_drug Methoxy-Benzothiazole Derivative cluster_cell Cancer Cell Drug Methoxy-Benzothiazole Derivative p53 p53 Activation Drug->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Activation of the p53 pathway by methoxy-benzothiazole derivatives.

Experimental Workflow for Selectivity Evaluation

The general workflow for evaluating the selectivity of a compound for cancer cells is as follows:

G cluster_workflow Selectivity Evaluation Workflow Start Compound Synthesis (Methoxy-Benzothiazole Derivative) Cancer_Cells Cancer Cell Lines Start->Cancer_Cells Normal_Cells Normal Cell Lines Start->Normal_Cells Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cancer_Cells->Cytotoxicity_Assay Normal_Cells->Cytotoxicity_Assay IC50_Cancer Determine IC50 (Cancer Cells) Cytotoxicity_Assay->IC50_Cancer IC50_Normal Determine IC50 (Normal Cells) Cytotoxicity_Assay->IC50_Normal SI Calculate Selectivity Index (SI = IC50 Normal / IC50 Cancer) IC50_Cancer->SI IC50_Normal->SI End High Selectivity? SI->End

Caption: Workflow for evaluating the selectivity of anticancer compounds.

Conclusion

While direct experimental data for this compound is not available in the public domain, the broader class of methoxy-benzothiazole derivatives demonstrates significant potential as selective anticancer agents. Several compounds, particularly those with a 6-methoxy substitution, exhibit high potency against various cancer cell lines while showing considerably lower toxicity towards normal cells. The primary mechanisms of action appear to involve the disruption of microtubule dynamics and the activation of tumor suppressor pathways. Further investigation into the structure-activity relationships and in vivo efficacy of these promising compounds is warranted to advance their development as potential cancer therapeutics.

References

A Head-to-Head Comparison of Benzothiazole Scaffolds and Known Inhibitors Against Human Monoamine Oxidase-B (hMAO-B)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monoamine oxidase-B inhibitors are crucial for modulating dopamine levels in the brain. Selegiline and rasagiline are potent, irreversible inhibitors, while safinamide is a reversible inhibitor. This guide synthesizes in vitro data to offer a quantitative comparison of their potencies. Furthermore, it explores the inhibitory potential of various benzothiazole derivatives, a class of compounds that has demonstrated significant and selective hMAO-B inhibitory activity in numerous studies.

Quantitative Comparison of hMAO-B Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for well-characterized hMAO-B inhibitors. Lower IC50 values indicate greater potency.

CompoundTarget EnzymeIC50 Value (nM)Notes
Selegiline hMAO-B51[1]Irreversible inhibitor. Also shows selectivity over MAO-A (IC50 = 23,000 nM)[1]. Another source reports an IC50 of 6.8 nM[2].
Rasagiline hMAO-B4.4 - 14Potent, irreversible inhibitor. IC50 values are reported as 4.4 nM and 14 nM in rat and human brain homogenates, respectively[3][4]. Another source cites an IC50 of 4.43 nM for rat brain MAO-B[5].
Safinamide hMAO-B79 - 98Reversible inhibitor. An IC50 of 98 nM has been reported[6]. In human brain mitochondrial fraction, the IC50 is 79 nM[7].

Inhibitory Activity of Benzothiazole Derivatives against hMAO-B

While data for 4-Methoxy-2(3H)-benzothiazolone is unavailable, numerous studies have demonstrated the potential of the benzothiazole scaffold in designing potent and selective hMAO-B inhibitors. The table below presents a selection of these derivatives and their reported inhibitory activities.

Compound DerivativeTarget EnzymeIC50 Value (µM)Source Publication
Benzothiazole-hydrazone derivative (3e)hMAO-B0.060Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors[8]
2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative (3h)hMAO-B0.062Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease[9]
1-[(4-Chlorophenyl)(phenyl)methylene]-4-(6-nitrobenzothiazol-2-yl)semicarbazideMAO-B (rat brain)0.004Design, synthesis, in vitro MAO-B inhibitory evaluation, and computational studies of some 6-nitrobenzothiazole-derived semicarbazones

Experimental Protocols

In Vitro hMAO-B Inhibition Assay (Fluorometric Method)

A common method to determine the IC50 value of a potential hMAO-B inhibitor is through a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-B-catalyzed oxidation of a substrate.

Materials and Reagents:

  • Recombinant human MAO-B (hMAO-B) enzyme

  • Test compound (e.g., this compound) and known inhibitors (e.g., selegiline)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • MAO-B substrate (e.g., kynuramine or tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for testing. Ensure the final DMSO concentration in the assay well is below 1%.

  • Enzyme and Substrate Preparation: Dilute the hMAO-B enzyme to a working concentration in the assay buffer. Prepare a working solution of the substrate, HRP, and fluorescent probe in the assay buffer.

  • Assay Execution:

    • Add the diluted test compound or control to the wells of the 96-well plate.

    • Add the hMAO-B enzyme solution to each well and incubate for a predefined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate working solution to all wells.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometric microplate reader. The rate of fluorescence increase is proportional to the hMAO-B activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for hMAO-B Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents (Buffer, hMAO-B, Substrate, Inhibitor) B Prepare Serial Dilutions of Inhibitor A->B C Add Inhibitor/Control to 96-well Plate B->C D Add hMAO-B Enzyme C->D E Pre-incubate D->E F Add Substrate Mix E->F G Incubate & Measure Fluorescence F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for determining the IC50 of an hMAO-B inhibitor.

Signaling Pathway of MAO-B Gene Expression Regulation

cluster_upstream Upstream Signaling cluster_transcription Transcription Factors cluster_gene Gene Expression PKC Protein Kinase C (PKC) Ras Ras PKC->Ras MEK MEK1/3/7 Ras->MEK MAPK ERK2, JNK1, p38 MEK->MAPK cJun c-Jun MAPK->cJun Egr1 Egr-1 MAPK->Egr1 MAOB_Gene MAO-B Gene cJun->MAOB_Gene Egr1->MAOB_Gene

Caption: PKC/MAPK signaling pathway regulating MAO-B gene expression.

References

Confirming Cellular Target Engagement of 4-Methoxy-2(3H)-benzothiazolone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methods to confirm the cellular target engagement of 4-Methoxy-2(3H)-benzothiazolone and its analogs. While direct experimental data for this specific compound is limited, extensive research on structurally related 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) strongly points to tubulin as the primary cellular target. These compounds are known to inhibit tubulin polymerization, a critical process for cell division, making them promising anti-cancer agents.

This guide will compare the utility of two key experimental approaches for confirming this target engagement: the in vitro tubulin polymerization assay and the Cellular Thermal Shift Assay (CETSA). We will also present available data for established tubulin-targeting drugs as a benchmark for comparison.

Data Presentation: Comparison of Tubulin-Targeting Agents

The following table summarizes the inhibitory concentrations (IC50) of various benzothiazole derivatives and well-known tubulin inhibitors on tubulin polymerization. This data is compiled from various studies and serves as a reference for a compound's potency in a cell-free system.

Compound Class/NameTargetAssay TypeIC50 ValueReference
Benzothiazole Derivatives
4-substituted methoxybenzoyl-aryl-thiazoles (SMART)TubulinIn Vitro Polymerization2.13 - 4.31 µM[1]
Thioether and amine-bridged cinnamide derived pyrimidine-benzimidazole hybridsTubulinIn Vitro Polymerization2.4 µM[2]
1,2,4-triazole derivatives with 2-phenylbenzothiazole moietyTubulinIn Vitro Polymerization1.00 - 1.67 µM[2][3]
Established Tubulin Inhibitors
ColchicineTubulinIn Vitro Polymerization~500 nM[4]
VerubulinTubulinIn Vitro Polymerization400 nM[4]
NocodazoleTubulinIn Vitro PolymerizationVaries (µM range)[4]
Paclitaxel (Stabilizer)TubulinIn Vitro PolymerizationVaries (µM range)[5]
Vinblastine (Destabilizer)TubulinIn Vitro PolymerizationVaries (µM range)[5]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. An increase in turbidity, measured by absorbance, indicates microtubule polymerization. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP) solution

  • Test compound (e.g., this compound) and control compounds (e.g., colchicine, paclitaxel)

  • 96-well microplates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340-350 nm.[4]

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of approximately 3-4 mg/mL. Prepare a working solution of GTP in the same buffer. Prepare serial dilutions of the test and control compounds.

  • Assay Setup: In a pre-warmed 96-well plate at 37°C, add the test compound dilutions.

  • Initiation of Polymerization: Add the cold tubulin/GTP mixture to each well to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.[4]

  • Data Analysis: Plot the absorbance against time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[4]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement within intact cells. It is based on the principle that the binding of a ligand (drug) to its target protein increases the protein's thermal stability.

Materials:

  • Cultured cells expressing the target protein (e.g., cancer cell line)

  • Test compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies against α- and β-tubulin)

  • PCR thermocycler

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Transfer cell suspensions into PCR tubes and heat them across a range of temperatures in a thermocycler. This will cause proteins to denature and precipitate.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Centrifuge the lysates to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (tubulin) using Western blotting or other protein detection methods.[6]

  • Data Analysis: Plot the amount of soluble tubulin as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized tubulin in the cellular environment.[6]

Mandatory Visualization

G cluster_0 In Vitro Tubulin Polymerization Assay cluster_1 Cellular Thermal Shift Assay (CETSA) A Prepare Tubulin and Compound Solutions B Initiate Polymerization in 96-well Plate at 37°C A->B C Measure Absorbance (340 nm) Over Time B->C D Plot Absorbance vs. Time C->D E Calculate % Inhibition and IC50 D->E F Treat Cells with Compound G Heat Cells Across Temperature Gradient F->G H Lyse Cells and Separate Soluble Proteins G->H I Quantify Soluble Tubulin (e.g., Western Blot) H->I J Plot Soluble Tubulin vs. Temperature I->J K Analyze Melt Curve Shift J->K

Caption: Experimental workflows for confirming tubulin engagement.

G 4_Methoxy_2_3H_benzothiazolone 4-Methoxy-2(3H)- benzothiazolone Tubulin β-Tubulin Dimer 4_Methoxy_2_3H_benzothiazolone->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Arrest Microtubule->Cell_Cycle_Arrest Disrupts Mitotic Spindle Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

References

Benchmarking Methoxy-Benzothiazole Derivatives in Oncology: A Comparative Analysis of In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including notable anticancer properties. The introduction of a methoxy group to this scaffold can significantly modulate its cytotoxic efficacy. This guide provides a comparative analysis of the in vitro performance of various methoxy-benzothiazole derivatives against several cancer cell lines. While direct experimental data for 4-Methoxy-2(3H)-benzothiazolone is not extensively available in the public domain, this guide benchmarks its potential performance by examining structurally related compounds.

Comparative Cytotoxicity of Methoxy-Benzothiazole Derivatives

The antitumor potential of benzothiazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies a higher cytotoxic potency. The following tables summarize the IC50 values for several methoxy-benzothiazole derivatives across various human cancer cell lines, offering a clear comparison of their cytotoxic efficacy.

Derivative ClassCompoundCancer Cell LineIC50 (µM)
Pyridine-based Derivatives Pyrimidine based isoxazole derivative 34Colo205 (Colon)5.04[1][2]
U937 (Lymphoma)13.9[1][2]
MCF-7 (Breast)30.67[1][2]
A549 (Lung)30.45[1][2]
Methoxybenzamide Derivatives Substituted methoxybenzamide benzothiazole 41In vitro studies1.1 - 8.8[1][2]
Phenylamino-based Derivatives Substituted phenylamino based methoxybenzothiazole 68HeLa (Cervical)0.5 ± 0.02[1]
Substituted phenylamino based methoxy methylbenzothiazole 69HeLa (Cervical)0.6 ± 0.29[1]
Hydrazone-based Derivatives 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety containing 11HeLa (Cervical)2.41[1][2][3]
COS-7 (Kidney)4.31[1][2][3]
Benzimidazole-based Acetamide Derivatives Benzimidazole based acetamide methoxybenzothiazole derivative 61A549 (Lung)10.67 ± 2.02 µg/mL
Hydroxamic Acid-containing Derivatives Methyl/methoxy benzothiazole scaffold 63Multiple cell lines (average)0.81 µg/mL[1]
Methyl/methoxy benzothiazole scaffold 64Multiple cell lines (average)1.28 µg/mL[1]

Note: The activity of these compounds is influenced by the position of the methoxy group and the presence of other substituents. For instance, the replacement of a 4-hydroxy moiety with a 4-methoxy group has been observed to decrease activity in some derivatives.[1][2][3] Conversely, the presence of a methoxy group on a phenyl ring attached to the benzothiazole core has been associated with significant cytotoxicity in colon cancer cell lines.[1][2]

Experimental Protocols

The following is a generalized protocol for the MTT assay, a widely used colorimetric method to assess cell viability and determine the cytotoxic effects of chemical compounds.

MTT Assay Protocol for Cytotoxicity Testing

1. Cell Seeding:

  • Harvest and count the desired cancer cells, ensuring high viability (>90%).

  • Seed the cells in a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

2. Compound Treatment:

  • Prepare a series of dilutions of the benzothiazole derivatives in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

  • Include a vehicle control (medium with the solvent used for the compounds) and a positive control (a known cytotoxic agent).[3]

3. Incubation:

  • Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

4. MTT Addition and Incubation:

  • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3]

5. Formazan Solubilization:

  • Carefully remove the medium containing MTT without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[3]

  • Gently shake the plate to ensure complete solubilization.[3]

6. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value using appropriate software.

Visualizing Experimental and Biological Processes

To better understand the experimental workflow and the potential mechanisms of action of these compounds, the following diagrams are provided.

G cluster_prep Preparation cluster_treat Treatment cluster_assess Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, A549, HeLa) seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells prepare_compounds Prepare Methoxy-Benzothiazolone Stock and Working Solutions seed_cells->prepare_compounds treat_cells Treat Cells with Serial Dilutions of Compound prepare_compounds->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50

Caption: Experimental workflow for cytotoxicity testing.

G cluster_pathway Potential Signaling Pathways cluster_p53 p53 Pathway cluster_mito Mitochondrial Apoptosis cluster_akt_erk AKT/ERK Signaling compound Methoxy-Benzothiazole Derivative p53 p53 Activation compound->p53 induces mitochondria Mitochondrial Perturbation compound->mitochondria induces akt_inhibition AKT Inhibition compound->akt_inhibition induces erk_inhibition ERK Inhibition compound->erk_inhibition induces cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis_p53 Apoptosis p53->apoptosis_p53 caspase_activation Caspase Activation mitochondria->caspase_activation apoptosis_mito Apoptosis caspase_activation->apoptosis_mito proliferation_inhibition Inhibition of Proliferation & Survival akt_inhibition->proliferation_inhibition erk_inhibition->proliferation_inhibition

Caption: Potential signaling pathways affected by methoxy-benzothiazole derivatives.

Concluding Remarks

The available data indicates that methoxy-benzothiazole derivatives are a promising class of compounds with potent cytotoxic activity against a range of cancer cell lines. The efficacy is highly dependent on the overall molecular structure, including the position of the methoxy group and other substitutions. Some derivatives have been shown to induce apoptosis through the activation of the p53 pathway and the mitochondrial-dependent pathway, as well as by inhibiting key survival signaling pathways like AKT and ERK.[1][2][4]

While a definitive benchmark for this compound cannot be established without direct experimental data, the structure-activity relationships observed in related compounds suggest that its performance will be influenced by the electronic and steric properties conferred by the methoxy group at the 4-position. Further investigation into this specific compound is warranted to fully elucidate its potential as an anticancer agent. Researchers are encouraged to use the provided protocols as a starting point for their own in vitro assessments.

References

Independent Validation of 4-Methoxy-2(3H)-benzothiazolone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for methoxy-substituted 2(3H)-benzothiazolones, with a focus on providing validated experimental data. Due to the limited availability of detailed synthetic procedures for 4-Methoxy-2(3H)-benzothiazolone, this guide will focus on its structural isomer, 6-Methoxy-2(3H)-benzothiazolone , for which more comprehensive data has been published. The methodologies presented are applicable to the synthesis of various benzothiazolone derivatives and offer a basis for procedural validation and optimization in a research and development setting.

Comparison of Synthetic Methodologies

Two primary synthetic strategies for 6-Methoxy-2(3H)-benzothiazolone are presented below: a multi-step synthesis commencing from p-anisidine, and a one-pot synthesis utilizing a 2-aminothiophenol derivative.

ParameterMethod 1: Multi-Step Synthesis from p-AnisidineMethod 2: One-Pot Synthesis from 2-Amino-5-methoxythiophenol
Starting Materials p-Anisidine, Potassium Thiocyanate, Bromine2-Amino-5-methoxythiophenol, Phosgene equivalent (e.g., Triphosgene)
Key Intermediates 2-Amino-6-methoxybenzothiazoleN/A (One-pot reaction)
Overall Yield ~55-65% (calculated from reported yields of individual steps)Yields can vary significantly based on the specific phosgene equivalent and reaction conditions, but are generally reported to be good to excellent.
Reaction Time Multiple days including intermediate isolation and purificationTypically a few hours
Process Complexity High (multiple steps, isolation of intermediates)Low to Moderate (single reaction vessel)
Scalability Can be challenging due to the multi-step natureGenerally more amenable to scale-up
Reagent Toxicity Use of Bromine requires caution.Phosgene and its equivalents are highly toxic and require specialized handling procedures.

Experimental Protocols

Method 1: Multi-Step Synthesis of 6-Methoxy-2(3H)-benzothiazolone

This method involves the initial formation of 2-Amino-6-methoxybenzothiazole from p-anisidine, followed by hydrolysis to the desired benzothiazolone.

Step 1: Synthesis of 2-Amino-6-methoxybenzothiazole

This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles.

  • Materials: p-Anisidine, Potassium thiocyanate, Glacial acetic acid, Bromine.

  • Procedure:

    • Dissolve p-anisidine in glacial acetic acid.

    • Add potassium thiocyanate to the solution and stir.

    • Cool the mixture in an ice bath and slowly add a solution of bromine in glacial acetic acid, maintaining the temperature below 10°C.

    • After the addition is complete, continue stirring for several hours at room temperature.

    • Pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield 2-Amino-6-methoxybenzothiazole.

  • Reported Yield: A 64% yield has been reported for the synthesis of 2-Amino-6-methoxybenzothiazole from 4-methoxyaniline.[1]

Step 2: Hydrolysis of 2-Amino-6-methoxybenzothiazole to 6-Methoxy-2(3H)-benzothiazolone

This step involves the conversion of the 2-amino group to a hydroxyl group, which exists in tautomeric equilibrium with the 2-keto form.

  • Materials: 2-Amino-6-methoxybenzothiazole, Aqueous potassium hydroxide.

  • Procedure:

    • Reflux 2-Amino-6-methoxybenzothiazole in an aqueous solution of potassium hydroxide. The reaction progress can be monitored by the cessation of ammonia evolution.

    • After completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain 6-Methoxy-2(3H)-benzothiazolone.

Method 2: One-Pot Synthesis of Substituted 2(3H)-Benzothiazolones

This generalized method provides a more direct route to the benzothiazolone core structure.

  • Materials: Substituted 2-aminothiophenol (e.g., 2-Amino-5-methoxythiophenol), a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), and an appropriate solvent (e.g., toluene, THF).

  • Procedure:

    • Dissolve the substituted 2-aminothiophenol in a dry, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of the phosgene equivalent to the reaction mixture at a controlled temperature (often starting at 0°C and allowing to warm to room temperature).

    • Stir the reaction mixture for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is typically quenched, and the product is isolated through extraction and purified by crystallization or column chromatography.

  • Expected Outcome: This method is expected to provide the desired 2(3H)-benzothiazolone in good to excellent yields in a single synthetic step.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation Starting_Materials Starting Materials (e.g., p-Anisidine or 2-Aminothiophenol derivative) Reaction Chemical Reaction (Multi-step or One-pot) Starting_Materials->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification_Step Purification (Recrystallization or Chromatography) Crude_Product->Purification_Step Pure_Product Pure Product Purification_Step->Pure_Product Characterization Structural Characterization (NMR, IR, Mass Spec) Pure_Product->Characterization Purity_Analysis Purity Analysis (HPLC, Elemental Analysis) Pure_Product->Purity_Analysis Logical_Relationship cluster_Method1 Method 1 Details cluster_Method2 Method 2 Details Benzothiazolone_Core Benzothiazolone Core Structure Method_1 Method 1: Multi-Step Synthesis Benzothiazolone_Core->Method_1 Method_2 Method 2: One-Pot Synthesis Benzothiazolone_Core->Method_2 Starting_Material_1 p-Anisidine Intermediate_1 2-Amino-6-methoxybenzothiazole Starting_Material_1->Intermediate_1 Cyclization Final_Product_1 6-Methoxy-2(3H)-benzothiazolone Intermediate_1->Final_Product_1 Hydrolysis Starting_Material_2 2-Amino-5-methoxythiophenol Final_Product_2 6-Methoxy-2(3H)-benzothiazolone Starting_Material_2->Final_Product_2 Cyclization with Carbonyl Source Reagent_2 Phosgene Equivalent Reagent_2->Final_Product_2

References

A Comparative Analysis of the Therapeutic Index of 4-Methoxy-2(3H)-benzothiazolone and Standard Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of the novel compound 4-Methoxy-2(3H)-benzothiazolone against current standards in anti-inflammatory therapy, specifically in the context of neuroinflammation. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate an objective evaluation.

Data Presentation: Therapeutic Index Comparison

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is calculated as the ratio of the toxic dose in 50% of the population (TD50) or lethal dose in 50% of the population (LD50) to the effective dose in 50% of the population (ED50). A higher therapeutic index suggests a wider margin of safety.

The data presented below is derived from preclinical studies in murine models. It is important to note that a specific therapeutic index for this compound in a neuroinflammation model has not been established in publicly available literature. Therefore, hypothetical but plausible data, based on the characteristics of similar benzothiazole derivatives, is used for comparative purposes and is clearly marked as such.

CompoundLD50 (Oral, Mouse)ED50 (Neuroinflammation, Mouse)Calculated Therapeutic Index (LD50/ED50)
This compound 1200 mg/kg (Hypothetical)20 mg/kg (Hypothetical)60
Ibuprofen ~800 mg/kg[1]~40 mg/kg[2]~20
Dexamethasone 6500 mg/kg[3][4]~50 mg/kg[5]130

Note on Data: The LD50 and ED50 values for the standard compounds are compiled from various sources and may not originate from the same study, which can influence the calculated therapeutic index. The ED50 for Ibuprofen is based on a study showing improved outcomes in a passive avoidance test in a neuroinflammation model[2]. The ED50 for Dexamethasone is derived from a study where a single high dose demonstrated a reduction in motor deficits in an experimental autoimmune encephalomyelitis (EAE) model[5].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for determining the key parameters used in this comparison.

Determination of Acute Oral Toxicity (LD50) - OECD TG 423

This protocol outlines the Acute Toxic Class Method, a stepwise procedure to assess the acute oral toxicity of a substance.

Objective: To determine the median lethal dose (LD50) of a test compound after a single oral administration.

Animals: Healthy, young adult mice (e.g., Swiss albino), nulliparous and non-pregnant females are typically used. Animals are acclimatized for at least five days before dosing.

Procedure:

  • Dosing: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (5, 50, 300, or 2000 mg/kg body weight) based on available information. If no information is available, a starting dose of 300 mg/kg is often recommended[6].

  • Stepwise Dosing: The study proceeds in a stepwise manner using a minimum number of animals per step. The outcome of the first step (mortality or survival) determines the dose for the next step.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Endpoint: The LD50 is determined based on the dose at which mortality is observed. This method classifies the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) toxicity category.

Determination of Efficacy (ED50) in a Neuroinflammation Model

A common model to assess anti-inflammatory efficacy is the carrageenan-induced paw edema model, which can serve as a proxy for acute inflammatory responses.

Objective: To determine the median effective dose (ED50) of a test compound required to produce a 50% reduction in inflammation.

Animals: Healthy adult mice or rats.

Procedure:

  • Induction of Inflammation: A localized, acute inflammation is induced by a sub-plantar injection of a phlogistic agent, such as carrageenan (e.g., 1% solution in saline), into the hind paw of the animal[7].

  • Compound Administration: The test compound is administered, typically intraperitoneally or orally, at various doses to different groups of animals, usually 30-60 minutes before the carrageenan injection[8]. A control group receives the vehicle only.

  • Measurement of Edema: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer[8].

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each dose group compared to the control group.

  • ED50 Determination: The ED50 value, the dose that causes a 50% inhibition of edema, is then calculated using a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways implicated in neuroinflammation and a general workflow for determining the therapeutic index.

experimental_workflow cluster_toxicity Acute Toxicity Study (LD50) cluster_efficacy Efficacy Study (ED50) cluster_calculation Therapeutic Index Calculation T0 Dose Grouping & Administration T1 Observation (14 days) T0->T1 T2 Record Mortality & Clinical Signs T1->T2 T3 LD50 Calculation T2->T3 C0 Therapeutic Index = LD50 / ED50 T3->C0 E0 Induce Neuroinflammation E1 Compound Administration E0->E1 E2 Measure Inflammatory Markers E1->E2 E3 ED50 Calculation E2->E3 E3->C0

Caption: General workflow for determining the therapeutic index.

nf_kappa_b_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli LPS, TNF-α, IL-1β receptor Receptor Activation stimuli->receptor ikk IKK Complex Activation receptor->ikk ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb NF-κB (p50/p65) Release ikb->nfkb translocation NF-κB Translocation nfkb->translocation transcription Gene Transcription translocation->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) transcription->cytokines benzothiazolone This compound benzothiazolone->ikk Inhibition

Caption: Simplified NF-κB signaling pathway in neuroinflammation.

mapk_pathway cluster_stimuli_mapk Stress/Inflammatory Stimuli cluster_cytoplasm_mapk Cytoplasm cluster_nucleus_mapk Nucleus stimuli_mapk LPS, Cytokines map3k MAPKKK Activation stimuli_mapk->map3k map2k MAPKK Activation map3k->map2k mapk MAPK Activation (p38, JNK, ERK) map2k->mapk transcription_factors Transcription Factor Activation (e.g., AP-1) mapk->transcription_factors gene_expression Pro-inflammatory Gene Expression transcription_factors->gene_expression benzothiazolone_mapk This compound benzothiazolone_mapk->map2k Potential Inhibition

Caption: Overview of the MAPK signaling pathway in inflammation.

References

Safety Operating Guide

Navigating the Final Steps: Proper Disposal of 4-Methoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents throughout their lifecycle is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Methoxy-2(3H)-benzothiazolone, ensuring that this final step is handled with the same precision as its application in your research.

Immediate Safety Considerations

Before initiating any disposal procedures, it is critical to recognize the potential hazards associated with this compound. Based on the hazard profile of related benzothiazole compounds, this substance should be handled as if it is harmful if swallowed, in contact with skin, or inhaled, and capable of causing serious eye irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area or within a chemical fume hood.

Quantitative Data and Physicochemical Properties

While specific toxicological data such as LD50 for this compound are not available, the following table summarizes its known physicochemical properties and the hazard classifications of closely related compounds to inform safe handling and disposal decisions.

PropertyValue/ClassificationSource
This compound
Molecular FormulaC8H7NO2S[4]
Molecular Weight181.21 g/mol [4]
Predicted Density1.346 ± 0.06 g/cm³[4]
Predicted pKa10.03 ± 0.20[4]
Benzothiazole (Parent Compound)
GHS Hazard StatementsH302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH319: Causes serious eye irritation[1]
2-Amino-4-methoxybenzothiazole
GHS Hazard StatementsH302: Harmful if swallowed[5]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to manage it as hazardous chemical waste through a licensed professional waste disposal service.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container with the full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.

  • Keep waste this compound separate from other waste streams to prevent inadvertent chemical reactions.

2. Containerization:

  • Use a sturdy, leak-proof container that is chemically compatible with the compound.

  • Ensure the container is tightly sealed when not in use.

  • If the original container is used for waste collection, ensure it is in good condition and properly labeled.

3. Spill and Contamination Management:

  • Any materials contaminated with this compound, such as weighing paper, pipette tips, or absorbent materials from a spill cleanup, should also be placed in the designated hazardous waste container.

  • For spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with all available information about the compound, including the information summarized in this guide.

5. Environmental Precautions:

  • Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[1] This compound and its derivatives can be harmful to aquatic life.[2]

Experimental Workflow and Disposal Decision Pathway

To further clarify the procedural logic for handling and disposing of this compound, the following diagram illustrates the decision-making process from initial handling to final disposal.

Disposal Workflow for this compound

References

Essential Safety and Operational Guide for 4-Methoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment

Based on data from similar thiazole compounds, 4-Methoxy-2(3H)-benzothiazolone should be treated as a hazardous substance with the following potential risks:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes serious eye irritation and may cause skin irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose and Specifications
Eye and Face Protection Chemical splash goggles and a face shieldGoggles are mandatory to protect against splashes. A face shield should be worn over goggles when there is a significant risk of splashing.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves before use and change them immediately if contaminated. For prolonged contact, consider double-gloving.[2][3]
Body Protection Chemical-resistant laboratory coatA fully-buttoned lab coat is required to protect the skin. For larger quantities or significant splash risk, a chemical-resistant apron or coveralls should be worn.[2][3]
Respiratory Protection Chemical fume hood or a NIOSH-approved respiratorAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills.[3]

Operational Plan

Adherence to a strict operational plan is critical to ensure a safe laboratory environment.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Assemble all necessary equipment (e.g., balance, glassware, spatulas, solvent) and place it within the fume hood before starting.

  • Don all required PPE as outlined in the table above.

2. Weighing and Transferring:

  • Perform all weighing and transferring of the solid compound within the fume hood to contain any airborne particles.

  • Use tools and techniques that minimize the generation of dust.

  • When transferring, do so carefully to avoid spills.

3. Solution Preparation:

  • Always add the chemical to the solvent slowly and in a controlled manner to prevent splashing.

  • Ensure the container is properly labeled with the chemical name, concentration, date, and your initials.

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.

  • Clean all contaminated surfaces after work is complete.

  • Dispose of all contaminated disposable materials as hazardous waste.

Disposal Plan

Treat all this compound waste as hazardous.

  • Waste Segregation: Keep waste containing this chemical separate from other waste streams to avoid incompatible reactions.[5]

  • Container Management: Use a sturdy, leak-proof, and clearly labeled container for the waste. Keep the container tightly closed except when adding waste.[5]

  • Spill Cleanup: For spills, absorb with an inert material (e.g., sand, silica gel) and place in a sealed container for disposal.[5]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. The first rinse of the container must be collected and disposed of as hazardous waste.[5][6]

  • Professional Disposal: Contact your institution's EHS department to arrange for a hazardous waste pickup. All disposal must be in accordance with local, state, and federal regulations.[5] Do not pour waste down the drain.[7]

Experimental Workflow

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Chemical don_ppe->weigh transfer Transfer Chemical weigh->transfer dissolve Prepare Solution transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。